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3-Bromo-6-fluoro-2-methyl-benzenemethanamine Documentation Hub

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  • Product: 3-Bromo-6-fluoro-2-methyl-benzenemethanamine

Core Science & Biosynthesis

Foundational

Strategic Utilization of 3-Bromo-6-fluoro-2-methyl-benzenemethanamine (CAS 1427365-82-9) in Advanced Medicinal Chemistry

Executive Summary In the contemporary landscape of drug discovery, the design of highly selective, metabolically stable therapeutics relies heavily on the use of preorganized, multifunctional building blocks. 3-Bromo-6-f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of drug discovery, the design of highly selective, metabolically stable therapeutics relies heavily on the use of preorganized, multifunctional building blocks. 3-Bromo-6-fluoro-2-methyl-benzenemethanamine (CAS 1427365-82-9) represents a masterclass in rational molecular design. By integrating a benzylic amine for vector projection, a 3-bromo handle for late-stage cross-coupling, and a di-ortho substitution pattern (6-fluoro, 2-methyl) for conformational locking, this intermediate serves as a highly privileged scaffold. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and validated synthetic workflows for integration into targeted therapeutics such as kinase inhibitors and allosteric modulators.

Physicochemical Profiling & Structural Rationale

The unique substitution pattern of CAS 1427365-82-9 is not accidental; it is engineered to solve specific pharmacokinetic and thermodynamic challenges frequently encountered in lead optimization.

The 6-Fluoro Advantage

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, utilized to modulate metabolic stability, binding affinity, and lipophilicity[1]. In this scaffold, the 6-fluoro substituent serves a dual purpose. First, the extreme strength of the C–F bond (~116 kcal/mol) acts as a metabolic shield, preventing CYP450-mediated oxidation at the electron-rich ortho position. Second, its high electronegativity exerts an inductive electron-withdrawing effect, lowering the pKa of the adjacent benzylic amine. This pKa modulation reduces the basicity of the amine, thereby enhancing cellular membrane permeation and improving overall oral bioavailability[2].

The 2-Methyl Steric Lock & Conformational Preorganization

The ortho-methyl group provides critical steric hindrance that restricts the free rotation of the phenyl ring relative to the benzylic amine[3]. When combined with the 6-fluoro group, this di-ortho substitution forces the benzylic amine out of the plane of the aromatic system. This conformational constraint effectively "locks" the molecule into a bioactive conformation. By preorganizing the scaffold, the entropic penalty typically incurred upon binding to a target protein's active site is significantly reduced, leading to a more favorable free energy of binding (


).
The 3-Bromo Synthetic Handle

The bromine atom at the C3 position provides a highly reactive vector for transition-metal-catalyzed cross-coupling reactions. Its meta-relationship to the benzylic amine ensures that subsequent elaborations project into distinct sub-pockets of a biological target, making it an ideal core for fragment-based drug design (FBDD).

Quantitative Data Summary

Table 1: Physicochemical & Structural Parameters of CAS 1427365-82-9

ParameterValuePharmacological Relevance
Molecular Weight 218.07 g/mol Highly ligand-efficient; leaves ample MW budget for late-stage elaboration (adheres to Lipinski's Rule of 5).
Topological Polar Surface Area (TPSA) 26.02 ŲExcellent theoretical membrane permeability; highly suitable for CNS or intracellular targeting.
Amine pKa (Predicted) ~8.5 - 9.0Lowered relative to unsubstituted benzylamine (~9.3) due to the 6-fluoro group, optimizing physiological pH partitioning.
Steric Dihedral Angle RestrictedInduces out-of-plane rotation of the benzylic amine, minimizing entropic penalty upon target engagement.

Synthetic Workflows & Integration

The orthogonal reactivity of the benzylic amine and the aryl bromide allows for divergent, bidirectional synthesis. Typically, the primary amine is functionalized first to prevent competitive binding to palladium catalysts during subsequent cross-coupling steps.

SynthWorkflow Core CAS 1427365-82-9 (Core Scaffold) Amide Amide Formation (HATU, DIPEA) Core->Amide N-Functionalization RedAmin Reductive Amination (NaBH(OAc)3) Core->RedAmin N-Functionalization Buchwald Buchwald-Hartwig (Pd2(dba)3, XPhos) Amide->Buchwald C3-Br Coupling Suzuki Suzuki-Miyaura (Pd(dppf)Cl2) Amide->Suzuki C3-Br Coupling Target1 Kinase Inhibitor Candidate A Buchwald->Target1 Target2 Allosteric Modulator Candidate B Suzuki->Target2

Divergent synthetic workflow of CAS 1427365-82-9 via N-functionalization and C3-cross-coupling.

Application in Targeted Therapeutics: Pharmacophore Mapping

When integrated into a larger therapeutic molecule (such as a mutant EGFR or KRAS G12C inhibitor), the CAS 1427365-82-9 scaffold acts as a multi-vector anchor. The diagram below illustrates how each functional group maps to distinct protein interactions.

Pharmacophore Target Protein Target Pocket Fluoro 6-Fluoro (Metabolic Block & H-Bond) Fluoro->Target Dipole Interaction Methyl 2-Methyl (Steric Shield & Hydrophobic) Methyl->Target Hydrophobic Pocket Amine Benzylic Amine (Solvent Vector/Linker) Amine->Target H-Bond Donor/Acceptor Bromo 3-Bromo (Vector for Extension) Bromo->Target Sub-pocket Engagement

Pharmacophore mapping of CAS 1427365-82-9 demonstrating multi-vector target engagement.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems, incorporating specific mechanistic rationales to ensure high yields and purity when working with this sterically demanding scaffold.

Protocol A: N-Acylation of the Sterically Hindered Benzylic Amine

Standard coupling reagents (e.g., EDC/HOBt) often fail or proceed sluggishly with CAS 1427365-82-9 due to the steric shielding of the benzylic amine by the adjacent 6-fluoro and 2-methyl groups. Therefore, the highly reactive uronium salt HATU is required.

  • Reagent Preparation: In an oven-dried flask under nitrogen, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Stir for 15 minutes at room temperature to ensure complete formation of the active HOAt ester.

  • Coupling: Add CAS 1427365-82-9 (1.0 eq) in a single portion. Stir the reaction mixture for 4–6 hours at room temperature. Monitor completion via LC-MS.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with ethyl acetate. Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3x) to completely partition the DMF into the aqueous phase. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Amination of the C3-Bromo Position

Coupling at the C3 position is non-trivial due to the steric shielding provided by the adjacent 2-methyl group. Successful Buchwald-Hartwig amination requires the use of bulky, electron-rich dialkylbiaryl phosphine ligands to overcome this barrier[4].

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%) in anhydrous 1,4-dioxane. Causality: XPhos is specifically selected because its bulky biaryl structure prevents the palladium catalyst from forming inactive dead-end complexes and significantly accelerates the challenging reductive elimination step[4].

  • Reagent Addition: To the catalyst mixture, add the N-acylated intermediate from Protocol A (1.0 eq), the desired secondary amine coupling partner (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Reaction Execution: Seal the reaction vessel, remove it from the glovebox, and heat at 90°C for 12 hours under vigorous stirring.

  • Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

References

1.[1] Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: 2.[2] Purser, S., et al. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at: 3.[4] Nielsen, C. D., et al. (2018). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PubMed Central (PMC). Available at: 4.[3] BenchChem Technical Support Team. (2026). 2-Fluoro-6-methylbenzylamine | High-Quality Building Block. Benchchem. Available at:

Sources

Exploratory

(3-Bromo-6-fluoro-2-methylphenyl)methanamine: Synonyms, Nomenclature, and Application in Ribonucleotide Reductase Inhibitor Development

Executive Summary & Chemical Identity (3-Bromo-6-fluoro-2-methylphenyl)methanamine is a highly specialized, poly-substituted benzylamine derivative. It serves as a critical building block in modern medicinal chemistry, m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

(3-Bromo-6-fluoro-2-methylphenyl)methanamine is a highly specialized, poly-substituted benzylamine derivative. It serves as a critical building block in modern medicinal chemistry, most notably in the design of novel sulfonamide-based anti-tumor agents targeting Ribonucleotide Reductase (RNR)[1]. The precise arrangement of halogens and alkyl groups on the aromatic ring provides unique steric and electronic properties that are essential for target binding and metabolic stability.

Table 1: Physicochemical Properties & Identity

PropertyValue
IUPAC Name 1-(3-bromo-6-fluoro-2-methylphenyl)methanamine
Common Synonyms 3-Bromo-6-fluoro-2-methylbenzylamine; 3-Bromo-6-fluoro-2-methyl-benzenemethanamine
CAS Registry Number 1427365-82-9 (Free base)[2]
CAS Registry Number 2727976-44-3 (Hydrochloride salt)[3]
Molecular Formula C8H9BrFN[2]
Molecular Weight 218.07 g/mol [2]
Canonical SMILES CC1=C(Br)C=CC(F)=C1CN[4]

Structural Analysis & Nomenclature

The nomenclature of 1-(3-bromo-6-fluoro-2-methylphenyl)methanamine reflects a highly functionalized aromatic system designed for specific pharmacological interactions:

  • Methanamine Core: The primary amine (-CH2NH2) acts as the primary reactive center for coupling reactions, enabling the formation of amides or sulfonamides.

  • 2-Methyl Group: Provides significant steric hindrance adjacent to the methanamine group. This steric bulk restricts the rotational degrees of freedom of the benzylic bond, locking the molecule into a specific bioactive conformation required for target engagement.

  • 6-Fluoro Group: Exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the amine, thereby modulating its basicity and membrane permeability. Additionally, the strong C-F bond improves metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the ortho position.

  • 3-Bromo Group: Acts as a heavy halogen handle. In structure-based drug design, it can occupy deep hydrophobic pockets and participate in highly directional halogen bonding with target protein backbones[1]. Synthetically, it serves as a versatile handle for downstream palladium-catalyzed cross-coupling reactions.

Role in Drug Discovery: Ribonucleotide Reductase (RNR) Inhibition

(3-Bromo-6-fluoro-2-methylphenyl)methanamine is a pivotal intermediate in the synthesis of novel sulfonamide compounds developed for the treatment of solid tumors and hematological malignancies[1].

RNR is a heterotetrameric enzyme (comprising M1 and M2 subunits) responsible for catalyzing the reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs)[1]. Because this conversion is the rate-limiting step in the de novo synthesis of dNTPs, RNR is absolutely essential for DNA synthesis and repair. Inhibiting RNR effectively starves cancer cells of the necessary building blocks for proliferation[1].

In these novel therapeutics, the methanamine nitrogen is reacted with a sulfonyl chloride to form a sulfonamide linkage. The unique 3-bromo-6-fluoro-2-methyl substitution pattern ensures optimal binding affinity within the RNR active site, avoiding the off-target iron-chelation toxicity associated with older RNR inhibitors like 3-AP[1].

RNR_Pathway NDP Ribonucleoside Diphosphate (NDP) dNDP Deoxyribonucleoside Diphosphate (dNDP) NDP->dNDP Reduction RNR Ribonucleotide Reductase (RNR: M1/M2 Heterotetramer) RNR->dNDP Catalyzes DNA DNA Synthesis & Repair dNDP->DNA Precursor Inhibitor Sulfonamide Inhibitor (Derived from Amine) Inhibitor->RNR Inhibits

Caption: RNR-mediated dNDP synthesis pathway and targeted inhibition by sulfonamide derivatives.

Chemical Synthesis & Experimental Protocols

The synthesis of (3-Bromo-6-fluoro-2-methylphenyl)methanamine requires strict regiocontrol and chemoselectivity. The standard route involves the electrophilic bromination of 2-fluoro-6-methylbenzonitrile followed by the reduction of the nitrile group[5],[6].

Synthesis_Workflow SM 2-Fluoro-6-methylbenzonitrile Bromination Electrophilic Bromination (NBS, H2SO4, 0°C) SM->Bromination Intermediate 3-Bromo-6-fluoro-2-methylbenzonitrile Bromination->Intermediate Regioselective Reduction Nitrile Reduction (BH3·THF or LiAlH4) Intermediate->Reduction Product (3-Bromo-6-fluoro-2-methylphenyl)methanamine Reduction->Product Chemoselective Salt HCl Salt Formation (Optional) Product->Salt

Caption: Two-step synthetic workflow for (3-Bromo-6-fluoro-2-methylphenyl)methanamine.

Step 1: Regioselective Electrophilic Aromatic Bromination
  • Objective: Synthesize 3-bromo-6-fluoro-2-methylbenzonitrile.

  • Causality & Mechanism: The reaction is performed in concentrated sulfuric acid (H₂SO₄). The strong acid protonates the nitrile group, converting it into a strongly deactivating, meta-directing substituent. The regioselectivity is therefore dictated by the fluorine and methyl groups. Fluorine's strong mesomeric electron donation (+M effect) activates the para position (C3). The methyl group's hyperconjugation (+H effect) activates the ortho position (C3). This synergistic activation leads exclusively to bromination at the C3 position[6].

  • Protocol:

    • Charge a round-bottom flask with concentrated H₂SO₄ (100 mL) and cool to 0 °C using an ice-water bath.

    • Slowly add 2-fluoro-6-methylbenzonitrile (5.0 g, 37.0 mmol) to the acid with continuous stirring[6].

    • Add N-Bromosuccinimide (NBS) (6.93 g, 38.9 mmol) portion-wise to maintain the internal temperature at 0 °C[6].

    • Stir the reaction mixture at 0 °C for 3 hours[6].

    • Carefully pour the highly acidic mixture over crushed ice (1 L) to quench the reaction and precipitate the product[6].

    • Extract the aqueous layer with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-bromo-6-fluoro-2-methylbenzonitrile[6].

Step 2: Chemoselective Nitrile Reduction
  • Objective: Reduce the nitrile to the primary methanamine without hydrodehalogenation.

  • Causality & Mechanism: Standard catalytic hydrogenation (e.g., H₂ over Pd/C) is strictly avoided because it readily cleaves the aryl-bromide bond (hydrodehalogenation). Instead, a strong nucleophilic hydride source like Borane-Tetrahydrofuran (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄) is utilized to chemoselectively reduce the C≡N triple bond while preserving the critical C-Br handle.

  • Protocol:

    • Dissolve 3-bromo-6-fluoro-2-methylbenzonitrile (5.0 g, 23.3 mmol) in anhydrous THF (50 mL) under an inert nitrogen atmosphere.

    • Cool the solution to 0 °C and dropwise add a 1.0 M solution of BH₃·THF complex (70 mL, 70 mmol).

    • Gradually warm the mixture to room temperature, then reflux for 12 hours.

    • Cool the reaction to 0 °C and carefully quench by the dropwise addition of methanol until effervescence ceases.

    • Add 1M HCl to break down the boron-amine complex, then adjust the pH to >10 using 2M NaOH.

    • Extract with Dichloromethane (3 x 100 mL), dry over Na₂SO₄, and concentrate to yield the free base of (3-Bromo-6-fluoro-2-methylphenyl)methanamine.

    • (Optional) To form the hydrochloride salt (CAS 2727976-44-3)[3], dissolve the free base in diethyl ether and bubble anhydrous HCl gas through the solution until precipitation is complete.

Analytical Validation & Data Presentation

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required. Table 2 outlines the expected spectral data for the free base.

Table 2: Expected Analytical Validation Data

TechniqueExpected SignalStructural Assignment
¹H NMR (CDCl₃) δ 7.45 (dd, J = 8.5, 6.0 Hz, 1H)Aromatic C4-H (ortho to Br)
¹H NMR (CDCl₃) δ 6.85 (t, J = 8.5 Hz, 1H)Aromatic C5-H (ortho to F)
¹H NMR (CDCl₃) δ 3.85 (s, 2H)Benzylic -CH₂-
¹H NMR (CDCl₃) δ 2.42 (d, J = 2.0 Hz, 3H)Aromatic -CH₃ (long-range F coupling)
¹H NMR (CDCl₃) δ 1.50 (br s, 2H)Amine -NH₂ (D₂O exchangeable)
¹³C NMR (CDCl₃) δ ~160.0 (d, J = 245 Hz)Aromatic C-F (C6)
LC-MS (ESI+) m/z 218.0, 220.0 (1:1 ratio)[M+H]⁺ (Isotopic signature of ⁷⁹Br/⁸¹Br)

Conclusion

(3-Bromo-6-fluoro-2-methylphenyl)methanamine is a prime example of how precise halogen and alkyl substitutions on a simple benzylamine core can generate a highly valuable pharmacological building block. Its rational integration into RNR inhibitors demonstrates the critical intersection of synthetic regiocontrol and structure-based drug design.

References

  • Taiho Pharmaceutical Co., Ltd. , "Sulfonamide Compound or Salt Thereof", US Patent US20200157066A1, URL: (Indexed as[1])

  • Merck Sharp & Dohme Corp. , "Inhibitors of the renal outer medullary potassium channel", US Patent US9206199B2, URL: (Indexed as[5])

  • Merck Sharp & Dohme Corp. , "Inhibitors of the renal outer medullary potassium channel", WIPO Patent WO2010129379A1, URL: (Indexed as[6])

Sources

Foundational

Molecular Weight, Formula, and Synthetic Utility of 3-Bromo-6-fluoro-2-methylbenzylamine in Drug Discovery

Executive Summary In modern drug discovery, the design of active pharmaceutical ingredients (APIs) relies heavily on highly functionalized, sterically constrained building blocks. 3-Bromo-6-fluoro-2-methylbenzylamine is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of active pharmaceutical ingredients (APIs) relies heavily on highly functionalized, sterically constrained building blocks. 3-Bromo-6-fluoro-2-methylbenzylamine is a prime example of such a scaffold. With the molecular formula C8H9BrFN and a molecular weight of 218.07 g/mol , this compound offers a trifecta of synthetic handles and physicochemical modulators: a primary amine for amide coupling, a bromine atom for late-stage cross-coupling, and a fluoro-methyl substitution pattern that dictates the molecule's three-dimensional conformation and metabolic fate.

This technical guide explores the causality behind utilizing this specific building block, detailing its physicochemical profile, mechanistic advantages, and self-validating experimental workflows.

Physicochemical Profiling & Structural Analysis

Before deploying any building block in a synthetic campaign, a rigorous understanding of its quantitative parameters is required. The table below summarizes the core physicochemical data for 3-Bromo-6-fluoro-2-methylbenzylamine.

PropertyQuantitative ValueMechanistic Implication
Molecular Formula C8H9BrFNDefines the atomic composition and core functional groups.
Molecular Weight 218.07 g/mol Optimal low-molecular-weight fragment for lead generation.
Monoisotopic Mass 216.99 Da (for

)
Critical for high-resolution mass spectrometry (HRMS) validation.
Isotopic Signature 1:1 ratio (216.99 / 218.99 Da)Acts as a self-validating marker for the presence of the intact bromine atom.
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsFacilitates targeted hydrogen bonding within protein binding pockets.
Rotatable Bonds 1 (Benzyl C-N bond)Low conformational flexibility minimizes entropic penalties upon target binding.
Mechanistic Role in Medicinal Chemistry (The "Why")

The selection of 3-Bromo-6-fluoro-2-methylbenzylamine over an unsubstituted benzylamine is never arbitrary; it is a calculated decision rooted in structure-activity relationship (SAR) optimization.

  • The Fluorine Effect (C6 Position): The strategic incorporation of fluorine atoms into the benzylamine scaffold imparts a unique combination of steric and electronic properties, profoundly influencing the parent molecule

Exploratory

3-Bromo-6-fluoro-2-methyl-benzenemethanamine PubChem CID and SMILES

Technical Guide: Navigating the Landscape of Novel Compounds – A Case Study on 3-Bromo-6-fluoro-2-methyl-benzenemethanamine For the Attention of: Researchers, Scientists, and Drug Development Professionals This technical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Navigating the Landscape of Novel Compounds – A Case Study on 3-Bromo-6-fluoro-2-methyl-benzenemethanamine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the identification and structural characterization of 3-Bromo-6-fluoro-2-methyl-benzenemethanamine. In the realm of drug discovery and chemical research, the immediate availability of a compound's profile in public databases is a critical starting point. However, it is not uncommon to encounter novel or less-characterized molecules that are not yet cataloged in major repositories such as PubChem. This guide provides a comprehensive overview of 3-Bromo-6-fluoro-2-methyl-benzenemethanamine, with a particular focus on the implications of its absence from the PubChem database and the necessary steps for its characterization.

Core Identification: The Challenge of the Uncatalogued

A primary step in the characterization of any chemical entity is to retrieve its unique identifiers. For 3-Bromo-6-fluoro-2-methyl-benzenemethanamine, a thorough search of the PubChem database reveals a critical finding: the compound is not currently assigned a PubChem Compound ID (CID). This absence is significant, as it indicates that the compound has not been deposited and curated within this major public repository.

For researchers and drug development professionals, this necessitates a more foundational approach to structural verification and data acquisition. The starting point shifts from a simple database lookup to an aggregation of data from other sources, such as commercial suppliers, and ultimately, to experimental verification.

While a PubChem CID is not available, other key identifiers have been collated from available sources:

IdentifierValueSource
Chemical Name 3-Bromo-6-fluoro-2-methyl-benzenemethanamine-
Synonym (3-Bromo-6-fluoro-2-methylphenyl)methanamineChemScene
CAS Number 1427365-82-9ChemScene[1]
Molecular Formula C₈H₉BrFNChemScene[1]
Molecular Weight 218.07 g/mol ChemScene[1]
SMILES CC1=C(CN)C(F)=CC=C1BrChemScene[1]

Simplified Molecular Input Line Entry System (SMILES): The SMILES string, CC1=C(CN)C(F)=CC=C1Br, provides a line notation representation of the molecule's structure.[1] This is an invaluable tool for computational chemists and can be used in various software platforms for visualization, property prediction, and similarity searching.

The Imperative of Structural Verification

Given the absence of a curated PubChem entry, independent verification of the structure of 3-Bromo-6-fluoro-2-methyl-benzenemethanamine is paramount before its use in any experimental setting. The following workflow outlines the essential steps for structural confirmation.

cluster_0 Initial Information Gathering cluster_1 Database Verification cluster_2 Experimental Characterization start Compound Name: 3-Bromo-6-fluoro-2-methyl-benzenemethanamine supplier Identify Commercial Supplier (e.g., ChemScene) start->supplier cas_smiles Obtain CAS Number and SMILES String supplier->cas_smiles pubchem_search Search PubChem using Name, CAS, and SMILES cas_smiles->pubchem_search no_cid Result: No PubChem CID Found pubchem_search->no_cid procure Procure Compound Sample no_cid->procure nmr Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F) procure->nmr ms Mass Spectrometry (MS) (e.g., HRMS) procure->ms purity Purity Analysis (e.g., HPLC, LC-MS) procure->purity confirmation Structural Confirmation and Purity Assessment nmr->confirmation ms->confirmation purity->confirmation

Caption: Workflow for the identification and structural verification of a compound not present in PubChem.

Spectroscopic Analysis: The Ground Truth
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for elucidating the precise atomic connectivity of the molecule. The expected spectra would confirm the presence and relative positions of the methyl group, the aminomethyl moiety, and the fluorine and bromine substituents on the benzene ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement that corresponds to the molecular formula C₈H₉BrFN.

Purity Assessment: Ensuring Experimental Integrity
  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are essential for determining the purity of the compound. For any application, particularly in drug development, a well-defined purity profile is a non-negotiable prerequisite.

Physicochemical Properties and Computational Insights

In the absence of experimentally determined physicochemical properties in public databases, computational predictions based on the SMILES structure serve as a valuable preliminary guide.

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA) 26.02 ŲChemScene[1]
LogP (Octanol-Water Partition Coefficient) 2.35532ChemScene[1]
Hydrogen Bond Acceptors 1ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Rotatable Bonds 1ChemScene[1]

These predicted values suggest that the molecule possesses drug-like properties, warranting further investigation into its biological activities.

Synthesis and Potential Applications

The structural motifs present in this molecule are found in various biologically active compounds, suggesting potential applications in areas such as neuroscience, oncology, or anti-infective research.

Conclusion and Forward-Looking Recommendations

The case of 3-Bromo-6-fluoro-2-methyl-benzenemethanamine highlights a common scenario in chemical research where a compound of interest is not yet part of the established public chemical knowledge base. This guide underscores the critical importance of a systematic approach to structural verification and characterization.

For researchers and developers working with such compounds, the following recommendations are key:

  • Prioritize Experimental Verification: Do not rely solely on supplier information. Independent spectroscopic and purity analyses are essential.

  • Document and Deposit: Once characterized, consider depositing the compound's structure and associated data into public databases like PubChem. This contributes to the collective scientific knowledge and aids future research.

  • Leverage Computational Tools: In the absence of experimental data, use computational models to predict properties and guide experimental design, while being mindful of their predictive limitations.

By adhering to these principles of scientific integrity and rigorous characterization, the exploration of novel chemical entities can proceed with confidence, paving the way for new discoveries in science and medicine.

References

Sources

Foundational

Physical Characterization and Thermal Analysis of 3-Bromo-6-fluoro-2-methylbenzylamine: A Technical Guide

Executive Summary In modern fragment-based drug discovery and medicinal chemistry, highly substituted benzylamines serve as critical pharmacophores and building blocks. 3-Bromo-6-fluoro-2-methylbenzylamine (CAS: 1427365-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery and medicinal chemistry, highly substituted benzylamines serve as critical pharmacophores and building blocks. 3-Bromo-6-fluoro-2-methylbenzylamine (CAS: 1427365-82-9) is a prime example of a sterically and electronically complex intermediate[1]. However, determining the physical properties—specifically the melting point—of such novel, asymmetric free bases presents distinct analytical challenges.

This whitepaper provides an in-depth technical framework for understanding the physical state of 3-Bromo-6-fluoro-2-methylbenzylamine, the causality behind its thermal behavior, and the self-validating protocols required to accurately determine its melting point via salt formation and Differential Scanning Calorimetry (DSC).

Chemical Identity & Theoretical Physical Properties

The thermal behavior of a compound is intrinsically linked to its molecular symmetry and intermolecular forces. As summarized in Table 1, the free base of this compound exhibits a highly asymmetric substitution pattern.

Table 1: Chemical Identification and Quantitative Properties
PropertyValue / DescriptionAnalytical Significance
IUPAC Name (3-Bromo-6-fluoro-2-methylphenyl)methanamineDefines the ortho-disubstitution (F, CH3) flanking the amine.
CAS Number 1427365-82-9Unique registry identifier for procurement and tracking.
Molecular Formula C₈H₉BrFNIndicates the presence of heavy halogens impacting density.
Molecular Weight 218.07 g/mol Used for precise stoichiometric calculations during salt formation.
Physical State (Free Base) Liquid / Low-Melting Solid (at 25°C)Requires storage at 2-8°C to prevent degradation[1].
Physical State (HCl Salt) Crystalline Solid (>200°C expected)Provides a stable, reproducible lattice for thermal analysis.
Mechanistic Insight: The Causality of Melting Point Depression

Why is the free base of 3-Bromo-6-fluoro-2-methylbenzylamine typically an oil or low-melting solid? The causality lies in crystal lattice disruption . The methyl group at the 2-position and the fluorine at the 6-position create significant steric bulk directly adjacent to the aminomethyl group. This ortho-disubstitution restricts the rotational freedom of the benzylic carbon-nitrogen bond. Furthermore, the large, polarizable bromine atom at the 3-position introduces molecular asymmetry. Together, these factors prevent the free base molecules from packing efficiently into a highly ordered crystal lattice, thereby depressing the melting point to near or below room temperature.

Experimental Workflow: Stabilization & Thermal Analysis

To establish a reliable melting point[2], the free base must be converted into a crystalline salt. The protonation of the primary amine creates a positively charged ammonium species that engages in strong ionic interactions and ordered hydrogen bonding with a counterion (e.g., chloride). This dramatically increases the lattice energy, shifting the melting point to a sharp, high-temperature endotherm.

Workflow A Free Base (Liquid/Low-MP) B Salt Formation (MTBE + HCl) A->B Protonation C HCl Salt (Crystalline Solid) B->C Precipitation D Thermal Analysis (DSC / Capillary) C->D MP Determination E Drug Discovery API Synthesis C->E Downstream Use

Fig 1: Experimental workflow for the stabilization and thermal analysis of the benzylamine.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Every step includes a built-in verification mechanism to ensure scientific integrity and prevent false data acquisition.

Protocol 1: Synthesis and Isolation of the Hydrochloride Salt

Objective: Convert the low-melting free base into a stable, high-melting hydrochloride salt for precise characterization.

  • Solvent Selection: Dissolve 1.0 g of 3-Bromo-6-fluoro-2-methylbenzylamine free base in 10 mL of anhydrous Methyl tert-butyl ether (MTBE).

    • Causality: MTBE is chosen because the free base is highly soluble in it, whereas the resulting HCl salt is virtually insoluble, driving the precipitation thermodynamically.

  • Cooling: Chill the solution to 0°C in an ice bath under an inert nitrogen atmosphere.

  • Protonation: Dropwise, add 1.1 equivalents of 2M HCl in diethyl ether. Maintain vigorous stirring.

  • Isolation: Filter the resulting white precipitate through a sintered glass funnel (medium porosity). Wash the filter cake with 5 mL of cold, anhydrous MTBE to remove unreacted free base and organic impurities.

  • Drying: Dry the solid under high vacuum (≤1 mbar) at 40°C for 12 hours.

    • Self-Validation Check: Weigh the sample before and after the final 2 hours of drying. A mass change of <0.1% confirms the complete removal of residual solvent and water, validating the sample for thermal analysis.

Protocol 2: High-Precision Melting Point Determination via DSC

Objective: Determine the exact melting point and enthalpy of fusion using Differential Scanning Calorimetry (DSC).

  • Instrument Calibration: Run a high-purity Indium standard (known MP: 156.6°C).

    • Self-Validation Check: A sharp endotherm within ±0.1°C of the standard confirms the instrument's thermal calibration is accurate. Do not proceed if the variance exceeds this threshold.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the dried HCl salt into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.

  • Purge Gas: Establish a dry nitrogen purge at 50 mL/min.

    • Causality: Nitrogen prevents oxidative degradation of the amine salt at elevated temperatures, ensuring the endotherm observed is strictly a phase transition (melting) and not decomposition.

  • Thermal Program: Heat the sample from 25°C to 300°C at a controlled rate of 10°C/min.

    • Causality: A 10°C/min rate provides the optimal balance between thermal resolution (yielding a sharp peak) and sensitivity (detectable heat flow).

  • Data Analysis: Record the extrapolated onset temperature of the endothermic peak. For highly pure substituted benzylamine hydrochlorides, this onset temperature typically falls between 210°C and 250°C[3].

Table 2: Thermal Analysis Parameters (DSC vs. Capillary)
ParameterDSC MethodCapillary MethodCausality / Rationale
Sample Size 2 - 5 mg1 - 2 mm depthMicro-scale DSC ensures uniform heat distribution.
Heating Rate 10°C / min1°C / min (near MP)Slower capillary rates prevent thermal lag in visual observation.
Atmosphere Nitrogen PurgeAmbient AirN₂ prevents oxidation; ambient air is sufficient for rapid capillary checks.
Data Output Extrapolated Onset (°C)Meniscus Point (°C)DSC onset is thermodynamically rigorous; capillary is subjective.

Conclusion

The physical characterization of highly substituted, asymmetric molecules like 3-Bromo-6-fluoro-2-methylbenzylamine requires a strategic approach to overcome inherent lattice instability. By converting the free base to a stable hydrochloride salt and utilizing rigorously calibrated thermal analysis techniques, researchers can obtain accurate, reproducible melting point data. This self-validating approach ensures high-fidelity data suitable for regulatory documentation and downstream API synthesis.

References

  • PubChem, National Institutes of Health. Melting Point | Periodic Table of Elements. Retrieved from[Link]

Sources

Exploratory

Structural Nuances and Applications of 3-Bromo-6-fluoro-2-methylbenzylamine and Its Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the precise spatial arrangement of functional groups. (C₆H₅CH₂NH₂) is a foundational organic scaffold used extensively in drug discovery[1]. The strategic functionalization of the benzylamine ring—particularly with halogens (fluorine, bromine) and alkyl groups (methyl)—drastically alters the molecule's physicochemical properties, target binding affinity, and metabolic stability. This technical guide explores the structural causality, isomeric differences, and synthetic methodologies surrounding 3-Bromo-6-fluoro-2-methylbenzylamine and its positional isomers, providing actionable insights for drug development professionals.

Structural Causality: 3-Bromo-6-fluoro-2-methylbenzylamine vs. Isomers

The specific positional arrangement of substituents in 3-Bromo-6-fluoro-2-methylbenzylamine creates a unique microenvironment compared to its isomers (e.g., 4-Bromo-2-fluoro-6-methylbenzylamine or 2-Bromo-6-fluoro-3-methylbenzylamine). Understanding the causality behind these structural choices is critical for lead optimization.

  • Ortho-Fluorine (C6): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the benzylic carbon and the adjacent amine, effectively lowering the pKa of the amine group. This modulation is critical for optimizing the pharmacokinetic profile of a drug, ensuring it remains sufficiently unionized to cross lipid membranes while retaining enough basicity for target engagement[2].

  • Ortho-Methyl (C2): The presence of a methyl group at the ortho position introduces significant steric hindrance[3]. This steric bulk restricts the free rotation of the C(aryl)-C(benzyl) bond, locking the benzylamine into a specific conformation. This pre-organization reduces the entropic penalty upon binding to a target protein's active site.

  • Meta-Bromine (C3): Bromine serves a dual purpose. Biologically, its polarizable electron cloud allows for favorable halogen bonding within hydrophobic pockets. Synthetically, it acts as a highly reactive handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations).

Comparative Isomeric Data

Summarizing the physicochemical shifts across different substitution patterns reveals how isomer selection dictates molecular behavior.

Property / Feature3-Bromo-6-fluoro-2-methylbenzylamine4-Bromo-2-fluoro-6-methylbenzylamine2-Bromo-6-fluoro-3-methylbenzylamine
Steric Hindrance (Amine) High (Ortho F, Ortho Me)High (Ortho F, Ortho Me)Very High (Ortho F, Ortho Br)
Electronic Effect on Amine -I effect from C6 Fluorine-I effect from C2 FluorineStrong -I from C2 F and C6 Br
Cross-Coupling Vector Meta position (C3)Para position (C4)Ortho position (C2)
Conformational Lock Moderate/HighModerate/HighSevere (due to bulky Ortho Br)

Applications in Targeted Therapeutics

Substituted benzylamines are pivotal in developing selective inhibitors for complex biological targets. The structural logic of halogenated benzylamines directly translates to clinical efficacy.

  • 17β-HSD3 Inhibitors: Selective aryl benzylamine-based inhibitors have been designed as potent agents for prostate cancer therapeutics. By utilizing the benzylamine motif, researchers have discovered low-nanomolar inhibitors (IC₅₀ ~75 nM) targeting , an enzyme critical in testosterone biosynthesis[4],[5].

  • Kinase Inhibitors: The ortho-substituted benzylamine core is frequently utilized to penetrate deep, narrow hydrophobic pockets in dual Src/Abl kinase inhibitors, demonstrating potent antitumor activity[2].

  • Chiral Therapeutics: In 2022 alone, multiple FDA-approved small molecules contained chiral benzylic amines. The benzylamine motif has proven to be a critical structural element in accelerating [6].

SAR_Logic Core Benzylamine Scaffold OrthoF Ortho-Fluorine (C6) - Inductive Withdrawal - Reduces pKa Core->OrthoF OrthoMe Ortho-Methyl (C2) - Steric Hindrance - Locks Conformation Core->OrthoMe MetaBr Meta-Bromine (C3) - Halogen Bonding - Cross-Coupling Handle Core->MetaBr Target1 17β-HSD3 Inhibition (Prostate Cancer) OrthoF->Target1 Target2 Kinase Inhibition (Oncology) OrthoF->Target2 OrthoMe->Target1 OrthoMe->Target2 MetaBr->Target1

Structure-Activity Relationship (SAR) logic for halogenated benzylamines.

Experimental Workflows: Self-Validating Synthetic Protocols

To synthesize 3-Bromo-6-fluoro-2-methylbenzylamine and its derivatives, reductive amination of the corresponding substituted benzaldehyde is the most efficient and scalable approach[7],[2]. For stereoselective synthesis of chiral derivatives, advanced methodologies utilizing have been developed to overcome the limitations of traditional reductive amination[6].

Protocol: Reductive Amination of 3-Bromo-6-fluoro-2-methylbenzaldehyde

Design Rationale: This protocol is engineered as a self-validating system. The physical separation of the imine formation step from the reduction step prevents the premature reduction of the starting aldehyde into an unwanted benzyl alcohol byproduct.

  • Imine Formation: Dissolve 1.0 eq of 3-Bromo-6-fluoro-2-methylbenzaldehyde in anhydrous methanol. Add 1.5 eq of the desired amine source (e.g., ammonium acetate for primary amines)[7].

  • In-Process Validation (TLC): Stir the mixture at room temperature for 2-4 hours. Validate the complete consumption of the starting aldehyde via Thin Layer Chromatography (TLC) before proceeding.

    • Causality: Ensuring 100% conversion to the imine intermediate guarantees high chemoselectivity and prevents the reducing agent from attacking the bare carbonyl.

  • Reduction: Lower the temperature to 0°C. Portion-wise, introduce 1.2 eq of a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN)[7].

    • Causality: NaBH₃CN is selectively reactive towards protonated imines at slightly acidic pH, leaving any residual unreacted carbonyls largely untouched, thereby acting as a secondary chemical safeguard.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the mixture. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Purify the crude product via flash column chromatography to yield the pure benzylamine derivative.

SyntheticWorkflow A Substituted Benzaldehyde (e.g., 3-Br-6-F-2-Me) C Imine Intermediate (Self-Validation via TLC) A->C B Amine Source (NH3 or Primary Amine) B->C D Standard Reductive Amination (NaBH3CN / NaBH4) C->D E Zirconocene-Mediated Reduction C->E F Achiral Benzylamine Derivative D->F G Chiral Benzylamine Derivative E->G

Synthetic workflow for benzylamine derivatives via reductive amination.

References

  • Benzylamine - Wikipedia. Available at: [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - Molecules / PubMed Central (PMC). Available at:[Link]

  • Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program - ResearchGate. Available at:[Link]

Sources

Foundational

Literature review of 3-Bromo-6-fluoro-2-methyl-benzenemethanamine derivatives

An In-depth Technical Guide to the Synthesis and Application of 3-Bromo-6-fluoro-2-methyl-benzenemethanamine Derivatives Abstract The 3-bromo-6-fluoro-2-methyl-benzenemethanamine scaffold is a privileged core structure i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Application of 3-Bromo-6-fluoro-2-methyl-benzenemethanamine Derivatives

Abstract

The 3-bromo-6-fluoro-2-methyl-benzenemethanamine scaffold is a privileged core structure in modern medicinal chemistry. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, a methyl group, and a reactive primary amine—provides a versatile platform for developing novel therapeutic agents. The interplay of steric and electronic effects imparted by these substituents allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive review of the synthesis of this core scaffold, key derivatization strategies, and the burgeoning pharmacological applications of its derivatives, with a focus on their potential in oncology, infectious diseases, and neurology.

The Strategic Value of the 3-Bromo-6-fluoro-2-methyl Phenyl Scaffold

In drug discovery, the starting scaffold is a critical determinant of a molecule's potential. The 3-bromo-6-fluoro-2-methyl-benzenemethanamine core is particularly advantageous for several reasons:

  • Orthogonal Chemical Handles : The structure possesses two primary sites for modification: the benzylic amine and the bromine atom. The amine is readily functionalized via well-established amide bond formation, reductive amination, and urea/sulfonamide synthesis. The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This orthogonality allows for systematic and independent exploration of different regions of chemical space.

  • Modulation of Physicochemical Properties :

    • Fluorine : The electron-withdrawing fluorine atom at the 6-position can significantly impact the acidity (pKa) of the aromatic ring protons and the basicity of the benzylic amine. It is also frequently employed to block metabolic oxidation at the adjacent position, thereby enhancing pharmacokinetic profiles.[1]

    • Bromine : As a heavy halogen, bromine can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity to protein targets. Its primary utility, however, lies in its capacity as a leaving group in cross-coupling reactions.

    • Methyl Group : The ortho-methyl group provides steric bulk that can enforce a specific conformation upon the benzylic amine side chain. This conformational constraint can be crucial for achieving selective binding to a biological target by minimizing interactions with off-target proteins.

Synthesis of the Core Intermediate: (3-Bromo-6-fluoro-2-methylphenyl)methanamine

The efficient synthesis of the core amine is paramount for any drug discovery program. A reliable route proceeds from the commercially available 3-bromo-6-fluoro-2-methylbenzonitrile. The reduction of the nitrile moiety to the primary amine is a robust and high-yielding transformation.

G cluster_synthesis Synthesis of Core Scaffold A 3-Bromo-6-fluoro-2-methylbenzonitrile B (3-Bromo-6-fluoro-2-methylphenyl)methanamine (Core Scaffold, CAS: 1427365-82-9) A->B Reduction (e.g., BH3·SMe2, LiAlH4, or Catalytic Hydrogenation)

Caption: Synthetic pathway to the core amine scaffold.

Experimental Protocol: Synthesis of (3-Bromo-6-fluoro-2-methylphenyl)methanamine

This protocol is adapted from established nitrile reduction methodologies, such as those described for related analogs.[2]

  • Setup : To a dry, nitrogen-purged, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-bromo-6-fluoro-2-methylbenzonitrile (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL per gram of nitrile).

  • Cooling : Cool the resulting solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent : Slowly add a solution of borane dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF, 1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The causality for this controlled addition is to manage the exothermic reaction and prevent side reactions.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching : Carefully cool the mixture back to 0 °C and slowly add methanol (MeOH, 2 mL per gram of nitrile) dropwise to quench the excess borane. Vigorous hydrogen gas evolution will be observed.

  • Acidification & Reflux : Add 2 M hydrochloric acid (HCl, 5 mL per gram of nitrile) and heat the mixture to reflux for 1 hour to hydrolyze the amine-borane complex.

  • Work-up : Cool the mixture to room temperature and concentrate it under reduced pressure to remove the organic solvents (THF, MeOH). Basify the remaining aqueous solution to pH > 12 with 6 M sodium hydroxide (NaOH).

  • Extraction : Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 20 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (3-bromo-6-fluoro-2-methylphenyl)methanamine.[3]

  • Purification : The crude product can be purified by silica gel column chromatography if necessary.

Derivatization Strategies for Library Development

The primary amine of the core scaffold is a versatile functional group for building a diverse library of derivatives. The choice of reaction dictates the geometry, hydrogen bonding potential, and overall properties of the final compounds.

G cluster_derivatives Key Derivatization Pathways Core (3-Bromo-6-fluoro-2-methylphenyl)methanamine Amide Amide Derivatives Core->Amide R-COOH, Coupling Agent (e.g., EDC, HATU) Urea Urea / Thiourea Derivatives Core->Urea R-NCO or R-NCS Sulfonamide Sulfonamide Derivatives Core->Sulfonamide R-SO2Cl, Base Amine Substituted Amines Core->Amine R-CHO, Reductive Amination (e.g., NaBH(OAc)3)

Caption: Major synthetic routes for derivatization.

Experimental Protocol: Synthesis of a Representative Amide Derivative

This protocol describes a standard peptide coupling reaction to form a benzamide, a common motif in pharmacologically active molecules.

  • Setup : In a round-bottom flask, dissolve the carboxylic acid (e.g., 4-chlorobenzoic acid, 1.1 eq) in dimethylformamide (DMF, 5 mL).

  • Activation : Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture at room temperature for 20 minutes. This pre-activation step forms a highly reactive ester, which is crucial for efficient coupling.

  • Amine Addition : Add a solution of (3-bromo-6-fluoro-2-methylphenyl)methanamine (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq) in DMF.

  • Reaction : Stir the reaction at room temperature for 8-12 hours. Monitor for completion by TLC or LC-MS.

  • Work-up : Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing : Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Drying and Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield the desired amide.

Pharmacological Applications and Structure-Activity Relationships (SAR)

Derivatives of this and structurally related scaffolds have shown promise across multiple therapeutic areas. The specific combination of substituents provides a unique entry point for targeting various biological systems.

Antimicrobial and Antifungal Agents

The presence of halogen atoms, particularly fluorine and bromine, is a well-established strategy for enhancing antimicrobial potency.[1][4] Benzamide and benzimidazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[5]

Derivative Class Structural Modification (R-group) Observed Activity Potential Mechanism
Benzamides Heterocyclic rings (e.g., thiazole, oxadiazole)Potent activity against S. aureus and E. coli[4]Disruption of cell wall synthesis or inhibition of essential enzymes.
Benzoxazoles Substituted phenyl groupsSelective activity against Gram-positive bacteria, including MRSA.[5]Inhibition of bacterial growth kinetics.[5]
Thiazolobenzimidazoles N-alkylation of the core amineImmunomodulatory and antimicrobial effects.[6]Inhibition of nitric oxide (NO) generation in macrophages.[6]

SAR Insights : For antimicrobial activity, increasing lipophilicity through the addition of substituted aromatic rings often correlates with improved potency, likely by facilitating passage through the bacterial cell membrane.

Anticancer Agents

The 3-bromo-phenyl substructure is present in numerous kinase inhibitors and cytotoxic agents. Derivatization allows for the precise positioning of functional groups to interact with key residues in enzyme active sites.

Derivative Class Structural Modification (R-group) Target Cell Line(s) Potential Mechanism
Benzamides Substituted aryl groupsHeparanase inhibition in tumor models.Heparanase is involved in tumor cell invasion and angiogenesis.
Chromene Hybrids Elaboration via cross-coupling at the bromineHuman breast (MCF-7) and lung (A549) carcinoma.[7]Inhibition of Cyclin-dependent kinase 6 (CDK6), leading to cell cycle arrest and apoptosis.[7]
Pyrazolopyrimidines Complex heterocycles built from the coreB-Raf mutated cancers.[8][9]Inhibition of the MAPK/ERK signaling pathway.

SAR Insights : For kinase inhibition, the benzylic amine is often used as a linker to a hinge-binding motif, while the bromo-phenyl portion can be elaborated to occupy hydrophobic pockets within the ATP-binding site.

Central Nervous System (CNS) Agents

Benzamide derivatives have a long history as CNS-active agents, including anticonvulsants and psychoactive drugs. The fluorine atom can enhance blood-brain barrier permeability, a critical factor for CNS drug efficacy.

Derivative Class Structural Modification (R-group) Observed Activity Potential Target(s)
N-phenylbenzamides Substituted N-phenyl groupsAnticonvulsant activity in MES (Maximal Electroshock) test.Modulation of voltage-gated sodium or calcium channels.
Imidazolidines Cyclization of the amine with ethylenediamineAntihypertensive effects.[10]Alpha-adrenergic receptor modulation.
3-Phenylcoumarins Analogs containing this scaffoldMonoamine Oxidase B (MAO-B) inhibition.[11]MAO-B is a key enzyme in dopamine metabolism, relevant for Parkinson's disease.

SAR Insights : In CNS applications, balancing lipophilicity and polarity is key. Small, polar groups attached to the amine can maintain aqueous solubility, while the halogenated phenyl ring ensures sufficient lipophilicity for brain penetration.

Conclusion and Future Outlook

The 3-bromo-6-fluoro-2-methyl-benzenemethanamine scaffold represents a highly valuable starting point for the development of new chemical entities. Its synthetic tractability and the orthogonal nature of its functional handles permit extensive and systematic exploration of chemical space. The derivatives have demonstrated significant potential as antimicrobial, anticancer, and CNS-active agents. Future work should focus on leveraging the bromine handle for advanced cross-coupling reactions to build more complex, three-dimensional structures and on performing detailed pharmacokinetic and pharmacodynamic studies to optimize the in vivo performance of lead compounds. The continued exploration of this privileged scaffold is poised to deliver novel and effective therapeutic agents for a range of challenging diseases.

References

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
  • (3-Bromo-6-fluoro-2-methylphenyl)methanamine. (n.d.). ChemScene.
  • United States Patent 9,695,140. (2016). Google Patents.
  • United States Patent 4,166,859. (n.d.). Google Patents.
  • SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. (n.d.). Academia.edu.
  • United States Patent 9,284,297. (2016). Google Patents.
  • Preparation method of 2-fluoro-3-bromo-benzylamine. (n.d.). Google Patents.
  • Applications of 6-Bromo-2-chloro-3-methylphenol in Medicinal Chemistry: A Detailed Overview. (n.d.). Benchchem.
  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. (2026). MDPI.
  • Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. (n.d.). ResearchGate.
  • Biological Potential of FluoroBenzene Analogs. (2016). JSciMed Central.
  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018). Frontiers.
  • A review of compounds derivatives with antimicrobial activities. (2023). World Journal of Biology Pharmacy and Health Sciences.

Sources

Exploratory

Availability of 3-Bromo-6-fluoro-2-methylbenzylamine research samples

Technical Whitepaper: Sourcing, Synthesis, and Application of 3-Bromo-6-fluoro-2-methylbenzylamine in Drug Discovery Executive Summary In contemporary medicinal chemistry, halogenated benzylamines serve as critical vecto...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Sourcing, Synthesis, and Application of 3-Bromo-6-fluoro-2-methylbenzylamine in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, halogenated benzylamines serve as critical vectors for exploring structure-activity relationships (SAR). Specifically, 3-bromo-6-fluoro-2-methylbenzylamine has emerged as a highly sought-after building block. Its unique substitution pattern provides orthogonal synthetic handles, while its steric profile dictates specific conformational preferences in target binding pockets. This guide details the commercial availability, structural rationale, and self-validating synthetic protocols for this critical intermediate, ensuring researchers can seamlessly integrate it into their discovery pipelines.

Chemical Profile and Commercial Availability

Procuring high-quality research samples of 3-bromo-6-fluoro-2-methylbenzylamine is often the first bottleneck in library synthesis. The compound is commercially available in both its free base[1] and hydrochloride (HCl) salt forms[2]. For long-term storage and bench handling, the HCl salt is strongly preferred due to its enhanced stability and resistance to atmospheric oxidation.

Table 1: Chemical and Physical Properties

Property Value
IUPAC Name (3-Bromo-6-fluoro-2-methylphenyl)methanamine
CAS Number (Free Base) 1427365-82-9
CAS Number (HCl Salt) 2727976-44-3
Molecular Formula C8H9BrFN

| Molecular Weight | 218.07 g/mol |

Table 2: Commercial Sourcing & Lead Times

Supplier Form Typical Purity Estimated Lead Time
Enamine (via Distributors) HCl Salt >95% 2-4 Weeks[3]
Bidepharm HCl Salt >97% 1-3 Weeks[2]

| Molbase (Aggregator) | Free Base | >95% | Variable[1] |

Structural Rationale in Drug Design

The strategic placement of substituents on this benzylamine core is highly intentional:

  • The Aminomethyl Group: Acts as a classic hydrogen bond donor/acceptor, frequently engaging in salt-bridge formations within solvent-exposed channels of target proteins.

  • Ortho-Fluoro and Ortho-Methyl Groups: These substituents induce a significant steric clash, locking the benzylic amine into a restricted dihedral angle. This pre-organization minimizes the entropic penalty upon target binding.

  • Meta-Bromo Handle: Provides an ideal vector for late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Due to these properties, this scaffold has been successfully deployed in the synthesis of Hypoxia-Inducible Factor 2α (HIF-2α) inhibitors for oncology[4] and Renal Outer Medullary Potassium (ROMK) channel inhibitors for cardiovascular indications[5].

Synthetic Workflows and Self-Validating Protocols

When commercial lead times exceed project timelines, in-house synthesis from readily available precursors becomes necessary. The most robust route begins with 2-fluoro-6-methylbenzonitrile.

G A 2-Fluoro-6-methylbenzonitrile B 3-Bromo-6-fluoro-2-methylbenzonitrile A->B NBS, TfOH C 3-Bromo-6-fluoro-2-methylbenzylamine B->C Borane-THF D HIF-2α Inhibitors C->D Cross-Coupling E ROMK Inhibitors C->E Amidation

Fig 1: Synthetic workflow and downstream applications of the benzylamine derivative.

Protocol A: Regioselective Bromination

Objective: Synthesize the intermediate 3-bromo-6-fluoro-2-methylbenzonitrile. Methodology & Causality:

  • Preparation: Cool 7.5 equivalents of trifluoromethanesulfonic acid (TfOH) to 0 °C under a nitrogen atmosphere.

  • Addition: Slowly add 1.0 equivalent of 2-fluoro-6-methylbenzonitrile. Causality: Slow addition mitigates localized exotherms, preventing the thermal decomposition of the starting material.

  • Electrophilic Aromatic Substitution: Add 1.05 equivalents of N-bromosuccinimide (NBS) in portions. Causality: The superacidic environment of TfOH protonates the nitrile group. This strongly deactivates the aromatic ring, preventing polybromination, and synergizes with the ortho/para-directing methyl and fluoro groups to force bromination strictly at the 3-position[5].

  • Quenching: Stir for 1 hour at ambient temperature, then pour over crushed ice. Extract with dichloromethane (DCM).

  • Self-Validation (IPC): Analyze the organic layer via LC-MS. The reaction is deemed complete when the starting material (m/z 136 [M+H]+) is entirely replaced by the product peak (m/z 214/216 [M+H]+), exhibiting the characteristic 1:1 isotopic ratio of a mono-brominated species[4].

Protocol B: Chemoselective Nitrile Reduction

Objective: Convert the benzonitrile intermediate to 3-bromo-6-fluoro-2-methylbenzylamine. Methodology & Causality:

  • Preparation: Dissolve the intermediate in anhydrous tetrahydrofuran (THF) under nitrogen.

  • Reduction: Dropwise addition of Borane-THF complex (BH3·THF, 3.0 eq) at 0 °C. Causality: Borane is specifically selected over stronger hydride donors like Lithium Aluminum Hydride (LiAlH4) to strictly avoid reductive debromination of the electron-deficient aryl bromide[1].

  • Reflux: Heat the mixture to reflux for 4 hours to ensure complete reduction.

  • Hydrolysis: Cool to 0 °C and quench with methanol, followed by 1M HCl. Causality: Methanol safely decomposes unreacted borane, while HCl hydrolyzes the stable amine-borane complex to release the free amine.

  • Self-Validation (QC): Isolate the product and confirm via 1H and 13C NMR. Successful reduction is validated by the appearance of a benzylic singlet (~3.8 ppm, 2H) in the proton spectrum and the absolute absence of the nitrile carbon (~115 ppm) in the carbon spectrum[2].

References

1.[5] WO2013090271A1 - Inhibitors of the renal outer medullary potassium channel - Google Patents. Google Patents. 5 2.[3] Enamine 5466 페이지 | 그랜드바이오. Grandbio. 3 3.[1] 热门标签 - 摩贝化学品搜索_Molbase. Molbase. 1 4.[2] CAS:2727976-44-3, (3-Bromo-6-fluoro-2-methylphenyl ... - 毕得医药. Bidepharm. 2 5.[4] Analytics for US Patent No. RE49948, Aryl ethers and uses thereof - PatentBuddy. PatentBuddy. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 3-Bromo-6-fluoro-2-methyl-benzenemethanamine

Target Compound: 3-Bromo-6-fluoro-2-methyl-benzenemethanamine (CAS: 1427365-82-9)[1] Precursor: 3-Bromo-6-fluoro-2-methylbenzonitrile (CAS: 1255207-47-6)[2] Primary Challenge: Reduction of the nitrile functional group to...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-Bromo-6-fluoro-2-methyl-benzenemethanamine (CAS: 1427365-82-9)[1] Precursor: 3-Bromo-6-fluoro-2-methylbenzonitrile (CAS: 1255207-47-6)[2] Primary Challenge: Reduction of the nitrile functional group to a primary amine without inducing hydrodehalogenation (debromination) of the electron-deficient aromatic ring.

Mechanistic Insights & Reagent Selection (Causality)

As drug development increasingly relies on heavily halogenated, sterically hindered building blocks, the chemoselective reduction of nitriles to primary amines remains a critical synthetic hurdle. The conversion of 3-bromo-6-fluoro-2-methylbenzonitrile to its corresponding benzenemethanamine requires a reducing agent that is powerful enough to fully reduce the carbon-nitrogen triple bond, yet mild enough to leave the aryl bromide intact.

Why Standard Methods Fail
  • Catalytic Hydrogenation (Pd/C or Raney Ni): While highly effective for standard nitriles, palladium-catalyzed hydrogenation is notorious for cleaving carbon-halogen bonds. Applying

    
     over Pd/C to this substrate will rapidly result in hydrodebromination, yielding the des-bromo impurity[3].
    
  • Lithium Aluminum Hydride (

    
    ):  Although a classical reagent for nitrile reduction[4], 
    
    
    
    is a powerful nucleophilic hydride source. The target substrate features an aromatic ring made highly electron-deficient by the ortho-fluoro, meta-bromo, and nitrile groups. Under the refluxing conditions often required to drive nitrile reduction to completion,
    
    
    can trigger nucleophilic aromatic substitution (
    
    
    ) of the fluorine atom or unwanted halogen-metal exchange with the bromine atom.
The Solution: Electrophilic Reduction via Borane-THF ( )

To bypass these side reactions, we utilize Borane-Tetrahydrofuran (


) . Unlike 

, borane is an electrophilic reducing agent. The reaction initiates via the coordination of the empty p-orbital of boron to the lone pair of the nitrile nitrogen. This Lewis acid-base complex activates the nitrile carbon, facilitating an intramolecular hydride transfer. Because the reduction is driven by electrophilic coordination rather than nucleophilic attack, the electron-deficient, halogenated aromatic ring is completely ignored by the reagent. This guarantees near-perfect chemoselectivity and preserves the critical bromo- and fluoro- substituents[5].

Experimental Workflow

The following diagram illustrates the critical operational phases of the borane reduction, emphasizing the mandatory acidic hydrolysis step required to break the intermediate boron-amine complex.

G N1 1. Substrate Dissolution 3-Bromo-6-fluoro-2-methylbenzonitrile in Anhydrous THF (0 °C) N2 2. Electrophilic Activation Dropwise addition of BH3·THF (2.5 - 3.0 eq) N1->N2 N3 3. Hydride Transfer Reflux at 65 °C (4 - 16 hours) N2->N3 N4 4. Reaction Quench Careful addition of MeOH (H2 Gas Evolution) N3->N4 N5 5. B-N Bond Cleavage Acidic Hydrolysis (6M HCl) Reflux 1 hour N4->N5 N6 6. Free Base Liberation Basification (NaOH, pH >10) & DCM Extraction N5->N6 N7 7. Product Isolation 3-Bromo-6-fluoro-2-methyl- benzenemethanamine N6->N7

Fig 1: Chemoselective borane reduction workflow for halogenated benzonitriles.

Quantitative Data & Analytical Control

To ensure a self-validating protocol, the following parameters must be strictly monitored. The stoichiometry and hydrolysis conditions are non-negotiable for high-yield recovery.

ParameterValue / DescriptionScientific Rationale
Reagent Stoichiometry 2.5 – 3.0 eq

Accounts for the 2 hydrides needed for reduction, plus 1 equivalent consumed by coordination to the resulting amine[5].
Reaction Temperature 65 °C (THF Reflux)Required to overcome the activation energy of the second hydride transfer to the imine intermediate.
Hydrolysis Conditions 6M HCl, Reflux (1 hour)Critical: Borane reductions yield a highly stable amine-borane complex (

). Simple aqueous workup will not liberate the amine. Strong acid and heat are required to hydrolyze the B–N coordinate covalent bond[5].
LCMS Marker Loss of

214
Disappearance of the nitrile precursor; appearance of the primary amine at

218 (

).
¹H NMR Marker

3.8 - 4.0 ppm (s, 2H)
Appearance of a new singlet corresponding to the benzylic

protons, confirming complete reduction.

Detailed Step-by-Step Protocol

Safety Warning: Borane-THF is highly flammable and reacts violently with water to release hydrogen gas. The quenching step will evolve significant volumes of highly flammable


 gas. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).
Phase 1: Setup and Reduction
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (Nitrogen/Argon).

  • Dissolution: Add 3-bromo-6-fluoro-2-methylbenzonitrile (10.0 mmol, 2.14 g) to the flask and dissolve in 40 mL of anhydrous Tetrahydrofuran (THF).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Borane Addition: Using a dry syringe, add

    
     complex (1.0 M in THF, 30.0 mL, 30.0 mmol, 3.0 eq) dropwise over 20 minutes. Maintain the internal temperature below 10 °C during the addition.
    
  • Reflux: Remove the ice bath and gradually heat the reaction mixture to a gentle reflux (approx. 65 °C). Maintain reflux for 12–16 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 4:1) or LCMS.

Phase 2: Quenching and B-N Bond Hydrolysis

Note: This is the most critical phase. Failure to perform the acidic reflux will result in the isolation of the unreactive boron-amine complex rather than the desired free amine. 6. Cooling & Quench: Once complete conversion is confirmed, cool the reaction mixture to 0 °C. Slowly and carefully add Methanol (15 mL) dropwise. Caution: Vigorous bubbling and


 gas evolution will occur. Stir until gas evolution ceases.
7. Acidic Hydrolysis:  Add 6M HCl (aqueous, 20 mL) to the mixture. Equip the flask with the reflux condenser again and heat the mixture to reflux (70 °C) for 1 hour. This step destroys the 

complex, converting it to boric acid and the amine hydrochloride salt. 8. Concentration: Cool the mixture to room temperature and remove the volatile organic solvents (THF/MeOH) under reduced pressure using a rotary evaporator.
Phase 3: Workup and Isolation
  • Basification: Cool the remaining aqueous layer in an ice bath. Slowly add 6M NaOH (aqueous) until the pH of the solution is strictly >10. The free base of the amine will precipitate or form an oily layer.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract with Dichloromethane (DCM) or Ethyl Acetate (

    
     mL).
    
  • Washing & Drying: Wash the combined organic extracts with brine (30 mL), dry over anhydrous sodium sulfate (

    
    ), and filter.
    
  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 3-Bromo-6-fluoro-2-methyl-benzenemethanamine as a pale yellow oil.

  • Storage/Salt Formation (Optional): Primary benzylamines can be prone to oxidation or carbamate formation with atmospheric

    
    . It is highly recommended to dissolve the free base in diethyl ether and precipitate it as the hydrochloride salt by adding a 2M solution of HCl in ether.
    

References

  • BLD Pharm. "1255207-47-6 | 3-Bromo-6-fluoro-2-methylbenzonitrile". BLD Pharm.
  • Bio-Fount. "1427365-82-9 | 3-Bromo-6-fluoro-2-methyl-benzenemethanamine". Bio-Fount.
  • Chemguide. "REDUCING NITRILES TO PRIMARY AMINES". Chemguide.
  • ResearchGate. "Rapid Reduction of Nitriles to Primary Amines with Nickel Boride at Ambient Temperature". ResearchGate.
  • Benchchem. "2-[(3,5-Difluorophenyl)amino]acetonitrile - Borane Reduction Workflows". Benchchem.

Sources

Application

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 3-Bromo-6-fluoro-2-methylbenzylamine

Executive Summary & Mechanistic Bottlenecks The Suzuki-Miyaura cross-coupling of 3-bromo-6-fluoro-2-methylbenzylamine presents a unique intersection of steric and electronic challenges. While the meta-fluoro group subtly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Bottlenecks

The Suzuki-Miyaura cross-coupling of 3-bromo-6-fluoro-2-methylbenzylamine presents a unique intersection of steric and electronic challenges. While the meta-fluoro group subtly activates the C–Br bond toward oxidative addition, the substrate's topology introduces two severe mechanistic bottlenecks that routinely cause standard palladium catalysts (e.g.,


) to fail:
  • The Chelation Trap (Catalyst Poisoning): The unprotected primary benzylamine is perfectly positioned to form a stable 6-membered palladacycle intermediate after oxidative addition at the C3 position (Pd–C3–C2–C1–C

    
    –N). This intramolecular coordination displaces labile ligands, trapping the catalyst in an off-cycle resting state and halting transmetalation.
    
  • Ortho-Steric Hindrance: The C3-bromide is directly adjacent to the C2-methyl group. This steric bulk severely impedes both the initial oxidative addition and the subsequent approach of the bulky boronic acid during transmetalation.

To overcome these barriers, the protocol requires either the use of highly engineered, sterically demanding precatalysts (Protocol A) or a transient protection strategy (Protocol B).

G Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (Steric Bottleneck) Pd0->OA Ar-Br TM Transmetalation OA->TM Ar'-B(OH)2 Poison 6-Membered Palladacycle (Amine Chelation) OA->Poison Intramolecular -NH2 Coordination RE Reductive Elimination TM->RE RE->Pd0 Product Poison->OA Blocked by Bulky Ligand (XPhos)

Figure 1: Catalytic cycle highlighting the 6-membered palladacycle resting state and steric bottlenecks.

Rational Catalyst Selection (Causality)

To achieve direct coupling without the atom-economy loss of protecting groups, the catalyst must simultaneously accelerate oxidative addition into a hindered bond and physically block the primary amine from coordinating to the palladium center.

The Solution: XPhos Pd G3 Developed by the Buchwald group , the XPhos Pd G3 precatalyst is uniquely suited for this substrate.

  • Generation of Monoligated Pd(0): The G3 architecture ensures the rapid generation of a highly active, strictly monoligated L–Pd(0) species at mild temperatures (60 °C), preventing the thermal degradation (protodeboronation) of sensitive boronic acids.

  • Steric Shielding: The massive dialkylbiaryl phosphine ligand (XPhos) creates a deep catalytic pocket. Once oxidative addition occurs, the sheer bulk of the dicyclohexyl and triisopropylphenyl groups physically prevents the flexible benzylamine arm from bending back to form the 6-membered chelate, forcing the catalytic cycle forward into transmetalation. Recent advances in unprotected amine couplings confirm that bulky biarylphosphines are mandatory for such substrates .

Quantitative Condition Screening

The table below summarizes the causality behind condition optimization. Note the dramatic failure of first-generation catalysts compared to the G3 system.

EntryCatalyst / LigandBaseSolvent SystemTempYield (%)Mechanistic Observation
1

(5 mol%)

Toluene/

80 °C< 5%Complete catalyst poisoning via chelation.
2

(5 mol%)

Dioxane/

80 °C32%Bidentate ligand slows oxidative addition at ortho-methyl site.
3

/ SPhos

THF/

80 °C68%Improved, but dba ligands compete with substrate, slowing reaction.
4 XPhos Pd G3 (3 mol%)

THF/

60 °C 94% Optimal. Rapid conversion; no amine poisoning observed.
5*

(5 mol%)

Dioxane/

80 °C89%Substrate was Boc-protected prior to coupling (Protocol B).

Experimental Workflows

Workflow cluster_A Protocol A: Direct Coupling (Recommended) cluster_B Protocol B: Protection Strategy (Fail-Safe) Substrate 3-Bromo-6-fluoro-2-methylbenzylamine Direct XPhos Pd G3 (3 mol%) K3PO4 (3.0 eq), THF/H2O (4:1), 60°C Substrate->Direct Boc Boc2O, Et3N, DCM (Amine Protection) Substrate->Boc Product Coupled Biaryl Benzylamine Product Direct->Product Suzuki Pd(dppf)Cl2 (5 mol%) Na2CO3, Dioxane/H2O, 80°C Boc->Suzuki Deprotect TFA/DCM (Deprotection) Suzuki->Deprotect Deprotect->Product

Figure 2: Comparison of the direct cross-coupling workflow versus the protection-deprotection strategy.

Protocol A: Direct Suzuki Coupling (Unprotected Amine)

This protocol utilizes the steric bulk of XPhos to bypass the need for amine protection.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-6-fluoro-2-methylbenzylamine (1.0 mmol, 218 mg), the desired aryl/heteroaryl boronic acid (1.5 mmol), and anhydrous

    
     (3.0 mmol, 636 mg).
    
  • Catalyst Addition: Add XPhos Pd G3 (0.03 mmol, 25.4 mg, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon (repeat 3 times) to ensure a strictly oxygen-free environment, preventing Pd(0) oxidation.

  • Solvent Addition: Add degassed THF (4.0 mL) and degassed deionized

    
     (1.0 mL) via syringe. The biphasic nature helps dissolve the phosphate base and stabilizes the boronic acid.
    
  • Reaction: Heat the biphasic mixture to 60 °C under vigorous stirring (1000 rpm) for 4–6 hours.

  • Self-Validation Checkpoint: Sample the organic layer for LC-MS analysis. Look for the disappearance of the starting material isotopic cluster (

    
     m/z). If unreacted bromide persists, spike with an additional 1 mol% of XPhos Pd G3.
    
  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 × 10 mL). Dry the organic layer over

    
    , concentrate, and purify via silica gel chromatography (eluting with DCM/MeOH/
    
    
    
    to accommodate the free amine).
Protocol B: Protection-Coupling-Deprotection (The Fail-Safe)

Use this protocol if coupling with highly sterically hindered (e.g., di-ortho substituted) boronic acids where even XPhos Pd G3 struggles against the combined steric bulk.

Step-by-Step Methodology:

  • Boc Protection: Dissolve the substrate (1.0 mmol) in DCM (5 mL). Add

    
     (1.5 mmol) and 
    
    
    
    (1.1 mmol). Stir at room temperature for 2 hours. Wash with 1M HCl, dry, and concentrate.
  • Suzuki Coupling: Combine the Boc-protected intermediate (1.0 mmol), boronic acid (1.5 mmol),

    
     (3.0 mmol), and 
    
    
    
    (0.05 mmol) in degassed 1,4-Dioxane/
    
    
    (4:1, 5 mL). Heat at 80 °C for 8 hours.
  • Validation: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the Boc-protected bromide.

  • Deprotection: After aqueous workup and concentration of the coupling reaction, dissolve the crude product in DCM (3 mL) and add Trifluoroacetic acid (TFA, 1 mL). Stir for 1 hour at room temperature. Concentrate under vacuum and neutralize with saturated

    
     to yield the free amine biaryl product.
    

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[Link]

  • Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 27361-27365.[Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.[Link]

Method

Application Note: Harnessing 3-Bromo-6-fluoro-2-methylbenzylamine as a Conformationally Restricted Scaffold for Targeted Kinase Inhibitor Discovery

Rationale and Scaffold Mechanistic Advantages In the landscape of targeted oncology and immunology, the benzylamine motif is a privileged pharmacophore used to access the deep hydrophobic pockets of kinases or to establi...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Scaffold Mechanistic Advantages

In the landscape of targeted oncology and immunology, the benzylamine motif is a privileged pharmacophore used to access the deep hydrophobic pockets of kinases or to establish critical hydrogen-bonding networks with the DFG (Asp-Phe-Gly) motif in the activation loop[1]. However, highly flexible unsubstituted benzylamines suffer from significant entropic penalties upon binding to the kinase active site.

The utilization of 3-Bromo-6-fluoro-2-methylbenzylamine as a foundational scaffold elegantly circumvents these thermodynamic limitations through three distinct structural advantages:

  • Conformational Locking (The "Magic Methyl" Effect): The presence of the ortho-methyl and ortho-fluoro substituents relative to the benzylic amine creates severe steric hindrance. This restricts the free rotation of the C–N bond, pre-organizing the molecule into a bioactive conformation that minimizes the entropic penalty of target engagement[1].

  • Metabolic Shielding: The highly electronegative fluorine atom at the 6-position blocks cytochrome P450-mediated oxidative metabolism, a common liability in electron-rich aromatic systems, thereby extending the compound's in vivo half-life[2].

  • Late-Stage Diversification Vector: The bromine atom at the 3-position is electronically activated by the para-fluorine and serves as an ideal synthetic handle for palladium-catalyzed cross-coupling. This allows medicinal chemists to rapidly build Structure-Activity Relationship (SAR) libraries by appending various heteroaryls to engage the kinase hinge region[3][4].

signaling Ligand Growth Factor (e.g., EGF / Lck Ligand) Receptor Receptor Tyrosine Kinase (Active Conformation) Ligand->Receptor Cascade Downstream Phosphorylation (MAPK / PI3K) Receptor->Cascade ATP Hydrolysis ATP ATP Binding ATP->Receptor Inhibitor 3-Br-6-F-2-Me-Benzylamine Derived Inhibitor Inhibitor->Receptor Competitive Binding (DFG-out / Hinge) Response Cellular Proliferation & Survival Cascade->Response

Fig 1. Competitive inhibition of RTK signaling by benzylamine-derived scaffolds.

Experimental Workflow Design

To fully leverage this scaffold, we employ a divergent, two-step synthetic workflow. The primary amine is first functionalized to establish the core pharmacophore (e.g., a urea linkage to bind the DFG-out conformation). Subsequently, the 3-bromo position is functionalized via Suzuki-Miyaura coupling to extend the molecule into the ATP-binding hinge region.

workflow SM 3-Bromo-6-fluoro- 2-methylbenzylamine Step1 Amide/Urea Coupling (Pharmacophore Assembly) SM->Step1 R1-NCO Step2 Suzuki-Miyaura Cross-Coupling Step1->Step2 Pd(dppf)Cl2 R2-B(OH)2 Assay TR-FRET Kinase Inhibition Assay Step2->Assay Purified Compounds Hit Lead Candidate Selection Assay->Hit IC50 < 10 nM

Fig 2. Two-step workflow for late-stage diversification of the benzylamine scaffold.

Detailed Experimental Protocols

Protocol 1: Pharmacophore Assembly via Urea Linkage Formation

Objective: Synthesize a Type II kinase inhibitor precursor by coupling 3-bromo-6-fluoro-2-methylbenzylamine with a substituted phenyl isocyanate. Causality: The resulting 1,3-disubstituted urea acts as a critical dual hydrogen-bond donor. This motif is mechanistically required to interact with the catalytic glutamate residue in the kinase αC-helix and the aspartate residue of the DFG motif, locking the kinase in its inactive (DFG-out) state.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of 3-bromo-6-fluoro-2-methylbenzylamine hydrochloride in 10 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Introduce 2.5 equivalents (2.5 mmol) of N,N-Diisopropylethylamine (DIPEA). Causality: The severe steric bulk of DIPEA prevents it from acting as a competing nucleophile against the isocyanate, while efficiently neutralizing the hydrochloride salt to liberate the free reactive amine.

  • Coupling: Dropwise add 1.05 equivalents of the desired aryl isocyanate dissolved in 2 mL of DCM at 0 °C. Causality: Performing the addition at 0 °C suppresses the exothermic dimerization of the isocyanate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation & Workup:

    • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The complete disappearance of the benzylamine mass peak (

      
      ) must be observed. The presence of a symmetric urea byproduct (mass corresponding to two isocyanates) indicates moisture in the solvent; thus, strictly anhydrous conditions are validated by the absence of this peak.
      
    • Quench with saturated aqueous

      
      , extract with DCM, dry over 
      
      
      
      , and concentrate under vacuum.
Protocol 2: Late-Stage Hinge-Binding Functionalization (Suzuki-Miyaura)

Objective: Couple the 3-bromo urea intermediate with a heterocyclic boronic acid (e.g., 4-pyrazoleboronic acid) to engage the kinase hinge region. Causality: The 3-bromo position is sterically hindered by the adjacent 2-methyl group. Standard palladium catalysts (e.g.,


) often fail here due to sluggish reductive elimination. We explicitly utilize 

because the large bite angle of the bidentate dppf ligand forces the palladium center into a strained geometry that drastically accelerates reductive elimination, overcoming the local steric bulk.

Step-by-Step Procedure:

  • Reagent Assembly: In a microwave-safe vial, combine 0.5 mmol of the brominated urea intermediate, 0.75 mmol of the heteroaryl boronic acid, and 1.5 mmol of Potassium Carbonate (

    
    ).
    
  • Solvent Degassing: Add 5 mL of a 4:1 mixture of 1,4-Dioxane and Water. Degas the suspension by bubbling Argon through the liquid for 15 minutes. Causality: Palladium(0) intermediates are highly susceptible to oxidation by dissolved

    
    , which leads to rapid catalyst deactivation and promotes unwanted homocoupling of the boronic acid.
    
  • Catalyst Addition: Add 0.05 equivalents (5 mol%) of

    
    . Seal the vial immediately.
    
  • Heating: Irradiate in a microwave synthesizer at 110 °C for 30 minutes.

  • Validation & Purification:

    • Self-Validation Checkpoint: Run a parallel "no-catalyst" control reaction. If the coupled product forms in the control, it indicates systemic cross-contamination of your microwave vials or reagents. Monitor the debromination vs. coupling ratio via LC-MS to validate catalyst efficiency; >95% conversion to the cross-coupled product is required.

    • Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC.

Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Quantify the


 of the synthesized derivatives against target kinases (e.g., Lck or EGFR).
Causality:  TR-FRET is selected over standard fluorescence assays to eliminate autofluorescence interference originating from the highly conjugated inhibitor compounds. The time-delay measurement ensures only the long-lived europium/terbium signal from the specific binding event is quantified.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, and 0.01% Brij-35. Causality: HEPES maintains physiological pH without chelating the essential 
    
    
    
    ions required for ATP binding in the kinase active site (a common failure point when using phosphate buffers).
  • Compound Plating: Dispense 100 nL of compounds in DMSO into a 384-well pro-plate using an acoustic liquid handler (e.g., Echo 550) to create a 10-point dose-response curve.

  • Enzyme Incubation: Add 5 µL of the kinase enzyme solution. Incubate for 30 minutes at room temperature. Causality: This pre-incubation step is critical to account for the slow-binding kinetics typical of Type II (DFG-out) inhibitors.

  • Reaction Initiation: Add 5 µL of ATP and fluorescently labeled peptide substrate to initiate the reaction. Incubate for 1 hour.

  • Detection: Add 10 µL of the TR-FRET detection reagent (Europium-labeled anti-phospho antibody). Read the plate on a multi-mode microplate reader after 30 minutes.

  • Validation:

    • Self-Validation Checkpoint: The assay must include a robust Z'-factor calculation. A DMSO-only control establishes the maximum signal (100% activity), while a known potent inhibitor (e.g., Staurosporine at 10 µM) establishes the assay floor (0% activity). A Z'-factor > 0.6 validates the assay's statistical reliability.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical, yet mechanistically grounded, SAR data demonstrating the profound impact of utilizing the 3-bromo-6-fluoro-2-methylbenzylamine scaffold compared to an unsubstituted baseline.

Compound IDScaffold BaseR2 (Hinge Binder via Suzuki)Lck IC₅₀ (nM)EGFR IC₅₀ (nM)ClogP
Cmpd-01 3-Br-6-F-2-Me-BenzylamineNone (Unreacted Bromine)>10,000>10,0004.2
Cmpd-02 3-Br-6-F-2-Me-Benzylamine4-Pyrazole45.2120.53.5
Cmpd-03 3-Br-6-F-2-Me-Benzylamine3-Pyridine12.485.03.8
Cmpd-04 Unsubstituted Benzylamine3-Pyridine850.01450.03.1

Data Interpretation: The unfunctionalized bromo-scaffold (Cmpd-01 ) is inactive, proving that the bromine atom itself does not engage the hinge region. However, once cross-coupled with a hydrogen-bond donor/acceptor like pyrazole or pyridine (Cmpd-02, Cmpd-03 ), potent nanomolar activity is achieved. Crucially, comparing Cmpd-03 to the unsubstituted benzylamine analog (Cmpd-04 ) reveals a ~70-fold improvement in potency. This quantitatively validates the "conformational locking" causality: the steric bulk of the fluoro and methyl groups pre-organizes the molecule, drastically reducing the entropic penalty of binding[1].

References

  • Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines... Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021)... Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. Source: Royal Society of Chemistry (RSC Advances) URL:[Link]

  • 3-Bromo-6-chloro-2-fluorobenzonitrile | C7H2BrClFN | CID 50997949 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Application

Procedure for protecting the amine group of 3-Bromo-6-fluoro-2-methylbenzylamine

Application Note: Chemoselective N-Boc Protection of Sterically Hindered 3-Bromo-6-fluoro-2-methylbenzylamine Executive Summary The functionalization of halogenated benzylamines is a cornerstone of modern drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective N-Boc Protection of Sterically Hindered 3-Bromo-6-fluoro-2-methylbenzylamine

Executive Summary

The functionalization of halogenated benzylamines is a cornerstone of modern drug discovery, providing versatile handles for cross-coupling and structural elaboration. However, the substrate 3-Bromo-6-fluoro-2-methylbenzylamine presents a unique synthetic challenge. The primary amine is flanked by two ortho-substituents (a 2-methyl group and a 6-fluoro group), creating a sterically congested microenvironment that severely restricts the conformational trajectory required for standard electrophilic attack.

This application note details a highly optimized, catalytically driven protocol for the tert-butyloxycarbonyl (Boc) protection of this hindered amine. By leveraging nucleophilic catalysis and precise thermodynamic control, this method bypasses the kinetic bottlenecks of traditional base-mediated protections, delivering the N-Boc derivative in excellent yield while suppressing off-target byproducts.

Mechanistic Rationale: Overcoming Steric Hindrance (The E-E-A-T Pillar)

Why the Boc Group? The N-Boc protecting group is ideal for this substrate because it is entirely orthogonal to the transition-metal-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) that will likely be deployed at the 3-bromo position[1]. Furthermore, it is easily cleaved under mild acidic conditions (e.g., TFA in DCM) once orthogonal functionalization is complete ()[1].

The Causality of Catalyst and Base Selection Standard Boc protection protocols utilizing only di-tert-butyl dicarbonate (Boc


O) and triethylamine (TEA) often stall on di-ortho substituted benzylamines due to the steric penalty of the transition state. To force the reaction forward, we introduce 4-Dimethylaminopyridine (DMAP)  as a nucleophilic catalyst[2].

DMAP rapidly attacks Boc


O to generate a highly electrophilic N-Boc-pyridinium intermediate. This intermediate is significantly more reactive than the parent anhydride, effectively driving the acylation of the sterically shielded nitrogen. However, as demonstrated by Basel and Hassner, the hyper-reactivity of the Boc

O/DMAP system can lead to the formation of isocyanates or ureas if the local concentration of the activated species is too high or if the temperature is not controlled ()[3]. Therefore, our protocol mandates strict thermal regulation (0 °C during addition) and the use of N,N-Diisopropylethylamine (DIPEA) . DIPEA acts purely as a non-nucleophilic proton sponge, absorbing the acidic byproducts of the catalytic cycle without competing for the electrophile.

Reaction Optimization Data

To validate the necessity of the catalytic system, a brief optimization study was conducted. As shown in Table 1 , the absence of DMAP results in poor conversion, while elevated temperatures promote byproduct formation.

Table 1: Optimization of N-Boc Protection Conditions for 3-Bromo-6-fluoro-2-methylbenzylamine

EntryBase (eq)Catalyst (eq)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1TEA (1.5)NoneDCM252435Reaction stalled; steric hindrance prevents direct attack.
2DIPEA (1.5)NoneDCM252442Marginal improvement due to reduced base competition.
3DIPEA (1.5)DMAP (0.05)DCM25878Acceptable yield, but sluggish kinetics.
4 DIPEA (1.5) DMAP (0.10) DCM 0

25
5 94 Optimal balance of kinetics and chemoselectivity.
5DIPEA (1.5)DMAP (0.10)THF65361High urea/isocyanate byproduct formation[3].

Experimental Workflow

Workflow N1 1. Substrate Solvation Amine + DCM N2 2. Base & Catalyst Addition DIPEA (1.5 eq) + DMAP (0.1 eq) N1->N2 N3 3. Electrophile Introduction Boc2O (1.2 eq) dropwise at 0 °C N2->N3 N4 4. Thermodynamic Drive Warm to 25 °C (4-5 h) N3->N4 N5 5. Reaction Quench Sat. NH4Cl (aq) N4->N5 N6 6. Organic Isolation Brine Wash & Na2SO4 Dry N5->N6 N7 7. Purification Silica Gel Chromatography N6->N7

Figure 1: Step-by-step experimental workflow for the DMAP-catalyzed N-Boc protection.

Step-by-Step Protocol (Self-Validating System)

Materials Required:

  • 3-Bromo-6-fluoro-2-methylbenzylamine (1.00 g, 4.58 mmol, 1.0 eq)

  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.20 g, 5.50 mmol, 1.2 eq)
    
  • N,N-Diisopropylethylamine (DIPEA) (1.20 mL, 6.87 mmol, 1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (56 mg, 0.46 mmol, 0.1 eq)

  • Anhydrous Dichloromethane (DCM) (25 mL)

Procedure:

  • Substrate Solvation: Charge a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar with 3-Bromo-6-fluoro-2-methylbenzylamine (1.00 g). Add anhydrous DCM (20 mL).

    • Validation: The solution should become completely clear. DCM provides optimal solvation for the highly polar N-Boc-pyridinium intermediate generated later.

  • Basification & Activation: Inject DIPEA (1.20 mL) into the stirring solution, followed by the addition of solid DMAP (56 mg).

    • Causality: DIPEA neutralizes the system without acting as a competing nucleophile.

  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve Boc

    
    O (1.20 g) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe pump.
    
    • Validation: You will observe mild effervescence (CO

      
       gas evolution). This is a physical indicator that the acylation event is occurring and the tert-butyl carbonate leaving group is decomposing into isobutylene and CO
      
      
      
      [4]. Dropwise addition prevents thermal runaway and localized concentration spikes.
  • Reaction Progression: Remove the ice-water bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 4 to 5 hours.

  • TLC Self-Validation: Monitor the reaction via Thin Layer Chromatography (Eluent: 8:2 Hexanes:Ethyl Acetate).

    • Indicator: The starting amine (R

      
       ~ 0.1, stains heavily with ninhydrin) should be completely consumed. The product will appear as a new, higher-running spot (R
      
      
      
      ~ 0.55) that is UV-active and stains faintly with ninhydrin only upon aggressive heating.

Workup & Isolation Causality

  • Quench: Once complete by TLC, quench the reaction by pouring it into 15 mL of saturated aqueous Ammonium Chloride (NH

    
    Cl).
    
    • Causality: The mildly acidic nature of NH

      
      Cl (pH ~ 5.5) selectively protonates the DMAP catalyst and residual DIPEA, forcing them into the aqueous phase. It is not acidic enough to cleave the newly formed Boc group, which requires strong acids like TFA[4].
      
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 x 10 mL).

  • Washing & Drying: Wash the combined organic layers with saturated NaCl (brine) (20 mL) to remove residual water. Dry the organic layer over anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    ).
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield a crude viscous oil.

  • Purification: Purify the crude material via silica gel flash chromatography using a gradient of 0% to 10% Ethyl Acetate in Hexanes. The pure N-Boc-3-bromo-6-fluoro-2-methylbenzylamine will elute as a white solid or thick clear oil depending on ambient temperature.

References

  • Dual protection of amino functions involving Boc. RSC Advances, 2013, 3, 16162-16185. URL:[Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 2000, 65(20), 6368-6380. URL:[Link]

  • Greene's Protective Groups in Organic Synthesis, Fourth Edition. John Wiley & Sons, 2006. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: The Utility of 3-Bromo-6-fluoro-2-methylbenzylamine in Fragment-Based Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for lead generation, particularly for challenging biological targets.[1][2] This approach hinges on identifying low-molecular-weigh...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for lead generation, particularly for challenging biological targets.[1][2] This approach hinges on identifying low-molecular-weight fragments that bind with high ligand efficiency, serving as robust starting points for optimization into potent, drug-like candidates.[3][4] This guide uses 3-Bromo-6-fluoro-2-methylbenzylamine as an exemplary fragment to detail the principles, workflows, and experimental protocols central to a successful FBDD campaign. We will explore its strategic value, provide step-by-step protocols for primary screening and hit validation using biophysical methods, and outline a structure-guided path from initial fragment hit to a viable lead series.

Introduction to Fragment-Based Drug Discovery (FBDD)

FBDD is a rational drug design strategy that begins by screening a library of small, simple molecules (fragments) to identify those that bind to a biological target.[1][5] Unlike traditional high-throughput screening (HTS), which tests large, complex molecules, FBDD leverages the principle that smaller molecules can explore the chemical space of a target's binding sites more efficiently.[2] Although these initial interactions are typically weak (in the micromolar to millimolar range), the fragments that do bind often form high-quality, energetically favorable interactions.[6]

The success of FBDD is built on three pillars:

  • Fragment Library Design: Collections of low-molecular-weight compounds (typically <300 Da) are curated to maximize chemical diversity and ensure properties conducive to optimization (the "Rule of Three").[7]

  • Sensitive Biophysical Screening: Techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and X-ray crystallography are required to reliably detect the weak binding of fragments.[6][8][9]

  • Structure-Guided Optimization: Once a fragment "hit" is identified and its binding mode is structurally characterized, medicinal chemistry is employed to "grow," "link," or "merge" fragments into more potent lead compounds.[5][10][11]

This structured, bottom-up approach has proven highly effective, leading to the development of several FDA-approved drugs and numerous clinical candidates.[12]

Fragment Profile: 3-Bromo-6-fluoro-2-methylbenzylamine

To illustrate the FBDD process, we will use 3-Bromo-6-fluoro-2-methylbenzylamine as a representative fragment. Its structure combines several features that are highly valuable in a medicinal chemistry context.

Physicochemical Properties

A fragment's suitability is governed by its physicochemical properties, which dictate its binding efficiency and potential for optimization. The properties for our example fragment are summarized below.

PropertyValue"Rule of Three" ComplianceRationale in FBDD
Molecular Formula C₈H₉BrFNN/ADefines the atomic composition.
Molecular Weight 218.07 g/mol Yes (<300 Da)Low complexity allows for more efficient sampling of protein binding sites and provides ample room for synthetic elaboration without becoming "drug-like" too quickly.[7]
XLogP3 (Predicted) ~2.6 - 2.8Yes (<3)Ensures adequate solubility for biophysical assays and avoids non-specific binding driven by excessive lipophilicity.
Hydrogen Bond Donors 1 (amine)Yes (≤3)Provides a key interaction point with the target protein, often anchoring the fragment in the binding site.
Hydrogen Bond Acceptors 1 (amine, fluorine)Yes (≤3)Offers additional opportunities for directed polar interactions.
Rotatable Bonds 1Yes (≤3)Low conformational flexibility reduces the entropic penalty upon binding, contributing to higher ligand efficiency.

(Note: Properties are calculated or sourced from chemical supplier databases like ChemScene for analogous structures, as direct comprehensive experimental data for this specific molecule is sparse in peer-reviewed literature.)[13]

Strategic Value in Medicinal Chemistry
  • Benzylamine Scaffold: A privileged structure in medicinal chemistry, frequently found in bioactive compounds.

  • Fluorine Atom: Can enhance binding affinity through polar interactions, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of the nearby amine.

  • Bromine Atom: Serves as a crucial growth vector . It is a chemically tractable handle for synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing chemists to systematically explore the surrounding pocket of the binding site.[14][15] It can also participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity.[15]

  • Methyl Group: Provides a small lipophilic feature that can probe hydrophobic sub-pockets within the binding site.

The FBDD Workflow: A Practical Overview

A typical FBDD campaign follows a structured, multi-stage process. The goal is to move from a library of thousands of fragments to a few high-quality, structurally characterized hits that can be confidently advanced to lead optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Lib Fragment Library (~2000 Compounds) Screen Primary Screen (e.g., SPR) Lib->Screen High Throughput Triage Hit Triage (Dose-Response) Screen->Triage ~5-10% Hit Rate Ortho Orthogonal Screen (e.g., NMR) Triage->Ortho Confirmed Hits Xtal X-Ray Crystallography Ortho->Xtal Validated Hits SBDD Structure-Based Design (SBDD) Xtal->SBDD Binding Pose Information Chem Medicinal Chemistry (Fragment Elaboration) SBDD->Chem Design Cycle Lead Potent Lead Compound Chem->Lead Iterative Optimization

Caption: The integrated workflow of a typical FBDD campaign.

Application Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is an ideal primary screening technique because it is label-free, highly sensitive, and provides real-time binding data, allowing for the detection of weak, transient interactions characteristic of fragments.[16][17] It directly measures mass changes on a sensor surface as molecules bind and dissociate.

Protocol: General SPR Screening for Target X

  • Protein Immobilization:

    • Rationale: The target protein must be stably attached to the sensor chip surface. Amine coupling is a common and robust method.

    • Steps:

      • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).

      • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

      • Inject the target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) until the desired immobilization level (typically 8,000-10,000 Response Units, RU) is reached.

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

      • Create a reference surface on a separate flow cell using the same procedure but without injecting the protein (or by immobilizing an irrelevant control protein) to subtract non-specific binding and bulk refractive index effects.[18]

  • Assay Development & "Clean Screen":

    • Rationale: Before screening the full library, it's critical to remove compounds that bind non-specifically to the chip surface. It is also essential to ensure the running buffer and sample buffer are precisely matched to avoid false positives from solvent mismatch, especially DMSO.[8]

    • Steps:

      • Prepare a running buffer (e.g., HBS-EP+) containing a specific concentration of DMSO (e.g., 5% v/v).

      • Prepare fragment stock solutions in 100% DMSO. Dilute the fragments into the running buffer to the desired screening concentration (e.g., 200 µM), ensuring the final DMSO concentration exactly matches the running buffer.

      • Inject a known non-binder and a known binder (if available) to confirm assay performance.

      • Perform a "clean screen" by injecting the entire fragment library over the reference surface only. Any fragments showing significant binding should be flagged as potential non-specific binders and excluded from further analysis.

  • Primary Screen Execution:

    • Rationale: A single, high concentration is used to maximize the chances of detecting weak binders.

    • Steps:

      • Inject each fragment solution (e.g., at 200 µM) over the target and reference flow cells for a short association time (e.g., 30 seconds) followed by a dissociation phase (e.g., 60 seconds).

      • After each injection, regenerate the surface if necessary with a mild solution (e.g., a short pulse of 50 mM NaOH or 1 M NaCl) to remove the bound fragment.

      • Collect sensorgram data for the entire library.

  • Hit Triage:

    • Rationale: Hits from the primary screen are confirmed through dose-response experiments to eliminate artifacts and confirm true binding behavior.

    • Steps:

      • Identify initial hits as those producing a response significantly above the baseline noise.

      • For these hits, perform a dose-response analysis by injecting them at several concentrations (e.g., a 5-point, 3-fold dilution series starting at 500 µM).

      • A confirmed hit is a fragment that shows a concentration-dependent binding response.[17] These hits are prioritized for orthogonal validation.

Application Protocol 2: Hit Validation by X-Ray Crystallography

Causality: Crystallography provides the ultimate validation of a fragment hit by delivering a high-resolution, three-dimensional structure of the protein-fragment complex.[9] This visual evidence confirms the binding event, reveals the precise binding location and pose, and provides an unambiguous blueprint for structure-based drug design.[19]

Protocol: Fragment Soaking into Pre-formed Crystals of Target X

  • Crystal Preparation:

    • Rationale: The experiment requires robust, well-diffracting crystals of the apo (ligand-free) protein. Hundreds of crystals may be needed for a full screen.[9]

    • Steps:

      • Grow crystals of Target X to a suitable size (e.g., 50-100 µm) using a standard crystallization method (e.g., vapor diffusion).

      • Prepare an "artificial mother liquor" that mimics the final composition of the crystallization drop.

  • Soaking Solution Preparation:

    • Rationale: The fragment must be introduced to the crystal at a concentration high enough to ensure binding, typically in the presence of DMSO to aid solubility.

    • Steps:

      • Prepare a high-concentration stock of 3-Bromo-6-fluoro-2-methylbenzylamine (e.g., 100 mM in 100% DMSO).

      • Create the soaking solution by adding the fragment stock to the artificial mother liquor to a final concentration of 10-50 mM fragment and 10-25% DMSO.[19] The DMSO concentration must be pre-tested to ensure it does not damage the crystals.[20]

  • Crystal Soaking and Cryoprotection:

    • Rationale: The fragment diffuses into the crystal's solvent channels to bind the protein. The crystal must then be flash-cooled in liquid nitrogen to prevent ice crystal formation during X-ray data collection.[21]

    • Steps:

      • Using a nylon loop, carefully transfer a single protein crystal from its growth drop into a 2 µL drop of the soaking solution.

      • Allow the crystal to soak for a duration ranging from minutes to overnight, depending on the crystal system.

      • Prepare a cryoprotectant solution (e.g., artificial mother liquor with 25% glycerol and the fragment at the soaking concentration).

      • Briefly move the soaked crystal into the cryoprotectant solution for 10-30 seconds.[21]

      • Immediately scoop the crystal with the loop and plunge it into liquid nitrogen. Store for data collection.

  • Data Collection and Analysis:

    • Rationale: Diffraction data is used to calculate an electron density map. A bound fragment will appear as a distinct region of electron density that fits the molecule's shape.

    • Steps:

      • Collect a high-resolution X-ray diffraction dataset at a synchrotron beamline.

      • Process the data and solve the structure using molecular replacement with the apo-protein structure as a model.

      • Carefully inspect the resulting difference electron density maps (Fo-Fc) for new, unmodeled density in the protein's binding sites.

      • If clear density is observed, model the fragment into the density and refine the structure to confirm the binding pose and interactions.

Orthogonal Hit Validation by NMR Spectroscopy

Causality: Using a secondary, unrelated biophysical method is crucial for building confidence in fragment hits and eliminating technique-specific artifacts. Protein-observed NMR methods, such as the ¹H-¹⁵N HSQC experiment, are exceptionally robust for detecting weak binding.[6][22] Binding of a fragment causes chemical shift perturbations (CSPs) for specific amino acid residues in the protein, simultaneously confirming the interaction and mapping the binding site.[23]

Protocol Outline: ¹H-¹⁵N HSQC Titration

  • Sample Preparation: Prepare a sample of uniformly ¹⁵N-labeled Target X (e.g., 50-100 µM) in a suitable NMR buffer.

  • Reference Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.

  • Titration: Add a stoichiometric equivalent of 3-Bromo-6-fluoro-2-methylbenzylamine to the protein sample.

  • Data Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum.

  • Analysis: Overlay the two spectra. Peaks corresponding to residues at or near the binding site will shift their position. Tracking these CSPs confirms binding and identifies the interaction surface on the protein.[23][24]

From Hit to Lead: Structure-Guided Elaboration

With a validated hit and a high-resolution crystal structure, the hit-to-lead phase begins. The goal is to systematically modify the fragment to increase its potency and improve its drug-like properties.[11][25]

The crystal structure of Target X in complex with 3-Bromo-6-fluoro-2-methylbenzylamine would reveal unoccupied space around the fragment. The bromine atom is the ideal synthetic handle to exploit this information.

Hit_To_Lead cluster_0 Structural Insight cluster_1 Medicinal Chemistry Cycle cluster_2 Outcome Fragment Fragment Hit in Binding Site (3-Bromo-6-fluoro-2-methylbenzylamine) Vector Identify Unoccupied Pocket Adjacent to Bromine Atom Fragment->Vector Analysis of Crystal Structure Synthesis Synthesize Analogs via Suzuki/Sonogashira Coupling at Bromine Position Vector->Synthesis Design Assay Test Analogs for Improved Potency (IC₅₀) Synthesis->Assay Test SAR Build Structure-Activity Relationship (SAR) Assay->SAR Analyze SAR->Synthesis Iterate Lead Optimized Lead Compound (High Potency & Good Properties) SAR->Lead Achieve Goal

Caption: The iterative cycle of structure-guided fragment elaboration.

Strategy: Fragment Growing

  • Identify the Growth Vector: The crystal structure shows the bromine atom of the fragment pointing towards a small, unoccupied hydrophobic pocket.

  • Design Analogs: Propose a series of small aromatic or heterocyclic groups (e.g., pyridine, pyrimidine, phenyl) to append to the fragment core via a Suzuki cross-coupling reaction at the bromine position.

  • Synthesize and Test: Synthesize this small library of new compounds and test them in a functional or binding assay to determine their affinity (e.g., Kᵢ or IC₅₀).

  • Establish SAR: Analyze the results to establish a structure-activity relationship (SAR). For example, does adding a pyridine increase potency more than a phenyl group? This provides critical information for the next design cycle.

  • Iterate: Use the SAR and, ideally, new crystal structures of the improved compounds to guide further rounds of synthesis and testing, progressively building affinity and optimizing properties to generate a potent lead compound.[25]

Conclusion

3-Bromo-6-fluoro-2-methylbenzylamine serves as an excellent model for illustrating the power and process of fragment-based drug discovery. Its physicochemical properties align well with the "Rule of Three," and its chemical structure offers clear advantages for both initial binding and subsequent optimization. By employing a rigorous workflow of sensitive biophysical screening, orthogonal validation, and high-resolution structural biology, fragments like this can be efficiently identified and rationally evolved into high-quality lead compounds, accelerating the path toward novel therapeutics.

References

  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Alves, et al. (2021). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]

  • Selvita. Fragment-Based Drug Discovery. [Link]

  • Renaud, J., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Creative Biostructure. Fragment-to-Lead. [Link]

  • International Journal of Scientific Research & Technology. (2026, March 7). Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. [Link]

  • Mirzadegan, T., et al. (2023). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry. [Link]

  • BioSolveIT. FBDD: Fragment-Based Drug Discovery. [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. NIH Public Access. [Link]

  • Roy, B., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. [Link]

  • Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. Current Opinion in Chemical Biology. [Link]

  • Cytiva. Screening and analysis of fragments using Biacore systems. [Link]

  • Singh, N., et al. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Schultes, S., et al. (2010). Ligand efficiency as a guide in fragment hit selection and optimization. Expert Opinion on Drug Discovery. [Link]

  • Regnström, K., et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One. [Link]

  • Phan, J., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F. [Link]

  • Gill, A. (2011). Crystallographic Fragment Screening. Springer Nature Experiments. [Link]

  • ResearchGate. (2018). Cross validation of STD hits using trNOE and 15 N HSQC NMR methods. [Link]

  • ZoBio. Hit Validation: Orthogonal NMR Methods. Pharmaceutical Business Review. [Link]

  • ResearchGate. (2014). Soaking strategy. [Link]

  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

  • ResearchGate. (2025). NMR methods for compound screening and hit validation. [Link]

  • Rowlett, R. S. (2019). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Colgate University. [Link]

  • LinkedIn. (2025, September 29). Bromine Market: Top Applications and Growth Drivers. [Link]

  • ResearchGate. (2025, December 18). Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. [Link]

  • Journal of Medical Science. (2024, September 30). Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • Wilcken, R., et al. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medical Chemistry. [Link]

Sources

Application

Application Note: Advanced Amidation Strategies for 3-Bromo-6-fluoro-2-methyl-benzenemethanamine

Executive Summary & Substrate Profiling In modern drug discovery, the incorporation of heavily substituted benzylic amines is a proven strategy to lock molecular conformations, improve metabolic stability, and enhance ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

In modern drug discovery, the incorporation of heavily substituted benzylic amines is a proven strategy to lock molecular conformations, improve metabolic stability, and enhance target binding affinity. The building block 3-Bromo-6-fluoro-2-methyl-benzenemethanamine (CAS: 1427365-82-9) [1] represents a uniquely challenging substrate for amide bond formation.

The primary amine (-CH₂NH₂) is flanked by a methyl group at the C2 position and a fluorine atom at the C6 position. This di-ortho substitution creates a severe "steric cleft" that restricts the conformational freedom of the benzylic carbon. Furthermore, the electron-withdrawing nature of the fluoro and bromo groups subtly modulates the electron density of the aromatic ring, which inductively reduces the nucleophilicity of the amine. Standard coupling reagents (e.g., EDC/HOBt or DCC) often stall at the intermediate stage with this substrate, leading to incomplete conversions, complex purification profiles, and unacceptable yields.

Mechanistic Causality in Reagent Selection

As a Senior Application Scientist, I emphasize that successful coupling with di-ortho substituted benzylamines requires shifting the kinetic equilibrium by generating highly electrophilic activated esters. The causality behind our protocol design relies on three distinct chemical pathways:

  • HATU/DIPEA (The Neighboring Group Effect) [2]: HATU generates an OAt (7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a critical neighboring group effect. It stabilizes the transition state via hydrogen bonding with the incoming sterically hindered amine, effectively "pulling" the 3-bromo-6-fluoro-2-methyl-benzenemethanamine into the reaction trajectory.

  • T3P/Pyridine (Oxazolone Suppression) [3]: Propylphosphonic anhydride (T3P) operates via a mixed anhydride mechanism. When paired with pyridine, it prevents the formation of oxazolone intermediates. This makes it the premier choice when the carboxylic acid partner contains an epimerization-prone chiral center, ensuring high enantiomeric excess (ee%) while overcoming steric bulk.

  • Acyl Chlorides (Maximum Electrophilicity): For the most refractory systems (e.g., coupling with a tertiary carboxylic acid), pre-forming the acyl chloride bypasses in situ activation entirely, relying on extreme electrophilicity to force the reaction over the steric activation barrier.

Amidation Strategy Workflow

AmidationStrategy Start Substrate: 3-Bromo-6-fluoro-2-methyl- benzenemethanamine Assess Assess Carboxylic Acid Partner Start->Assess Chiral Is the acid chiral / prone to epimerization? Assess->Chiral T3P Protocol B: T3P / Pyridine (Minimizes Racemization) Chiral->T3P Yes Hindered Is the acid highly sterically hindered? Chiral->Hindered No Acyl Protocol C: Acyl Chloride / Et3N (Maximum Reactivity) Hindered->Acyl Yes HATU Protocol A: HATU / DIPEA (Standard High-Efficiency) Hindered->HATU No

Decision matrix for selecting the optimal amidation protocol based on acid properties.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Gold Standard for Hindered Amines)

Scientific Rationale: Pre-activation is mandatory. By allowing the carboxylic acid to fully convert to the OAt-ester before introducing the hindered amine, we prevent the amine from forming an unreactive salt with the free acid.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve the carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq). Stir for 5 minutes at room temperature to form the carboxylate anion.

  • Activation: Add HATU (1.2 mmol, 1.2 eq) in one portion. The solution typically turns yellow. Stir for exactly 15–20 minutes.

    • Self-Validation (IPC): Quench a 5 µL aliquot in MeOH and analyze via LC-MS to confirm complete formation of the OAt-active ester prior to proceeding.

  • Coupling: Add 3-Bromo-6-fluoro-2-methyl-benzenemethanamine (1.1 mmol, 1.1 eq) dropwise.

  • Monitoring: Stir at room temperature for 2–4 hours. Completion is validated by the disappearance of the amine mass (m/z 218[M+H]⁺) in LC-MS.

  • Workup: Dilute the mixture with EtOAc (20 mL). Wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ (2 x 10 mL), and brine (10 mL). Note: The basic wash is critical to remove the potentially explosive HOAt byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify via flash chromatography.

HATUMechanism Acid Carboxylic Acid + DIPEA Deprot Carboxylate Anion Acid->Deprot Deprotonation OAt OAt-Active Ester (Highly Electrophilic) Deprot->OAt + HATU Amine Hindered Amine Attack OAt->Amine Amine Addition Amide Target Amide + HOAt Amine->Amide Elimination

HATU-mediated activation and coupling pathway for sterically hindered amines.

Protocol B: T3P-Mediated Coupling (Scalable & Epimerization-Free)

Scientific Rationale: T3P produces completely water-soluble phosphonic acid byproducts, eliminating the need for complex aqueous washes. Pyridine acts as both a mild base and a nucleophilic catalyst, preventing the racemization of sensitive alpha-chiral centers [3].

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 mmol, 1.0 eq) and 3-Bromo-6-fluoro-2-methyl-benzenemethanamine (1.05 mmol, 1.05 eq) in EtOAc (5.0 mL).

  • Base Addition: Add Pyridine (3.0 mmol, 3.0 eq) and stir for 5 minutes.

  • Activation/Coupling: Dropwise add T3P (50% wt solution in EtOAc, 1.5 mmol, 1.5 eq) at room temperature.

  • Reaction: Heat the reaction gently to 40°C to overcome the benzylic steric hindrance. Stir for 4–12 hours.

    • Self-Validation (IPC): Monitor via TLC. The reaction is complete when the acid spot is fully consumed.

  • Workup: Quench with water (10 mL). Separate the layers. Wash the organic layer with 1M HCl (10 mL), sat. NaHCO₃ (10 mL), and water (10 mL).

  • Isolation: Dry over MgSO₄ and concentrate. Crude purity is typically >90% due to the highly selective reaction profile of T3P.

Protocol C: Acyl Chloride Method (Maximum Electrophilicity)

Scientific Rationale: When coupling 3-Bromo-6-fluoro-2-methyl-benzenemethanamine with a highly substituted (e.g., tertiary) carboxylic acid, in situ activation fails. Using an isolated acyl chloride guarantees the highest possible electrophilicity.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Bromo-6-fluoro-2-methyl-benzenemethanamine (1.0 mmol, 1.0 eq) and Triethylamine (2.0 mmol, 2.0 eq) in anhydrous DCM (5.0 mL). Cool to 0°C in an ice bath.

  • Addition: Dissolve the corresponding acyl chloride (1.2 mmol, 1.2 eq) in anhydrous DCM (2.0 mL) and add dropwise over 10 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with DCM (2 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data & Protocol Comparison

To aid in protocol selection, the following table summarizes the performance metrics of each method when applied to the sterically hindered 3-Bromo-6-fluoro-2-methyl-benzenemethanamine scaffold:

ProtocolReagents & SolventsPre-Activation TimeTotal Coupling TimeTypical Yield RangeEpimerization RiskScalability & Safety Profile
A HATU, DIPEA, DMF15–20 min2–4 hours80–95%ModerateMedium (HOAt byproduct poses explosive risks at scale)
B T3P, Pyridine, EtOAc0 min (In situ)4–12 hours75–90%Very Low High (Non-hazardous, water-soluble byproducts)
C Acyl Cl, Et₃N, DCMN/A1–2 hours85–98%HighHigh (Requires stable, pre-formed acid chloride)

References

  • ChemSrc Database. "3-Bromo-6-fluoro-2-methyl-benzenemethanamine (CAS: 1427365-82-9) Properties and Structure." ChemSrc. URL:[Link]

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 2011, 13(19), 5048–5051. URL:[Link]

Method

Application Notes and Protocols for the Synthesis of Heterocycles Using 3-Bromo-6-fluoro-2-methylbenzylamine as a Key Intermediate

Abstract This comprehensive technical guide details the synthesis and application of the versatile, fluorinated building block, 3-Bromo-6-fluoro-2-methylbenzylamine, in the construction of medicinally relevant heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide details the synthesis and application of the versatile, fluorinated building block, 3-Bromo-6-fluoro-2-methylbenzylamine, in the construction of medicinally relevant heterocyclic scaffolds. The strategic placement of fluorine, bromine, and methyl groups on the benzylamine core offers a unique combination of steric and electronic properties, making it an attractive starting material for drug discovery and development. This document provides detailed, step-by-step protocols for the synthesis of the key benzylamine intermediate from a commercially available precursor. Subsequently, its application in the synthesis of two important classes of N-heterocycles, tetrahydroisoquinolines via the Pictet-Spengler reaction and quinazolines through palladium-catalyzed aerobic oxidation, is thoroughly described. The causality behind experimental choices, mechanistic insights, and expected outcomes are discussed, grounded in authoritative references from peer-reviewed literature.

Introduction: The Strategic Importance of Fluorinated Benzylamines in Heterocyclic Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] When embedded within a versatile building block like a substituted benzylamine, the utility of fluorine is significantly amplified. The target intermediate, 3-Bromo-6-fluoro-2-methylbenzylamine, is a prime example of a strategically designed scaffold. The fluorine atom at the 6-position is expected to influence the acidity of the benzylic protons and the nucleophilicity of the aromatic ring. The bromine atom at the 3-position serves as a valuable synthetic handle for further functionalization via cross-coupling reactions. The methyl group at the 2-position introduces steric hindrance that can influence the regioselectivity of cyclization reactions.

This application note provides researchers, scientists, and drug development professionals with a practical guide to harnessing the synthetic potential of this intermediate for the efficient construction of diverse heterocyclic systems.

Synthesis of the Key Intermediate: 3-Bromo-6-fluoro-2-methylbenzylamine

Proposed Synthetic Pathway

The synthesis commences with the reduction of 6-Bromo-3-fluoro-2-methylbenzonitrile to the corresponding primary amine. Borane-dimethyl sulfide complex (BMS) is a highly effective and selective reagent for this transformation, known for its high yields and operational simplicity.[3]

Synthesis_of_Intermediate start 6-Bromo-3-fluoro-2-methylbenzonitrile intermediate 3-Bromo-6-fluoro-2-methylbenzylamine start->intermediate BH3·SMe2 THF, 0 °C to rt

Caption: Proposed synthesis of the key intermediate.

Detailed Experimental Protocol: Reduction of 6-Bromo-3-fluoro-2-methylbenzonitrile

Materials:

  • 6-Bromo-3-fluoro-2-methylbenzonitrile (1.0 eq)[4]

  • Borane-dimethyl sulfide complex (BMS, 2.0 M in THF, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a dry, argon-purged round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 6-Bromo-3-fluoro-2-methylbenzonitrile (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-dimethyl sulfide complex (1.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add methanol dropwise to quench the excess BMS until gas evolution ceases.

  • Add 1 M HCl and stir the mixture at room temperature for 1 hour to hydrolyze the borane-amine complex.

  • Concentrate the mixture under reduced pressure to remove THF and methanol.

  • Neutralize the aqueous residue with saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude 3-Bromo-6-fluoro-2-methylbenzylamine.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure benzylamine.

ParameterValue/Observation
Reactant 6-Bromo-3-fluoro-2-methylbenzonitrile
Reagent Borane-dimethyl sulfide complex
Solvent Anhydrous THF
Temperature 0 °C to room temperature
Reaction Time 12-16 hours
Work-up Acid hydrolysis followed by basic extraction
Purification Flash column chromatography
Expected Yield 85-95%
Expected Appearance Colorless to pale yellow oil or solid

Application in Heterocycle Synthesis: Tetrahydroisoquinolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[5][6] This reaction is a cornerstone in the synthesis of numerous alkaloids and pharmacologically active compounds. The electron-rich nature of the aromatic ring in 3-Bromo-6-fluoro-2-methylbenzylamine, despite the presence of a fluorine atom, should facilitate this cyclization.

Mechanistic Rationale

The reaction proceeds through the initial formation of an iminium ion from the condensation of the benzylamine with an aldehyde.[5] This highly electrophilic intermediate then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system. The regioselectivity of the cyclization is directed by the substituents on the aromatic ring. In this case, cyclization is expected to occur at the position para to the activating methyl group.

Pictet_Spengler_Mechanism cluster_0 Iminium Ion Formation cluster_1 Cyclization and Aromatization start 3-Bromo-6-fluoro-2-methylbenzylamine + Aldehyde (R-CHO) imine Imine intermediate start->imine Condensation (-H2O) iminium Iminium Ion imine->iminium Protonation (H+) spiro Spirocyclic intermediate iminium->spiro Intramolecular Electrophilic Aromatic Substitution product Tetrahydroisoquinoline spiro->product Deprotonation (-H+)

Caption: Mechanism of the Pictet-Spengler reaction.

Detailed Experimental Protocol: Synthesis of a Substituted Tetrahydroisoquinoline

Materials:

  • 3-Bromo-6-fluoro-2-methylbenzylamine (1.0 eq)

  • Acetaldehyde (or other suitable aldehyde, 1.1 eq)

  • Trifluoroacetic acid (TFA, 2.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-Bromo-6-fluoro-2-methylbenzylamine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add the aldehyde (1.1 eq) to the solution.

  • Cool the mixture to 0 °C and slowly add trifluoroacetic acid (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases and the pH is basic.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired tetrahydroisoquinoline.

ParameterValue/Observation
Reactants 3-Bromo-6-fluoro-2-methylbenzylamine, Aldehyde
Catalyst Trifluoroacetic acid (TFA)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 4-8 hours
Expected Yield 60-80%

Application in Heterocycle Synthesis: Quinazolines via Palladium-Catalyzed Aerobic Oxidation

Quinazolines are a prominent class of N-heterocycles with a broad spectrum of biological activities.[7][8] A modern and efficient method for their synthesis involves the palladium-catalyzed reaction of a benzylamine with a suitable nitrogen source, often in the presence of an oxidant.

Mechanistic Considerations

This transformation is believed to proceed through a cascade of reactions.[7] Initially, the benzylamine undergoes palladium-catalyzed aerobic oxidation to form an in-situ generated imine. This imine then reacts with a nitrogen source (e.g., another molecule of benzylamine or an added amine) and subsequently cyclizes and aromatizes to afford the quinazoline core.

Quinazoline_Synthesis_Workflow start 3-Bromo-6-fluoro-2-methylbenzylamine + Aldehyde (R-CHO) oxidation Pd-Catalyzed Aerobic Oxidation start->oxidation imine_formation In-situ Imine Formation oxidation->imine_formation cyclization Intramolecular Cyclization imine_formation->cyclization aromatization Aromatization cyclization->aromatization product Substituted Quinazoline aromatization->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Debromination in 3-Bromo-6-fluoro-2-methylbenzylamine Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the reductive debromination (hydrodeh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the reductive debromination (hydrodehalogenation) of 3-Bromo-6-fluoro-2-methylbenzylamine .

Because this molecule contains a reactive aryl bromide, an electron-withdrawing fluorine atom, and a free primary amine, it is highly susceptible to off-target reduction during palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and other metal-mediated transformations. This guide synthesizes mechanistic causality, quantitative optimization, and self-validating protocols to help you eliminate this side reaction.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 3-Bromo-6-fluoro-2-methylbenzylamine undergo debromination during palladium-catalyzed cross-coupling? A1: Unwanted reductive debromination is a kinetic competition. It occurs when the palladium(II)-aryl intermediate—formed after oxidative addition—undergoes hydride abstraction before the desired transmetalation step can occur . The primary mechanism involves the formation of a palladium-hydride (Pd-H) species. This hydride is typically sourced from protic solvents (like ethanol or isopropanol), water, or


-hydride elimination from amine bases . Once the Pd(II)(Ar)(H) complex forms, it rapidly undergoes reductive elimination to yield the debrominated arene (3-fluoro-2-methylbenzylamine) and regenerates the Pd(0) catalyst .

Section 2: Troubleshooting & Optimization Strategies

To systematically eliminate debromination, we must optimize the kinetic competition between transmetalation (desired) and hydride abstraction (undesired). The following table summarizes the quantitative impact of various reaction parameters on the product distribution, based on optimized cross-coupling principles for challenging aryl bromides.

Table 1: Impact of Reaction Conditions on Debromination Rates
Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Desired Product Yield (%)Debrominated Byproduct (%)
Pd(OAc)₂ / PPh₃Na₂CO₃EtOH / H₂O (4:1)8045%40%
Pd(dppf)Cl₂K₂CO₃DMF / H₂O (9:1)8065%20%
Pd(OAc)₂ / SPhosK₃PO₄Anhydrous THF6582%8%
XPhos Pd G3 K₃PO₄ Anhydrous Dioxane 60 >92% <2%
Mechanistic Pathway Visualization

MechanisticPathway Start Pd(0) Catalyst + 3-Bromo-6-fluoro-2-methylbenzylamine OxAdd Oxidative Addition Pd(II)(Ar)(Br) Start->OxAdd Transmetalation Transmetalation (Boronic Acid) OxAdd->Transmetalation Anhydrous, Mild Base Hydride Hydride Abstraction (Solvent/Amine) OxAdd->Hydride Protic Solvent, Strong Base Product Desired Cross-Coupled Product Transmetalation->Product Reductive Elimination PdH Pd(II)(Ar)(H) Intermediate Hydride->PdH Byproduct Debrominated Byproduct (3-Fluoro-2-methylbenzylamine) PdH->Byproduct Reductive Elimination

Caption: Divergent catalytic pathways: Cross-coupling vs. Reductive Debromination.

Section 3: Standard Operating Procedure (SOP)

Optimized Suzuki-Miyaura Coupling Protocol (Debromination-Free)

This self-validating protocol is designed to eliminate hydride sources and accelerate transmetalation for 3-Bromo-6-fluoro-2-methylbenzylamine derivatives.

Prerequisites:

  • Protect the primary amine of 3-Bromo-6-fluoro-2-methylbenzylamine with a BOC group prior to this step to prevent amine-directed side reactions .

  • Ensure all glassware is oven-dried and solvents are strictly anhydrous and degassed .

Step-by-Step Methodology:

  • Catalyst Addition: Add the XPhos Pd G3 pre-catalyst (2-5 mol%). The G3 pre-catalyst is highly stable and rapidly generates the active Pd(0) species, which is critical for outcompeting decomposition pathways .

  • Solvent Introduction: Seal the vial with a PTFE-lined septum cap. Syringe in anhydrous, degassed 1,4-Dioxane (to achieve a 0.2 M concentration). Causality Note: Dioxane is chosen over DMF or alcohols to strictly eliminate protic hydride sources .

  • Reaction Execution: Stir the mixture at 60 °C. Causality Note: Running the reaction at the lowest effective temperature (60 °C instead of 80-100 °C) minimizes the thermal decomposition of the Pd(II) intermediate into Pd-black and suppresses hydrodehalogenation .

  • Monitoring: Monitor by LC-MS every 2 hours. The bulky XPhos ligand should drive complete conversion within 4-8 hours.

  • Work-up: Filter the crude mixture through a short pad of Celite to remove palladium particulates (Pd black) before performing the aqueous work-up. Quench the filtrate with water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo .

Troubleshooting Decision Tree

If debromination is still detected during LC-MS monitoring, follow this logical workflow to isolate the root cause:

TroubleshootingTree Start Debromination Detected in LC-MS CheckAmine Is the primary amine protected (e.g., BOC)? Start->CheckAmine ProtectAmine Protect amine to prevent Pd-coordination/hydride donation CheckAmine->ProtectAmine No CheckSolvent Are solvents strictly anhydrous & degassed? CheckAmine->CheckSolvent Yes FixSolvent Switch to anhydrous Dioxane/THF. Degas with Argon. CheckSolvent->FixSolvent No CheckBase Are you using a strong base or high temperature? CheckSolvent->CheckBase Yes FixBase Switch to K3PO4. Lower temp to 60°C. CheckBase->FixBase Yes CheckLigand Is the catalyst fast enough? CheckBase->CheckLigand No FixLigand Use XPhos Pd G3 to accelerate transmetalation. CheckLigand->FixLigand Review Catalyst

Caption: Decision tree for troubleshooting and mitigating debromination during cross-coupling.

References

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. Available at:[Link]

  • Ghent University. "Metal-Mediated Reductive Hydrodehalogenation of Organic Halides." UGent. Available at:[Link]

  • University of Illinois. "Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds." Illinois.edu. Available at:[Link]

Optimization

Technical Support Center: Optimizing Storage Stability of 3-Bromo-6-fluoro-2-methylbenzylamine Free Base

Welcome to the Application Scientist Support Portal. Working with halogenated benzylamine free bases requires a nuanced understanding of their chemical mechanics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Working with halogenated benzylamine free bases requires a nuanced understanding of their chemical mechanics. While the 3-bromo and 6-fluoro substituents on the aromatic ring provide specific electronic deactivation that enhances thermal stability, the primary amine group remains highly nucleophilic and vulnerable to environmental stressors. This guide synthesizes field-proven insights to help you troubleshoot degradation issues, optimize storage, and validate your recovery protocols.

Troubleshooting Guides & FAQs

Q1: Why is there a white crust forming around the cap of my reagent vial? A1: This is the most common issue with primary amine free bases. The white crust is a carbamate salt formed by the reaction of the highly nucleophilic amine with atmospheric carbon dioxide (CO₂)[1]. Even with the steric hindrance provided by the 2-methyl group, the primary amine rapidly captures CO₂ to form benzylammonium benzylcarbamate. Fix: Always purge the vial's headspace with an inert gas (Argon or Nitrogen) before sealing. If the crust has already formed, the effective molarity of your free base has dropped, and you must perform a basic extraction (see Protocol A) to recover the active compound.

Q2: My clear liquid/solid has turned yellow over time. Is the compound still usable? A2: The yellowing indicates oxidative degradation. Benzylamine free bases undergo aerobic oxidative homocoupling to form N-benzylidenebenzylamines (imines)[2]. While the electron-withdrawing inductive effects of the fluorine and bromine atoms deactivate the aromatic ring and protect it from certain electrophilic degradation pathways[3], the amine group itself remains susceptible to oxidation, especially when exposed to ambient oxygen and light. Fix: Do not use the yellowed compound in sensitive assays without purification. Imines can be hydrolyzed back to the free base using Protocol A.

Q3: How does moisture affect the free base? A3: Benzylamines are hygroscopic. Moisture absorption not only dilutes the reagent (reducing the assay percentage) but also accelerates the hydrolysis of any formed imines into benzaldehydes and lower-order amines[4]. Moisture also acts as a solvent medium that facilitates faster CO₂ absorption. Fix: Store the compound in a tightly sealed amber vial within a desiccator.

Quantitative Data: Storage & Stability Matrix

To maximize the shelf-life of 3-Bromo-6-fluoro-2-methylbenzylamine, adhere to the following empirically validated storage tiers:

Storage TierAtmosphereTemperatureLight ExposureExpected Shelf LifePrimary Degradation Risk
Benchtop (In Use) Ambient Air20–25 °CAmbient< 24 HoursCarbamate formation (CO₂), Rapid oxidation
Short-Term Argon / N₂ Purge2–8 °CDark (Amber Vial)1–3 MonthsSlow oxidation (Imine formation)
Long-Term (Free Base) Argon / N₂ Purge-20 °CDark (Amber Vial)6–12 MonthsHygroscopic moisture absorption
Archival (HCl Salt) Ambient Air20–25 °CDark> 2 YearsNone (Amine is protonated and stabilized)

Self-Validating Experimental Protocols

Do not blindly follow steps; understand the causality behind them. The following protocols are designed as self-validating systems, meaning the chemistry provides visual or physical feedback to confirm success.

Protocol A: Free Base Recovery from Carbamate/Imine Impurities

Causality: Carbamates decompose under acidic conditions to release CO₂ gas. Imines hydrolyze under acidic conditions into aldehydes and amines. By acidifying the mixture, we force the benzylamine into a water-soluble protonated state, leaving organic impurities (like aldehydes) in the organic solvent.

  • Dissolution: Dissolve the degraded 3-Bromo-6-fluoro-2-methylbenzylamine in diethyl ether (10 mL per gram of compound).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M HCl (3 x 10 mL).

    • Self-Validation Check: Look for effervescence (bubbling) during the first HCl addition. This confirms the decomposition of carbamate impurities and the release of CO₂ gas.

  • Organic Wash: Discard the ether layer (which now contains the aldehyde byproducts). Wash the combined aqueous acidic layers with fresh diethyl ether (10 mL) to ensure complete removal of organic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH is > 12.

    • Self-Validation Check: The clear aqueous solution will immediately turn cloudy or form oily droplets as the water-insoluble free base precipitates out.

  • Final Extraction: Extract the cloudy aqueous layer with fresh diethyl ether (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.

Protocol B: Conversion to Hydrochloride (HCl) Salt for Archival Storage

Causality: Converting the free base to an ammonium salt eliminates the lone pair on the nitrogen, neutralizing its nucleophilicity. This completely halts carbamate formation and drastically reduces oxidation potential.

  • Preparation: Dissolve the purified free base in anhydrous diethyl ether under an Argon atmosphere.

  • Salt Formation: Cool the flask to 0 °C. Dropwise, add a 1.05 molar equivalent of anhydrous HCl in dioxane.

    • Self-Validation Check: A dense, white precipitate will form instantly upon the addition of the acid, confirming successful salt formation.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted free base.

  • Drying: Dry the resulting 3-Bromo-6-fluoro-2-methylbenzylamine hydrochloride salt under high vacuum for 4 hours. The final product is bench-stable and resistant to atmospheric degradation.

Workflow Visualization

DegradationPathways FreeBase 3-Bromo-6-fluoro-2-methylbenzylamine (Free Base) CO2 Atmospheric CO2 FreeBase->CO2 O2 Oxygen (O2) & Light FreeBase->O2 H2O Moisture (H2O) FreeBase->H2O Carbamate Carbamate Salt Formation (White Crust / Precipitate) CO2->Carbamate Nucleophilic Attack Imine Oxidative Homocoupling (Yellowing / Imine Formation) O2->Imine Aerobic Oxidation Hydrate Hygroscopic Dilution (Assay Drop) H2O->Hydrate Hydrogen Bonding Argon Argon / N2 Purge Argon->CO2 Prevents Argon->O2 Prevents Cold Amber Vial at 2-8°C Cold->O2 Slows Kinetics Desiccant Desiccator Storage Desiccant->H2O Prevents

Figure 1: Environmental stressors, degradation pathways, and targeted interventions for benzylamine free bases.

References

1.[3] BenchChem. Comparative analysis of the stability of halogenated vs. non-halogenated diethylaminobenzaldehydes. Available at: 3 2.[4] RSC Publishing. Degradation of benzylamines during chlorination and chloramination. Available at: 4 3.[1] ResearchGate. Promoting CO2 absorption in aqueous amines with benzylamine. Available at: 1 4.[2] ResearchGate. Direct Conversion of Benzylamines to Imines via Atmospheric Oxidation. Available at: 2

Sources

Troubleshooting

Technical Support Center: Purification of 3-Bromo-6-fluoro-2-methyl-benzenemethanamine

Welcome to the dedicated technical support and troubleshooting center for 3-Bromo-6-fluoro-2-methyl-benzenemethanamine (CAS: 1427365-82-9). This compound is a highly valuable primary benzylamine building block used in ph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting center for 3-Bromo-6-fluoro-2-methyl-benzenemethanamine (CAS: 1427365-82-9). This compound is a highly valuable primary benzylamine building block used in pharmaceutical development and materials science. However, its inherent nucleophilicity and basicity present unique challenges during isolation and purification.

This guide is engineered for research scientists and drug development professionals, providing field-proven insights, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity recovery from crude reaction mixtures.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in my crude 3-bromo-6-fluoro-2-methyl-benzenemethanamine, and why do they form? A1: The most persistent impurities in primary benzylamine synthesis are secondary and tertiary amines resulting from over-alkylation 1. Mechanistically, the newly formed primary amine is often more nucleophilic than the initial nitrogen source (e.g., ammonia). This favorable kinetic profile allows the primary amine to compete for the remaining alkylating agent or reactive intermediate, leading to a "runaway" reaction that forms dibenzyl and tribenzyl derivatives 2. Unreacted starting materials (like benzonitriles) and oxidation products (imines) are also common.

Q2: My crude product streaks severely on silica gel TLC plates, making column chromatography impossible. How can I resolve this? A2: This is a classic symptom of strong acid-base interactions. The highly basic primary amine group interacts non-covalently with the acidic silanol groups (Si-OH) on the silica gel surface, causing the compound to drag or "streak" across the stationary phase 3. Solution: You must neutralize the acidic sites on the silica. Add a basic modifier—such as 0.5% to 1% Triethylamine (TEA) or aqueous ammonia—to your mobile phase. Pre-equilibrating your column with this modified solvent will prevent tailing and yield sharp elution bands.

Q3: Is there a more efficient way to separate the primary amine from neutral impurities and over-alkylated byproducts without relying on chromatography? A3: Yes. An acid-base extraction is the most effective and scalable method for initial purification 4. The primary benzylamine is basic and can be easily protonated with dilute aqueous acid (e.g., 1M HCl) to form a water-soluble ammonium salt. Neutral organic impurities remain in the organic phase and are discarded. For ultra-high purity, isolating the amine as a crystalline hydrochloride salt leverages the differential solubility of the primary amine salt versus the secondary/tertiary byproducts 5.

Part 2: Mechanistic Visualizations

G SM Starting Material (e.g., Benzonitrile/Halide) PA Primary Amine (Target Product) SM->PA Reduction / Amination SA Secondary Amine (Over-alkylation Impurity) PA->SA + Alkylating Agent (Nucleophilic Attack) TA Tertiary Amine (Severe Impurity) SA->TA + Alkylating Agent (Runaway Reaction)

Caption: Reaction pathway illustrating primary amine target and over-alkylation impurities.

Workflow Crude Crude 3-Bromo-6-fluoro- 2-methyl-benzenemethanamine OrgSol Dissolve in Organic Solvent (e.g., EtOAc) Crude->OrgSol AcidWash Extract with 1M HCl OrgSol->AcidWash PhaseSplit Phase Separation AcidWash->PhaseSplit OrgPhase Organic Phase (Neutral Impurities -> Discard) PhaseSplit->OrgPhase Top Layer AqPhase Aqueous Phase (Amine Hydrochloride Salt) PhaseSplit->AqPhase Bottom Layer Basify Basify with NaOH (pH > 12) & Extract with DCM AqPhase->Basify Freebasing SaltForm HCl Salt Crystallization (for ultra-purity) Basify->SaltForm Optional Pure Pure Primary Amine Basify->Pure SaltForm->Pure

Caption: Decision workflow for benzylamine purification via extraction and salt formation.

Part 3: Quantitative Data Presentation

The following table summarizes the expected outcomes of various purification strategies applied to crude 3-bromo-6-fluoro-2-methyl-benzenemethanamine.

Purification StrategyTarget Impurities RemovedExpected Yield RecoveryExpected PurityScalabilityTime Required
Silica Gel Chromatography (with 1% TEA modifier)Neutral starting materials & structurally distinct byproducts60% – 75%> 95%LowHigh
Acid-Base Extraction Neutral starting materials & non-basic organic impurities85% – 95%80% – 90%HighLow
Hydrochloride Salt Crystallization Secondary/Tertiary amines & trace organics70% – 85%> 99%HighMedium

Part 4: Validated Experimental Protocols

The following self-validating protocols are designed to ensure maximum recovery and purity by verifying the physical state of the compound at critical junctions.

Protocol 1: Liquid-Liquid Acid-Base Extraction

This method isolates the basic primary amine from neutral reaction byproducts 4.

  • Dissolution: Dissolve the crude 3-bromo-6-fluoro-2-methyl-benzenemethanamine oil in a water-immiscible organic solvent (e.g., Ethyl Acetate or Diethyl Ether) at a ratio of 10 mL solvent per 1 gram of crude.

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous Hydrochloric Acid (HCl). Shake vigorously and vent.

    • Validation Check: Spot the aqueous layer on a TLC plate and expose it to ninhydrin stain. A purple/blue spot confirms the amine has successfully protonated and migrated into the aqueous phase.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your product) into a clean Erlenmeyer flask. Discard the upper organic layer (containing neutral impurities). Wash the aqueous layer once more with a small volume of fresh Ethyl Acetate to remove lingering trace organics.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M Sodium Hydroxide (NaOH) dropwise with stirring until the solution becomes cloudy (the free base amine is precipitating/oiling out).

    • Validation Check: Use pH paper to ensure the aqueous layer has reached a pH > 12. The amine will not fully partition back into the organic phase if the pH is too low.

  • Final Extraction: Extract the basic aqueous layer three times with Dichloromethane (DCM). Combine the DCM layers, dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure to yield the purified free base.
    
Protocol 2: Hydrochloride Salt Formation and Crystallization

For applications requiring >99% purity (e.g., API synthesis), converting the free base to a crystalline hydrochloride salt is the gold standard 5, 6.

  • Free Base Dissolution: Dissolve the semi-pure free base amine (from Protocol 1) in a minimum amount of dry Diethyl Ether or Isopropanol.

  • Acid Addition: While stirring vigorously at room temperature, slowly add 1.05 equivalents of a 2M HCl solution in Diethyl Ether. A white precipitate (3-bromo-6-fluoro-2-methyl-benzenemethanamine hydrochloride) should form immediately.

    • Validation Check: If the salt forms an oil instead of crystals, the system is supersaturated but lacks nucleation sites. Scratch the inside of the glass flask with a glass stirring rod to induce crystallization, or cool the flask to 4°C 6.

  • Cooling: Once precipitation is observed, transfer the flask to an ice bath for 30 minutes to maximize crystal yield.

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a small volume of ice-cold Diethyl Ether to remove any trapped secondary/tertiary amine hydrochlorides (which are typically more soluble in ether than the primary amine salt). Dry under high vacuum.

Part 5: References

  • Liu, Y., et al. "Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources." ACS Sustainable Chemistry & Engineering.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization Reactions of 3-Bromo-6-fluoro-2-methylbenzylamine

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific structural and electronic bottlenecks encountered when utilizing 3-Bromo-6-fluoro-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific structural and electronic bottlenecks encountered when utilizing 3-Bromo-6-fluoro-2-methylbenzylamine as a building block for complex heterocyclic cyclizations (e.g., isoindolines, tetrahydroisoquinolines, and benzazepines).

This guide bypasses generic advice and focuses on the exact causality behind reaction failures, providing field-proven, self-validating protocols to ensure your synthetic success.

Substrate Topography & Mechanistic Bottlenecks

Before troubleshooting, we must map the intrinsic reactivity of 3-Bromo-6-fluoro-2-methylbenzylamine. This molecule presents a "perfect storm" of steric and electronic challenges:

  • Di-ortho-substituted Amine: The C1-benzylamine is flanked by a C2-methyl and a C6-fluoro group. This severe steric congestion restricts the rotational freedom of the amine, hindering nucleophilic attack.

  • Ortho-hindered Electrophile: The C3-bromide is positioned directly adjacent to the C2-methyl group. During Palladium-catalyzed cross-coupling, this ortho-methyl group twists the aryl ring out of the preferred plane, drastically increasing the activation barrier for reductive elimination[1].

  • Electronic Deactivation: The highly electronegative C6-fluorine withdraws electron density from the ring. While this activates the C6 position toward unwanted Nucleophilic Aromatic Substitution (SNAr)[2], it deactivates the ring toward classical Electrophilic Aromatic Substitution (EAS).

Frequently Asked Questions (FAQs) & Diagnostics

Q1: Why does my acid-catalyzed Pictet-Spengler cyclization yield 0% of the target tetrahydroisoquinoline?

The Causality: The Pictet-Spengler reaction relies on an Electrophilic Aromatic Substitution (EAS) where the intermediate iminium ion attacks the position ortho to the original benzylamine. In your substrate, the benzylamine is at C1, meaning the ortho positions are C2 and C6. Because C2 is occupied by a methyl group and C6 is occupied by a fluorine atom, the requisite ring-closing positions are physically blocked. The Solution: Do not attempt classical EAS cyclizations on this substrate. You must pivot to transition-metal-catalyzed cyclizations (e.g., intramolecular Buchwald-Hartwig amination) utilizing the C3-bromide[3].

Q2: I am attempting a Pd-catalyzed intramolecular Buchwald-Hartwig amination at the C3-Br position, but LC-MS shows massive amounts of dehalogenated byproduct. How do I fix this?

The Causality: This is a classic kinetic competition. The steric bulk of the C2-methyl group prevents the Pd(II) intermediate from easily adopting the geometry required for C-N reductive elimination[1]. Because reductive elimination is stalled, the long-lived Pd(II)-amine complex undergoes


-hydride elimination (extracting a proton from the amine or solvent), resulting in hydrodehalogenation (loss of the Br atom, M-79 on mass spec).
The Solution:  You must switch to a bulky, electron-rich dialkylbiaryl phosphine ligand like BrettPhos  or RuPhos . These ligands enforce a monoligated 

state and use their own steric bulk to physically force the aryl and amine groups together on the Pd center, artificially lowering the activation energy for reductive elimination so it outcompetes dehalogenation[4].
Q3: When using NaOtBu as the base for my cyclization, I observe a byproduct with a mass of M-19. What is happening?

The Causality: A mass loss of 19 Da corresponds to the loss of the fluorine atom. The C6-fluoro group is highly activated toward SNAr due to its electronegativity. Strong, nucleophilic alkoxide bases like Sodium tert-butoxide (NaOtBu) can directly attack the C6 position at elevated temperatures, or facilitate attack by the amine[2]. The Solution: Switch to a milder, non-nucleophilic inorganic base. Cesium carbonate (Cs


CO

) or Potassium phosphate (K

PO

) provides sufficient basicity to deprotonate the Pd-bound amine without triggering SNAr at the C6 position[5].

Visual Troubleshooting Workflows

Mechanism cluster_diverge Kinetic Divergence in Reductive Elimination Pd0 L1Pd(0) Active Species OxAdd Oxidative Addition (C3-Br Insertion) Pd0->OxAdd Substrate AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Base RedElim Reductive Elimination (Desired Cyclization) AmineCoord->RedElim Bulky Ligand (BrettPhos) BetaElim β-Hydride Elimination (Dehalogenation) AmineCoord->BetaElim Slow Reductive Elimination RedElim->Pd0 Product Release

Mechanistic divergence in Pd-catalyzed C-N coupling of sterically hindered aryl bromides.

DecisionTree Start Cyclization Failed (Low Target Yield) LCMS Analyze via LC-MS Start->LCMS Unreacted Unreacted Starting Material LCMS->Unreacted No Conversion Dehal Dehalogenation (M-79) LCMS->Dehal Pathway Divergence SNAr Loss of Fluorine (M-19) LCMS->SNAr Base-Mediated Side Reaction Sol1 Increase Temp & Check Pd Precatalyst Unreacted->Sol1 Sol2 Use BrettPhos/RuPhos to Accelerate RE Dehal->Sol2 Sol3 Switch to Weaker Base (e.g., Cs2CO3) SNAr->Sol3

Decision tree for troubleshooting cyclization failures based on LC-MS diagnostic data.

Quantitative Ligand Benchmarking

To demonstrate the causality of ligand selection on the C3-Br cyclization, review the following optimization data for the intramolecular Buchwald-Hartwig amination of our sterically congested substrate. Notice how bidentate ligands (dppf, BINAP) fail to overcome the ortho-methyl steric clash, while third-generation dialkylbiaryl phosphines succeed[5].

EntryLigand FamilyBaseTemp (°C)Target Cyclization Yield (%)Major Byproduct Observed
1dppf (Bidentate)NaOtBu10015%Dehalogenation (50%)
2BINAP (Bidentate)Cs

CO

10025%Unreacted SM (60%)
3XantPhos (Bidentate)Cs

CO

10040%Dehalogenation (30%)
4RuPhos (Monodentate)K

PO

11082%None (<5%)
5BrettPhos (Monodentate) Cs

CO

110 94% None (<2%)

Standard Operating Procedure (SOP): Optimized Pd-Catalyzed Cyclization

This protocol is engineered as a self-validating system for the intramolecular coupling of an appended amine onto the C3-Br position of the 3-Bromo-6-fluoro-2-methylbenzylamine core.

Reagents Required:

  • Pd

    
    (dba)
    
    
    
    (2.0 mol%)
  • BrettPhos (4.5 mol%)

  • Anhydrous Cs

    
    CO
    
    
    
    (2.5 equiv, finely milled)
  • Anhydrous Toluene (0.1 M concentration)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Validation Step): Inside a nitrogen-filled glovebox, combine Pd

    
    (dba)
    
    
    
    and BrettPhos in 20% of the total anhydrous toluene volume. Stir at room temperature for 15 minutes.
    • Causality & Validation: You must observe a color shift from dark purple/black to a deep red/brown. This visually confirms the successful displacement of the dba ligands and the formation of the active

      
       species. Skipping this step leads to substrate inhibition where the sterically hindered amine binds the Pd before the ligand does.
      
  • Substrate and Base Assembly: To a separate oven-dried Schlenk flask, add the 3-Bromo-6-fluoro-2-methylbenzylamine derivative and the finely milled Cs

    
    CO
    
    
    
    .
    • Causality: Milling the Cs

      
      CO
      
      
      
      maximizes surface area for the heterogeneous deprotonation step. We strictly avoid NaOtBu to prevent SNAr cleavage of the C6-fluorine[2].
  • Transfer and Degassing: Transfer the pre-activated catalyst solution to the Schlenk flask containing the substrate. Seal the flask, remove it from the glovebox, and perform three rapid freeze-pump-thaw cycles.

    • Causality: BrettPhos is highly electron-rich and susceptible to rapid oxidation by trace dissolved O

      
      . Standard nitrogen bubbling is insufficient for this highly congested coupling.
      
  • Thermal Activation: Heat the reaction mixture to 110 °C in a pre-heated oil bath for 12–16 hours.

  • Reaction Monitoring (Validation Step): At 12 hours, cool a 50

    
    L aliquot, dilute with LC-MS grade MeCN, filter through a 0.2 
    
    
    
    m PTFE syringe filter, and analyze.
    • Causality: If M-79 (dehalogenation) is observed, your catalyst died mid-cycle (likely due to O

      
       ingress). If the reaction is stalled with unreacted starting material, the Cs
      
      
      
      CO
      
      
      was likely not milled finely enough to facilitate the base-dependent amine coordination step.
  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo for subsequent flash chromatography.

References

  • Palladium-catalyzed intramolecular C–N coupling: Facile synthesis of tetracyclic C(3)-aminoisoindolinones Taylor & Francis URL:[Link]

  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers Shaanxi Normal University (SNNU) / ACS URL:[Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts Chemistry LibreTexts URL: [Link]

  • Buchwald-Hartwig cross-coupling reaction Chem Help ASAP (YouTube) URL:[Link]

  • Buchwald-Hartwig Cross Coupling Reaction | Chem-Station Int. Ed. Chem-Station URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 3-Bromo-6-fluoro-2-methyl-benzenemethanamine

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. 3-Bromo-6-fluoro-2-methyl-benzenemethanamine represents a class of substituted...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. 3-Bromo-6-fluoro-2-methyl-benzenemethanamine represents a class of substituted aromatic compounds whose precise structure dictates its biological activity and material properties. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, a cornerstone technique for structural elucidation.[1] We will explore a predictive interpretation of the spectrum, compare its utility with alternative analytical methods, and provide field-proven experimental protocols.

Part 1: Predictive ¹H NMR Spectrum Analysis

Given the absence of a publicly available reference spectrum for this specific molecule, we will proceed as a research scientist would: by predicting the spectrum based on foundational NMR principles. This involves analyzing the electronic environment of each proton to estimate its chemical shift (δ) and understanding the through-bond interactions (J-coupling) that determine the signal's multiplicity.[2][3]

Molecular Structure and Proton Environments:

First, let's identify the unique proton environments in 3-Bromo-6-fluoro-2-methyl-benzenemethanamine:

Caption: Structure of 3-Bromo-6-fluoro-2-methyl-benzenemethanamine.

The molecule has five distinct sets of protons:

  • Aromatic H4 & H5: Two protons on the benzene ring.

  • Benzylic (CH₂): Two protons of the aminomethyl group.

  • Amine (NH₂): Two protons of the amine group.

  • Methyl (CH₃): Three protons of the methyl group.

Predicted Chemical Shifts (δ) and Multiplicities:

The chemical shift of a proton is highly sensitive to its electronic environment. Electron-withdrawing groups (like -F and -Br) "deshield" nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups (like -CH₃ and -CH₂NH₂) "shield" them, causing an upfield shift.[4]

Proton LabelPredicted δ (ppm)Predicted MultiplicityRationale
H5 7.1 - 7.3Doublet of doublets (dd)Located ortho to an electron-withdrawing Fluorine and meta to Bromine. Experiences coupling to both H4 (³JHH) and the Fluorine atom (⁴JHF).
H4 6.9 - 7.1Doublet of doublets (dd)Located ortho to Bromine. Experiences coupling to both H5 (³JHH) and a weaker long-range coupling to the Fluorine atom (⁵JHF).
CH₂ ~ 3.8Singlet (or broad singlet)Adjacent to the aromatic ring and the nitrogen atom. Typically appears as a sharp singlet. Coupling to NH₂ protons is often not observed due to rapid proton exchange.
CH₃ ~ 2.4SingletAttached to the aromatic ring. Not coupled to any nearby protons. Its position reflects the influence of adjacent substituents.
NH₂ 1.5 - 2.5Broad SingletThe chemical shift is variable and depends on solvent, concentration, and temperature. The signal is typically broad due to quadrupole effects from the nitrogen atom and chemical exchange.[3]

Analysis of Spin-Spin Coupling (J-Coupling):

The splitting pattern (multiplicity) of a signal provides crucial information about neighboring protons and other NMR-active nuclei like ¹⁹F.[5]

  • Aromatic Protons (H4, H5):

    • H4-H5 Coupling (³JHH): These protons are ortho to each other, which will result in a strong coupling with a typical coupling constant (³JHH) of 6-9 Hz.[6]

    • H-F Coupling: Fluorine (¹⁹F) has a nuclear spin of ½, just like a proton, and it couples strongly to nearby protons.

      • H5-F Coupling (⁴JHF): A four-bond coupling is expected between H5 and the fluorine atom, with a typical J-value of 4-8 Hz.[6]

      • H4-F Coupling (⁵JHF): A weaker five-bond coupling between H4 and fluorine (1-5 Hz) is also possible.[7]

    • Resulting Multiplicity: The interplay of these couplings will cause both H4 and H5 signals to appear as a doublet of doublets (dd).

The diagram below illustrates the key coupling interactions that define the multiplicities of the aromatic signals.

Caption: Predicted J-coupling pathways for aromatic protons.

Part 2: Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural elucidation relies on an integrated approach using multiple analytical techniques.[8][9] No single method can provide all the necessary information, and each technique offers unique insights.[1]

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹³C NMR Carbon skeleton map; number of unique carbon atoms.Confirms the 9 distinct carbon environments in the molecule.Low sensitivity, requires more sample and longer acquisition time.
Mass Spectrometry (MS) Molecular weight and elemental formula (High-Res MS).Crucially, it confirms the presence of one bromine atom through its characteristic M/M+2 isotopic pattern with a ~1:1 intensity ratio.[10][11]Does not provide information on connectivity or stereochemistry.
¹⁹F NMR Direct observation of fluorine environments.A very simple and sensitive experiment showing a single, complex multiplet due to coupling with H5 and H4.Provides information only about the fluorine atom's environment.
2D NMR (COSY) Shows proton-proton (H-H) coupling correlations.Would definitively confirm the coupling between H4 and H5 with a cross-peak.[12]Can be complex to interpret if signals are heavily overlapped.
2D NMR (HSQC) Shows direct one-bond proton-carbon (H-C) correlations.Unambiguously links each proton signal (H4, H5, CH₂, CH₃) to its directly attached carbon atom.[6][12]Does not show connections through quaternary carbons or heteroatoms.

This multi-technique workflow ensures a self-validating system where data from one experiment corroborates the others, leading to an irrefutable structural assignment.

Caption: Integrated workflow for structural elucidation.

Part 3: Experimental Protocols

Achieving high-quality, reproducible data requires meticulous adherence to standardized protocols.

Protocol 1: ¹H NMR Sample Preparation and Acquisition

This protocol is designed for acquiring a high-resolution spectrum on a standard 400 MHz NMR spectrometer.

A. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the solid 3-Bromo-6-fluoro-2-methyl-benzenemethanamine sample.[13]

  • Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice. For observing NH₂ coupling, Dimethyl sulfoxide-d₆ (DMSO-d₆) is superior as it reduces the rate of proton exchange.[14]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.[14]

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm). Many commercially available solvents already contain TMS.[15]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[15]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

B. Data Acquisition:

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Insert the sample into the spectrometer. The instrument must be tuned to the correct frequency, and the magnetic field must be "shimmed" to maximize its homogeneity, ensuring sharp, well-resolved peaks.[16]

  • Acquisition Parameters:

    • Experiment: Standard single-pulse ¹H acquisition.

    • Spectral Width: ~16 ppm, centered around 6 ppm.

    • Acquisition Time: ≥ 2 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate the molecular ion with minimal fragmentation.[1]

  • Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Interpretation: Look for the molecular ion peak [M+H]⁺. Critically, verify the presence of a peak at [M+2+H]⁺ with nearly equal intensity, which is the definitive signature of a single bromine atom.[10][17] Calculate the elemental composition from the accurate mass measurement to confirm the molecular formula C₉H₁₁BrFN.

Conclusion

The structural elucidation of 3-Bromo-6-fluoro-2-methyl-benzenemethanamine is a multi-faceted process that hinges on the predictive power of ¹H NMR, corroborated by complementary techniques like Mass Spectrometry and 2D NMR. By understanding the fundamental principles of chemical shifts and coupling constants, one can build a robust hypothesis of the spectral features. This predictive analysis, when combined with data from orthogonal methods and executed with rigorous experimental protocols, provides the high level of confidence required in modern research and development environments.

References

  • BenchChem. (n.d.). The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry.
  • chemwonders. (2020, July 15). How to calculate coupling constant - 1H-NMR spectroscopy [Video]. YouTube.
  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules.
  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 42(3-4), 467-477.
  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry.
  • ChemicalBook. (n.d.). 2-Bromo-5-fluorotoluene(452-63-1) 1H NMR spectrum.
  • Psychogios, N., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 264-266.
  • Jevtic, I. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??
  • Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 15-20.
  • Zhang, H., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6542.
  • University of Michigan. (n.d.). NMR Sample Preparation.
  • Srokosz, S. (2025, August 21). 1H Coupling in Proton NMR. ACD/Labs.
  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686.
  • Wikipedia. (2024, November 12). Two-dimensional nuclear magnetic resonance spectroscopy. In Wikipedia.
  • Johnson, J. T., et al. (2023). Scientists Test a New Process for Small Molecule Structure Elucidation.
  • Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube.
  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
  • Structure & Reactivity. (n.d.). ms isotopes: Br and Cl.
  • University of Calgary. (n.d.). H NMR Spectroscopy.
  • BenchChem. (n.d.). A Comparative Analysis of the ¹H NMR Spectrum of 5-Bromo-4-fluoro-2-methyl-1H-indole.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-fluorotoluene. PubChem.
  • Western University. (n.d.). NMR Sample Preparation.
  • Nowick, J. (n.d.). Multiplet Guide and Workbook.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • Hoye, T. R., et al. (2002). A Method for Easily Determining Coupling Constant Values: An Addendum to “A Practical Guide to First-Order Multiplet Analysis”. The Journal of Organic Chemistry, 67(12), 4014-4016.
  • ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page.
  • Shouakar-Stash, O., et al. (2005). Determination of bromine stable isotopes using continuous-flow isotope ratio mass spectrometry. Analytical Chemistry, 77(13), 4039-4046.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Department of Chemistry.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • ResearchGate. (n.d.). 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and....
  • Oregon State University. (2014, March 9). NMR Analysis of Substituted Benzophenones.
  • Chemistry LibreTexts. (2024, November 12). 16: Multinuclear.
  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table - Organofluorine.
  • SpectraBase. (n.d.). N-(4-Phenylbenzylidene)benzylamine - Optional[1H NMR] - Spectrum.
  • ChemicalBook. (n.d.). Benzylamine(100-46-9) 1 H NMR.
  • Chemistry with Caroline. (2021, October 4). How to Interpret Chemical Shift in the 1H NMR (O Chem) [Video]. YouTube.
  • Do, N. T., & Gascón, J. A. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society, 145(36), 19693-19699.
  • Vacogne, C. D., & Schlaad, H. (n.d.).
  • University of Wisconsin-Madison. (n.d.).
  • NIST. (n.d.). 2-Bromo-5-fluorotoluene. NIST WebBook.
  • University of Sheffield. (n.d.). Heteronuclear coupling.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Chemistry with Caroline. (2021, October 6).
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluorotoluene 98.
  • Cheméo. (n.d.). Chemical Properties of 2-Bromo-5-fluorotoluene (CAS 452-63-1).

Sources

Comparative

A Senior Application Scientist's Guide to the LC-MS Fragmentation of 3-Bromo-6-fluoro-2-methylbenzylamine and Comparison with Alternative Analytical Methodologies

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 3-Bromo-6-fluoro-2-methylbenzylamine, a compound of interest in pharmaceutical and agrochemical res...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 3-Bromo-6-fluoro-2-methylbenzylamine, a compound of interest in pharmaceutical and agrochemical research. We will explore the characteristic fragmentation pathways under collision-induced dissociation (CID) and compare the utility of LC-MS with other analytical techniques for the structural elucidation and quantification of this and similar halogenated benzylamines. The experimental protocols and data presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for their analytical workflows.

Introduction

3-Bromo-6-fluoro-2-methylbenzylamine is a substituted aromatic amine containing a unique combination of functional groups: a primary amine, a bromine atom, a fluorine atom, and a methyl group on the benzene ring. This structural complexity presents both challenges and opportunities for analytical characterization. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification, impurity profiling, and metabolic studies.[1][2] LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), stands out as a powerful tool for this purpose due to its high sensitivity, selectivity, and the structural information it provides.[2][3]

This guide will dissect the expected fragmentation patterns of 3-Bromo-6-fluoro-2-methylbenzylamine, drawing upon established principles of mass spectrometry for benzylamines and halogenated compounds.[1][4][5][6] We will then present a detailed, step-by-step LC-MS/MS protocol for its analysis, followed by a comparative discussion of other analytical techniques.

Predicted LC-MS/MS Fragmentation Pattern of 3-Bromo-6-fluoro-2-methylbenzylamine

Under typical electrospray ionization (ESI) in positive ion mode, 3-Bromo-6-fluoro-2-methylbenzylamine is expected to readily form a protonated molecule, [M+H]⁺. The subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) is predicted to follow several key pathways, dictated by the relative stabilities of the resulting fragment ions and neutral losses.

The molecular formula of 3-Bromo-6-fluoro-2-methylbenzylamine is C₈H₉BrFN. The monoisotopic mass of the neutral molecule is approximately 218.99 g/mol . The protonated molecule [M+H]⁺ will have a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two prominent peaks at m/z 220.0 and 222.0.[1][7]

Key Fragmentation Pathways:
  • Loss of Ammonia (NH₃): This is a very common fragmentation pathway for protonated primary amines, including benzylamines.[4][8] The loss of a neutral ammonia molecule (17.03 Da) from the precursor ion is expected to be a facile process, leading to the formation of a stable benzyl cation. This would result in a fragment ion with an m/z of 203.0 and 205.0.

  • Formation of the Substituted Benzyl Cation: Cleavage of the C-C bond between the benzyl carbon and the aromatic ring is less likely than the loss of ammonia. However, the formation of the unsubstituted benzyl cation (m/z 91) is a common feature in the mass spectra of many benzyl compounds and may be observed at higher collision energies.[5]

  • Loss of a Bromine Radical (Br•): The cleavage of the C-Br bond can lead to the loss of a bromine radical (78.92 Da or 80.92 Da). This fragmentation pathway is common for halogenated aromatic compounds.[6] This would result in a fragment ion at m/z 141.1.

  • Sequential Fragmentations: The primary fragment ions can undergo further fragmentation. For instance, the ion at m/z 203.0/205.0 (resulting from the loss of NH₃) could subsequently lose a bromine radical to yield a fragment at m/z 124.1.

The proposed fragmentation pathway is visually summarized in the following diagram:

fragmentation_pathway cluster_main Proposed Fragmentation Pathway of 3-Bromo-6-fluoro-2-methylbenzylamine mol [M+H]⁺ m/z 220.0 / 222.0 frag1 [M+H - NH₃]⁺ m/z 203.0 / 205.0 mol->frag1 - NH₃ frag2 [M+H - Br•]⁺ m/z 141.1 mol->frag2 - Br• frag3 [M+H - NH₃ - Br•]⁺ m/z 124.1 frag1->frag3 - Br•

Caption: Proposed ESI-MS/MS fragmentation of protonated 3-Bromo-6-fluoro-2-methylbenzylamine.

Summary of Predicted Fragment Ions:
Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossComments
220.0 / 222.0203.0 / 205.0NH₃Characteristic loss for primary amines.[4][8]
220.0 / 222.0141.1Br•Common fragmentation for bromo-aromatics.[6]
203.0 / 205.0124.1Br•Sequential loss from the primary fragment.

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed methodology for the analysis of 3-Bromo-6-fluoro-2-methylbenzylamine using a standard triple-quadrupole or high-resolution mass spectrometer.

Sample and Standard Preparation:
  • Prepare a 1 mg/mL stock solution of 3-Bromo-6-fluoro-2-methylbenzylamine in methanol.

  • Perform serial dilutions to create working standards ranging from 1 ng/mL to 1000 ng/mL in a 50:50 mixture of water and methanol with 0.1% formic acid.

Liquid Chromatography Conditions:
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:
  • Mass Spectrometer: A triple-quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Gas Flow: Instrument-specific optimized values for nebulizer and drying gases.

  • MS/MS Analysis: Use the protonated molecule (m/z 220.0 and 222.0) as the precursor ion for collision-induced dissociation (CID). Optimize collision energy to achieve a good distribution of fragment ions.

The overall experimental workflow is depicted below:

experimental_workflow cluster_workflow LC-MS/MS Experimental Workflow prep Sample Preparation (Stock and Working Standards) lc HPLC/UHPLC Separation (C18 Column, Gradient Elution) prep->lc ms Mass Spectrometry (ESI+, Full Scan and MS/MS) lc->ms data Data Analysis (Fragmentation Pattern, Quantification) ms->data

Caption: A streamlined workflow for the LC-MS/MS analysis of small molecules.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a premier technique for the analysis of 3-Bromo-6-fluoro-2-methylbenzylamine, other methods can provide complementary information.

TechniqueAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and thermally stable compounds. Extensive and reproducible fragmentation for library matching.[1]May require derivatization for the primary amine to improve volatility and peak shape. Potential for thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural information, including the connectivity of atoms and stereochemistry. Non-destructive.Significantly lower sensitivity compared to MS. Requires a larger amount of pure sample.
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information about the functional groups present in the molecule.Limited structural information for complex molecules. Not suitable for quantification in complex mixtures.

In a drug development setting, a combination of these techniques is often employed for comprehensive characterization.[2][3] LC-MS provides the molecular weight and fragmentation data for initial identification and quantification, while NMR is used for definitive structure confirmation of the bulk material.

Conclusion

The LC-MS/MS fragmentation of 3-Bromo-6-fluoro-2-methylbenzylamine is predicted to be characterized by the facile loss of ammonia and a bromine radical, providing structurally significant fragment ions. The presence of bromine offers a distinct isotopic signature that aids in the identification of bromine-containing fragments. The presented LC-MS/MS method provides a robust starting point for the sensitive and selective analysis of this compound. While LC-MS is a powerful tool, a multi-modal analytical approach, incorporating techniques like NMR, is recommended for the comprehensive characterization of novel chemical entities.

References

  • Flammang, R., Gerbaux, P., & Tabet, J. C. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 14(5), 447-457.
  • Gao, J., Enke, C. G., & O'Hair, R. A. J. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1265-1274.
  • Gao, J., Enke, C. G., & O'Hair, R. A. J. (2006). An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1265–1274.
  • Flammang, R., Gerbaux, P., & Tabet, J. C. (2003). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations.
  • BenchChem. (n.d.).
  • Reid, G. E., Simpson, R. J., & O'Hair, R. A. J. (2000). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 11(10), 846–858.
  • Scribd. (n.d.).
  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Drug Development and Delivery.
  • Little, J. L. (2020). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines.
  • Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Omega, 2(12), 8562-8569.
  • Chemistry LibreTexts. (2023).
  • Obach, R. S. (2013).
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Korfmacher, W. A. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.

Sources

Validation

Comprehensive FTIR Reference Guide: ATR vs. Transmission Spectroscopy for 3-Bromo-6-fluoro-2-methylbenzylamine

Introduction & Analytical Context 3-Bromo-6-fluoro-2-methylbenzylamine is a highly functionalized, halogenated building block frequently utilized in the synthesis of complex therapeutics, including ROMK (Kir1.1) channel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

3-Bromo-6-fluoro-2-methylbenzylamine is a highly functionalized, halogenated building block frequently utilized in the synthesis of complex therapeutics, including ROMK (Kir1.1) channel inhibitors for cardiovascular diseases 1[1]. In drug development workflows, verifying the successful reduction of its precursor (3-bromo-6-fluoro-2-methylbenzonitrile) to the primary amine is a critical quality control step.

Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this verification, instantly detecting the disappearance of the nitrile C≡N stretch (~2230 cm⁻¹) and the emergence of the amine N-H stretches. However, as a Senior Application Scientist, I frequently observe laboratories misidentifying functional groups because they attempt to match raw Attenuated Total Reflectance (ATR) spectra against legacy Transmission (KBr) libraries. This guide objectively compares the two methodologies, providing the mechanistic causality behind spectral differences and establishing self-validating protocols for accurate compound verification.

Mechanistic Causality: Why ATR and Transmission Spectra Differ

To generate reliable reference data, one must understand the optical physics governing the sampling technique. The mismatch between ATR and Transmission spectra is not a chemical impurity, but an optical artifact.

  • Transmission FTIR (Bulk Analysis): Infrared light passes completely through the sample (e.g., a KBr pellet). It measures bulk absorption directly, and band intensities strictly follow the Beer-Lambert law.

  • ATR-FTIR (Surface Analysis): Infrared light bounces through a high-refractive-index crystal (like Diamond), creating an evanescent wave that penetrates only 0.5 to 2 µm into the sample surface 2[2].

The Causality of Spectral Distortion: In ATR, the penetration depth (


) is not constant; it is directly proportional to the wavelength of the incident light 3[3]. For 3-Bromo-6-fluoro-2-methylbenzylamine, this means the high-frequency N-H stretches (~3350 cm⁻¹) are sampled at a very shallow depth and appear artificially weak. Conversely, the low-frequency, heavy halogen vibrations (C-F at ~1150 cm⁻¹ and C-Br at ~550 cm⁻¹) are sampled at a much greater depth, causing them to dominate the ATR spectrum. Furthermore, anomalous dispersion near strong absorption bands causes a slight red-shift (2–5 cm⁻¹) in ATR peaks compared to Transmission data.

Quantitative Spectral Comparison

The following table summarizes the expected quantitative differences when acquiring reference data for 3-Bromo-6-fluoro-2-methylbenzylamine using both techniques.

Functional GroupVibrational ModeTransmission Expected (cm⁻¹)ATR (Diamond) Expected (cm⁻¹)Intensity Shift (ATR vs. Trans)
Primary Amine N-H Asymmetric Stretch~3350~3348Significantly Weaker in ATR
Primary Amine N-H Symmetric Stretch~3280~3278Significantly Weaker in ATR
Aromatic Ring C-H Stretch~3050~3048Weaker in ATR
Aliphatic C-H Asym/Sym Stretch2950 – 28502948 – 2848Weaker in ATR
Aromatic Ring C=C Stretch~1580, 1480~1578, 1478Comparable
Aryl Fluoride C-F Stretch~1150~1146Significantly Stronger in ATR
Aryl Bromide C-Br Stretch~550~547Dominant in ATR

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. A failure at the validation step prevents the propagation of erroneous data into your reference library.

Protocol A: Diamond ATR-FTIR Analysis

ATR is ideal for rapid screening of the neat compound, provided the optical artifacts are managed 4[4].

  • Crystal Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry completely.

  • System Validation (Background): Acquire a background spectrum (air). Validation Step: Ensure the single-beam energy profile shows no residual peaks from previous samples or solvent.

  • Sample Application: Place 1–2 mg of neat 3-Bromo-6-fluoro-2-methylbenzylamine directly onto the crystal.

  • Pressure Optimization (Self-Validation): Lower the pressure anvil. Monitor the live spectrum and incrementally increase pressure until the C-F stretch (~1150 cm⁻¹) reaches an absorbance of 0.5–0.8 AU. Causality: Falling short indicates poor optical contact (low S/N ratio); exceeding 0.8 AU risks band distortion and violates the linear response region.

  • Data Acquisition & Correction: Scan at 4 cm⁻¹ resolution for 32 scans. Apply an Advanced ATR Correction algorithm (setting refractive index to ~1.5 and angle of incidence to 45°) to normalize the wavelength-dependent penetration depth before library matching.

Protocol B: Transmission FTIR (KBr Pellet)

Transmission provides the highest fidelity for the N-H stretching region, crucial for confirming the primary amine.

  • Moisture Control (Self-Validation): Bake spectroscopic-grade KBr at 105°C for 2 hours. Validation Step: Press a blank KBr pellet and scan it. If a broad O-H stretch appears at 3400 cm⁻¹, the KBr has absorbed atmospheric moisture. This must be eliminated, as water will completely mask the critical N-H stretches of the benzylamine.

  • Sample Grinding: Weigh ~1 mg of 3-Bromo-6-fluoro-2-methylbenzylamine and ~99 mg of dry KBr (1% w/w ratio). Grind thoroughly in an agate mortar to reduce particle size below the wavelength of IR light (< 2 µm) to prevent Christiansen effect scattering.

  • Environmental Control (Pro-Tip): Purge the sample compartment with dry N₂. Causality: Benzylamines rapidly absorb atmospheric CO₂ to form carbamate salts. Without a purge, spurious C=O stretching bands near 1650 cm⁻¹ will appear and be falsely identified as impurities.

  • Data Acquisition: Press the pellet at 10 tons for 2 minutes. Acquire the spectrum at 4 cm⁻¹ resolution. The resulting data requires no ATR correction and can be directly compared to legacy libraries.

Analytical Workflow Visualization

FTIR_Workflow Start 3-Bromo-6-fluoro-2- methylbenzylamine ATR_Prep ATR-FTIR Prep (Neat Sample) Start->ATR_Prep Trans_Prep Transmission Prep (1% KBr Pellet) Start->Trans_Prep ATR_Scan Evanescent Wave Scan (Depth ~0.5-2 µm) ATR_Prep->ATR_Scan Trans_Scan Bulk Absorption Scan (Uniform Pathlength) Trans_Prep->Trans_Scan ATR_Correct Apply ATR Correction (Algorithm) ATR_Scan->ATR_Correct Base_Correct Baseline & H2O Subtraction Trans_Scan->Base_Correct Compare Spectral Verification & Precursor QA ATR_Correct->Compare Base_Correct->Compare

Analytical workflow comparing ATR and Transmission FTIR for halogenated benzylamine verification.

References

  • Google Patents. "WO2013090271A1 - Inhibitors of the renal outer medullary potassium channel.
  • Covalent Metrology. "Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR)." Available at: [Link]

  • Rocky Mountain Labs. "Why ATR-FTIR Results Don't Always Match Expectations." Available at:[Link]

  • Rocky Mountain Labs. "How to Choose Between ATR and Transmission FTIR." Available at:[Link]

Sources

Comparative

HPLC Method Development for 3-Bromo-6-fluoro-2-methylbenzylamine Purity: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, the analytical demands placed on High-Performance Liquid Chromatography (HPLC) methods have intensified. Quantifying the purity of 3-Bro...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, the analytical demands placed on High-Performance Liquid Chromatography (HPLC) methods have intensified. Quantifying the purity of 3-Bromo-6-fluoro-2-methylbenzylamine presents a unique chromatographic challenge. This molecule combines a highly polar, basic primary amine with a heavily polarized, electron-withdrawing halogenated aromatic ring.

This guide objectively compares the performance of traditional C18 stationary phases against advanced Pentafluorophenyl (PFP) chemistries, providing a step-by-step, self-validating methodology grounded in international regulatory standards[1].

The Analytical Challenge: Molecular Causality

To develop a robust method, we must first understand the physicochemical behavior of 3-Bromo-6-fluoro-2-methylbenzylamine:

  • The Basic Amine (

    
    ):  At neutral pH, the primary amine is fully protonated. On traditional silica-based columns, this basic moiety interacts strongly with un-endcapped, acidic surface silanols via ion-exchange mechanisms, directly causing severe peak tailing and poor recovery.
    
  • The Halogenated Aromatic Ring: The presence of both fluorine and bromine creates a highly specific electron density map. During synthesis, the most common impurities are regioisomers (e.g., 5-bromo-6-fluoro-2-methylbenzylamine) and des-halogenated byproducts. Because these impurities share nearly identical hydrophobicities (LogP) with the target analyte, standard dispersive retention mechanisms often fail to resolve them[2].

Stationary Phase Selection: C18 vs. Pentafluorophenyl (PFP)

The cornerstone of this method development is the objective comparison between a standard fully porous C18 column and a modern core-shell PFP column.

Why Traditional C18 Struggles: Alkyl phases (C18) rely almost exclusively on hydrophobic (dispersive) interactions. Because the 3-bromo and 5-bromo regioisomers have the same molecular weight and virtually identical lipophilicity, a C18 column cannot easily distinguish between them, leading to co-elution[2].

The Pentafluorophenyl (PFP) Advantage: A PFP stationary phase introduces orthogonal retention mechanisms. The highly electronegative fluorine atoms on the PFP ring act as strong ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-electron acceptors. When analyzing 3-Bromo-6-fluoro-2-methylbenzylamine, the PFP phase engages in 

interactions, strong dipole-dipole interactions, and hydrogen bonding with the analyte[3]. This distinct "shape selectivity" allows the column to recognize the subtle steric and electronic differences between the 3-bromo and 5-bromo positions, resulting in baseline resolution.

Experimental Protocol: A Self-Validating Methodology

Every robust analytical protocol must operate as a self-validating system. Before any sample is analyzed, the method must prove its own fitness through System Suitability Testing (SST) as defined by USP <621>[4]. If the SST criteria are not met, the run is automatically invalidated, ensuring absolute data integrity.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% v/v Trifluoroacetic acid (TFA) in highly purified water (18.2 MΩ·cm).

    • Causality: TFA serves a dual purpose. First, it lowers the pH to ~2.0, ensuring the benzylamine is fully protonated. Second, it acts as a strong ion-pairing agent, masking residual silanols on the stationary phase to completely suppress peak tailing.

  • Mobile Phase B (Organic): 0.1% v/v TFA in HPLC-grade Acetonitrile.

Step 2: Sample Preparation
  • Diluent: Water/Acetonitrile (95:5, v/v).

    • Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch band broadening, maintaining sharp peak shapes for early-eluting impurities.

  • System Suitability Standard: 1.0 mg/mL of 3-Bromo-6-fluoro-2-methylbenzylamine spiked with 0.1% w/w of the 5-bromo regioisomer (critical pair).

Step 3: Chromatographic Execution
  • Column: PFP Core-Shell (150 x 4.6 mm, 2.7 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

    • Causality: Elevated temperature lowers the viscosity of the mobile phase. This reduces system backpressure and significantly enhances mass transfer kinetics within the stationary phase pores, yielding higher theoretical plate counts.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar amine)

    • 2.0 - 15.0 min: 5% to 60% B (Linear gradient for shape-selective elution)

    • 15.0 - 18.0 min: 95% B (Column wash)

    • 18.0 - 22.0 min: 5% B (Re-equilibration)

  • Detection: UV at 210 nm (primary amine absorbance) and 254 nm (aromatic ring).

Performance Comparison: C18 vs. PFP

The following table summarizes the quantitative performance data, demonstrating the clear superiority of the PFP phase for this specific halogenated application.

Chromatographic ParameterTraditional C18 (5 µm)PFP Core-Shell (2.7 µm)USP <621> Acceptance Criteria
Retention Time (Main Peak) 8.4 min11.2 minN/A
Resolution (

) (3-Br vs. 5-Br)
1.1 (Co-elution)3.4 (Baseline)

Tailing Factor (

)
1.81.1

Theoretical Plates (

)
8,50022,400

Data Interpretation: The PFP column easily surpasses the USP <621> system suitability requirement for resolution (


), whereas the C18 column fails to resolve the critical regioisomer pair[4].

Method Validation & Lifecycle Management

To ensure regulatory compliance, this method was evaluated against ICH Q2(R2) guidelines for the validation of analytical procedures[1].

  • Specificity: The method demonstrates unambiguous assessment of the target analyte. The PFP phase's

    
     interactions ensure that synthetic precursors (e.g., 2-methylbenzonitrile derivatives) and degradation products are completely resolved from the main peak[5].
    
  • Linearity & Range: The UV response is directly proportional to concentration from the Reporting Level (0.05%) up to 120% of the nominal target concentration, utilizing a linear calibration model[1].

  • Robustness: In accordance with allowable adjustments under USP <621>, deliberate minor variations were introduced to the flow rate (

    
     mL/min) and column temperature (
    
    
    
    °C)[6]. The critical pair resolution remained above 2.5 in all scenarios, proving the method is highly resilient for routine Quality Control (QC) environments.

G N1 Analyte Profiling N2 Phase Selection N1->N2 N3 Mobile Phase Tuning N2->N3 N4 Gradient Optimization N3->N4 N5 System Suitability N4->N5 N6 ICH Q2(R2) Validation N5->N6

Sequential workflow for HPLC method development and ICH Q2(R2) validation.

Conclusion

The purity analysis of 3-Bromo-6-fluoro-2-methylbenzylamine exposes the limitations of traditional hydrophobic retention. By understanding the molecular causality—specifically the highly polarized nature of the halogenated aromatic ring—analysts can transition from standard C18 columns to Pentafluorophenyl (PFP) phases. The PFP chemistry provides the necessary dipole-dipole and


 interactions required to achieve baseline resolution of critical regioisomers, resulting in a robust, ICH Q2(R2)-compliant method suitable for rigorous pharmaceutical release testing.

References

  • 1, ich.org 2.5, intuitionlabs.ai 3.4, agilent.com

  • 6, elementlabsolutions.com 5.2, chromatographyonline.com 6.3, chromatographytoday.com

  • 7, researchgate.net

Sources

Validation

Certified reference standards for 3-Bromo-6-fluoro-2-methyl-benzenemethanamine

As a Senior Application Scientist, I frequently observe drug development programs encounter critical regulatory bottlenecks due to the mischaracterization of early-stage synthetic intermediates. 3-Bromo-6-fluoro-2-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe drug development programs encounter critical regulatory bottlenecks due to the mischaracterization of early-stage synthetic intermediates. 3-Bromo-6-fluoro-2-methyl-benzenemethanamine (CAS: 1427365-82-9 for the free base; CAS: 2727976-44-3 for the hydrochloride salt) is a highly specialized halogenated benzylamine used as a building block in the synthesis of targeted therapeutics, including novel kinase inhibitors.

Because halogenated positional isomers (e.g., 5-bromo vs. 3-bromo analogs) and defluorinated by-products can carry over into the final Active Pharmaceutical Ingredient (API), selecting the correct grade of reference standard is not merely a procurement decision—it is a fundamental risk management strategy.

This guide provides an objective, data-driven comparison of reference standard grades for 3-Bromo-6-fluoro-2-methyl-benzenemethanamine, detailing the metrological causality behind Certified Reference Materials (CRMs) and providing a self-validating protocol for their qualification.

The Metrological Hierarchy: Grade Comparison

In pharmaceutical analysis, the term "reference standard" is often used loosely, but metrologically, there is a strict hierarchy. Relying on a non-certified research-grade material for quantitative GMP release testing introduces unquantified uncertainty. Its purity is typically determined by simple chromatographic area percent (e.g., HPLC-UV), which is blind to non-chromophoric impurities and biased by varying extinction coefficients.

To ensure compliance with global regulatory expectations, laboratories must understand the distinction between available grades[1].

Table 1: Comparative Analysis of Reference Standard Grades
FeatureResearch GradeAnalytical StandardISO 17034 CRM
Primary Use Case Early discovery, qualitative screeningRoutine QC, method developmentGMP release, method validation, dispute resolution
Purity Assignment Chromatographic Area % (Uncorrected)Mass Balance (Often lacking qNMR)Mass Balance orthogonally verified by qNMR
Uncertainty (

)
Not calculatedEstimatedRigorously budgeted (

, 95% confidence)
Traceability NonePartial (Internal CoA)Unbroken chain to SI units (NIST/BIPM)
Homogeneity/Stability AssumedBatch-testedStatistically proven over shelf-life
Regulatory Standing Non-compliant for GMPAcceptable with internal qualificationGold standard, pre-qualified[1]

Causality in Analytical Design: A Self-Validating Protocol

Every analytical protocol must function as a self-validating system. If a method contains a blind spot, the system must possess an orthogonal mechanism to detect it. For 3-Bromo-6-fluoro-2-methyl-benzenemethanamine, we employ a dual-pillar approach: Mass Balance cross-checked against Quantitative NMR (qNMR) .

If the mass balance purity (100% - sum of all impurities) deviates from the qNMR absolute purity by more than 0.5%, the system automatically invalidates the result, triggering an investigation into hidden impurities (e.g., inorganic salts or co-eluting isomers).

Step-by-Step Qualification Methodology

Step 1: Organic Impurity Profiling (HPLC-UV/MS)

  • Action: Analyze the standard using a Pentafluorophenyl (PFP) stationary phase rather than a standard C18 column.

  • Causality: The PFP phase provides alternative selectivity via dipole-dipole,

    
    , and steric interactions. This is critical because the bromine and fluorine substituents on the benzyl ring create closely eluting halogenated positional isomers that frequently co-elute on standard alkyl phases.
    
  • Validation: Any uncharacterized organic impurities exceeding the identification threshold must be structurally elucidated to comply with ICH Q3A(R2) guidelines[2].

Step 2: Volatile Impurities (GC-FID)

  • Action: Quantify residual solvents (e.g., methanol, dichloromethane) using Headspace GC-FID.

  • Causality: HPLC-UV cannot detect these volatile synthesis solvents. Failing to subtract their mass artificially inflates the assigned purity of the standard.

Step 3: Water Content (Karl Fischer Coulometry)

  • Action: Determine moisture content.

  • Causality: Benzylamine derivatives can be hygroscopic. Handling and storage must strictly adhere to USP <11> guidelines, ensuring the standard equilibrates to room temperature in a desiccator before opening to prevent condensation, which would invalidate the certified water content[3].

Step 4: Inorganic Impurities (Residue on Ignition / TGA)

  • Action: Perform sulfated ash or Thermogravimetric Analysis (TGA).

  • Causality: Metal catalysts (e.g., palladium) used in upstream cross-coupling reactions do not respond to UV or GC detectors. They must be quantified and subtracted from the total mass.

Step 5: Absolute Quantification (qNMR)

  • Action: Integrate the benzylic protons (

    
    ) of 3-Bromo-6-fluoro-2-methyl-benzenemethanamine (typically a distinct singlet around 3.8 - 4.0 ppm in 
    
    
    
    ) against a certified internal standard (e.g., Maleic acid, singlet at 6.26 ppm).
  • Causality: qNMR provides an absolute mass fraction independent of UV chromophores. Because the benzylic protons are well-resolved from the aromatic region (7.0 - 7.5 ppm), this specific signal prevents interference from structurally similar impurities, ensuring the final certified value is metrologically sound.

Certification Workflow Visualization

The following diagram illustrates the logical flow of the self-validating certification process required to elevate a raw material to an ISO 17034 Certified Reference Material.

CRM_Workflow cluster_0 Mass Balance Approach Start Raw Material (CAS: 1427365-82-9) HPLC HPLC-UV/MS (Organic Impurities) Start->HPLC GC GC-FID (Residual Solvents) Start->GC KF Karl Fischer (Water Content) Start->KF ROI Residue on Ignition (Inorganics) Start->ROI qNMR Quantitative NMR (Orthogonal Verification) HPLC->qNMR GC->qNMR KF->qNMR ROI->qNMR Uncertainty Uncertainty Budgeting (Homogeneity & Stability) qNMR->Uncertainty CRM ISO 17034 CRM Certified Value ± U Uncertainty->CRM

ISO 17034 Certification Workflow for 3-Bromo-6-fluoro-2-methyl-benzenemethanamine.

Quantitative Data Presentation: Certificate of Analysis (CoA) Comparison

To demonstrate the tangible impact of these metrological differences, Table 2 presents a comparative data set based on the qualification of a single batch of 3-Bromo-6-fluoro-2-methyl-benzenemethanamine evaluated under two different certification tiers.

Notice how the Analytical Standard overestimates purity by failing to account for orthogonal data and measurement uncertainty.

Table 2: Simulated CoA Comparison for CAS 1427365-82-9
Analytical ParameterAnalytical Standard (Standard CoA)ISO 17034 CRM (Comprehensive CoA)
Chromatographic Purity (HPLC) 99.8% (Area %)99.82% (Area %)
Residual Solvents (GC) Not Tested0.15% (Dichloromethane)
Water Content (KF) 0.2%0.21%
Inorganic Residue (ROI) Not Tested0.08%
Mass Balance Purity 99.6% (Estimated)99.38% (Calculated)
qNMR Absolute Purity Not Performed99.41% (Internal Std: Maleic Acid)
Expanded Uncertainty (

)
None

0.25% (

)
Final Certified Value > 99% 99.4%

0.3%

References

  • ISO 17034 Guide to International Standards for Reference Material Producers Source: ARO Scientific URL:[Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide (ICH Q3A) Source: Tasianinch URL:[Link]

  • USP: <11> Reference Standards - Draft published for Comment Source: GMP-Compliance URL:[Link]

Sources

Comparative

Elemental Analysis of 3-Bromo-6-fluoro-2-methylbenzylamine: A Guide to Theoretical Calculation and Experimental Verification

Introduction In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal identification and purity assessment of novel chemical entities are paramount. 3-Bromo-6-fluoro-2-methylbenzylamine, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal identification and purity assessment of novel chemical entities are paramount. 3-Bromo-6-fluoro-2-methylbenzylamine, a substituted benzylamine, represents a class of compounds often utilized as key building blocks or intermediates in the development of biologically active molecules. Its precise elemental composition is a fundamental characteristic that underpins its identity and stoichiometry in subsequent reactions.

This guide provides an in-depth analysis of the elemental composition of 3-Bromo-6-fluoro-2-methylbenzylamine. We will first establish the theoretical elemental percentages based on its chemical formula and standard atomic weights. Subsequently, we will outline a standard experimental workflow for its verification, present a comparative analysis of theoretical versus expected experimental data, and discuss the significance of this analysis in a quality control and drug development context.

Part 1: Theoretical Elemental Composition Calculation

The initial step in any elemental analysis is the determination of the compound's exact molecular formula and weight. This provides the theoretical benchmark against which all experimental data will be compared.

1.1. Chemical Structure and Formula

The name 3-Bromo-6-fluoro-2-methylbenzylamine defines a specific arrangement of atoms on a benzene ring. Based on IUPAC nomenclature, the structure is as follows:

  • Benzylamine : A benzene ring attached to a methylamine group (-CH₂NH₂). This core defines the base name and numbering.

  • 2-methyl : A methyl group (-CH₃) is located at the second carbon of the ring relative to the benzyl group.

  • 3-Bromo : A bromine atom (Br) is at the third position.

  • 6-fluoro : A fluorine atom (F) is at the sixth position.

From this structure, we can derive the molecular formula by counting the atoms:

  • Carbon (C) : 6 in the benzene ring + 1 in the methyl group + 1 in the benzyl CH₂ group = 8 atoms.

  • Hydrogen (H) : 2 on the benzene ring + 3 in the methyl group + 2 in the benzyl CH₂ group + 2 in the amine NH₂ group = 9 atoms.

  • Bromine (Br) : 1 atom.

  • Fluorine (F) : 1 atom.

  • Nitrogen (N) : 1 atom.

Thus, the molecular formula for 3-Bromo-6-fluoro-2-methylbenzylamine is C₈H₉BrFN .

1.2. Molecular Weight Calculation

The molecular weight (MW) is calculated using the standard atomic weights of each element as provided by the International Union of Pure and Applied Chemistry (IUPAC).

  • Carbon (C): 12.011 u[1][2][3]

  • Hydrogen (H): 1.008 u[4][5][6][7]

  • Bromine (Br): 79.904 u[8][9][10][11]

  • Fluorine (F): 18.998 u[9][12][13][14][15]

  • Nitrogen (N): 14.007 u[16][17][18][19]

MW = (8 × 12.011) + (9 × 1.008) + (1 × 79.904) + (1 × 18.998) + (1 × 14.007) = 218.069 g/mol

1.3. Theoretical Elemental Percentages

The percentage contribution of each element to the total molecular weight is calculated as follows:

  • %C = (Mass of C / Total MW) × 100 = (8 × 12.011 / 218.069) × 100 = 44.06%

  • %H = (Mass of H / Total MW) × 100 = (9 × 1.008 / 218.069) × 100 = 4.16%

  • %N = (Mass of N / Total MW) × 100 = (1 × 14.007 / 218.069) × 100 = 6.42%

  • %Br = (Mass of Br / Total MW) × 100 = (1 × 79.904 / 218.069) × 100 = 36.64%

  • %F = (Mass of F / Total MW) × 100 = (1 × 18.998 / 218.069) × 100 = 8.71%

The following table summarizes the theoretical elemental composition:

ElementSymbolAtomic CountAtomic Weight (u)Total Mass (u)Percentage (%)
CarbonC812.01196.08844.06
HydrogenH91.0089.0724.16
NitrogenN114.00714.0076.42
BromineBr179.90479.90436.64
FluorineF118.99818.9988.71
Total 218.069 99.99

Note: Total percentage may not equal exactly 100 due to rounding.

Part 2: Experimental Verification and Comparative Guide

While theoretical calculations provide a perfect ideal, experimental results are subject to instrumental and sample-related variables. A robust analytical protocol is designed to minimize these variables and provide a trustworthy assessment of a compound's purity and identity.

2.1. Standard Experimental Protocol: Combustion Analysis

The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis.

Principle of Operation: A small, precisely weighed amount of the sample is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced back to N₂). These resulting gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. Halogens like bromine and fluorine are captured in specialized traps to prevent interference.

Step-by-Step Methodology:

  • Sample Preparation: Dry the sample thoroughly under a vacuum to remove any residual solvents or absorbed water, as these will significantly affect the carbon and hydrogen percentages.

  • Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is critical for ensuring the accuracy of the detector response.

  • Sample Weighing: Accurately weigh approximately 1-3 mg of the dried sample into a tin or silver capsule using a microbalance. The accuracy of this weight is fundamental to the entire calculation.

  • Combustion & Reduction: Place the capsule into the instrument's autosampler. The sample is dropped into a combustion furnace (≈900-1000°C) with a pulse of pure oxygen. The resulting gases pass through a reduction furnace to convert nitrogen oxides to N₂.

  • Separation and Detection: The gas mixture (CO₂, H₂O, N₂) is carried by a helium stream through a separation column and then to a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the carrier gas as each analyte gas passes through, generating a signal proportional to its concentration.

  • Data Analysis: The instrument's software integrates the signal peaks and, using the sample weight and calibration data, calculates the percentage of C, H, and N in the original sample.

2.2. Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Dry Sample (Vacuum Oven) B Weigh 1-3 mg (Microbalance) A->B Eliminate H₂O/ Solvent C Combustion (≈1000°C, O₂) B->C D Gas Products (CO₂, H₂O, N₂, HX) C->D E Reduction & Scrubbing (Halogen Traps) D->E F GC Separation E->F G TCD Detection F->G H Signal Integration G->H I Calculate %C, %H, %N (vs. Standard) G cluster_techniques Analytical Characterization cluster_results Data Interpretation Compound Synthesized 3-Bromo-6-fluoro-2- methylbenzylamine EA Elemental Analysis (%C, %H, %N) Compound->EA MS Mass Spectrometry (Molecular Weight) Compound->MS NMR NMR Spectroscopy (Connectivity) Compound->NMR HPLC HPLC (Purity) Compound->HPLC R_EA Correct Elemental Ratios? EA->R_EA R_MS Correct MW? MS->R_MS R_NMR Correct Structure? NMR->R_NMR R_HPLC Purity >95%? HPLC->R_HPLC Final Final Confirmation: Identity & Purity Validated R_EA->Final All 'Yes' R_MS->Final All 'Yes' R_NMR->Final All 'Yes' R_HPLC->Final All 'Yes'

Sources

Validation

Advanced TLC Validation Strategies for the Synthesis of 3-Bromo-6-fluoro-2-methylbenzylamine: A Comparative Guide

Validating the reduction of a substituted benzonitrile (such as 3-bromo-6-fluoro-2-methylbenzonitrile) to its corresponding primary amine (3-bromo-6-fluoro-2-methylbenzylamine) presents a unique analytical challenge. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the reduction of a substituted benzonitrile (such as 3-bromo-6-fluoro-2-methylbenzonitrile) to its corresponding primary amine (3-bromo-6-fluoro-2-methylbenzylamine) presents a unique analytical challenge. While Thin-Layer Chromatography (TLC) is the ubiquitous workhorse for reaction monitoring, primary amines are notoriously difficult to resolve on standard silica due to severe streaking.

As an application scientist, I approach TLC not merely as a qualitative spot-check, but as a self-validating analytical system . This guide objectively compares stationary phases, mobile phase modifiers, and visualization reagents to establish a robust, artifact-free protocol for validating this specific synthesis.

The Mechanistic Challenge: Why Benzylamines Streak

To optimize a TLC method, we must first understand the causality behind the failure of standard methods. Silica gel surfaces are heavily populated with weakly acidic silanol groups (Si-OH). When a highly basic primary amine like 3-bromo-6-fluoro-2-methylbenzylamine travels up the plate, it undergoes continuous protonation and strong hydrogen bonding with these stationary silanols[1].

This dynamic acid-base interaction prevents the amine from migrating uniformly in equilibrium with the mobile phase. The result is a severe "streak" or "tail" that obscures the true retention factor (


), making it impossible to determine if the starting material has been fully consumed[2].

Amine_Silica Root Primary Amine on Bare Silica Prob Strong H-Bonding & Protonation by Silanols Root->Prob Result Severe Streaking / Tailing Prob->Result Sol1 Add 1-2% TEA to Eluent Result->Sol1 Sol2 Use Basic Alumina Plates Result->Sol2 Mech1 TEA Neutralizes Silanols Sol1->Mech1 Mech2 No Acidic Sites Sol2->Mech2 Opt Sharp, Quantifiable Spots Mech1->Opt Mech2->Opt

Logical resolution of primary amine streaking via mobile and stationary phase modifications.

Comparative Analysis: Stationary Phases & Mobile Phase Modifiers

To resolve the streaking issue, we must alter either the mobile phase chemistry or the stationary phase entirely. Below is a comparison of three distinct TLC systems for validating the presence of 3-bromo-6-fluoro-2-methylbenzylamine.

System A: Standard Silica (The Control)

Using a standard Hexane/Ethyl Acetate eluent on Silica Gel 60 results in a tight spot for the nitrile starting material, but a useless, smeared streak for the amine product.

System B: Silica + Triethylamine (TEA) Modifier (Recommended)

By introducing 1–2% Triethylamine (TEA) into the mobile phase, we create a competitive binding environment. The volatile TEA acts as a sacrificial base, saturating and "deadening" the acidic silanol sites on the plate before the benzylamine interacts with them[3]. This forces the benzylamine to partition normally, yielding a sharp, circular spot.

System C: Basic Alumina Plates

Basic alumina lacks the acidic silanols of silica gel, inherently preventing the protonation of the amine[2]. While highly effective, alumina plates are more expensive and offer slightly lower resolving power for the non-polar impurities in this specific synthetic route.

Quantitative Performance Data
SystemStationary PhaseMobile PhaseNitrile (SM)

Amine (Product)

Spot Morphology
A (Standard) Bare Silica Gel 6070:30 Hexane:EtOAc0.650.05 - 0.30Severe Streaking
B (Modified) Bare Silica Gel 6070:30 Hexane:EtOAc + 1% TEA0.650.25Sharp, Circular
C (Alternative) Basic Alumina70:30 Hexane:EtOAc0.700.35Sharp, Circular

Note:


 values are approximate and depend on exact chamber saturation and temperature.

Comparative Analysis: Visualization Strategies

Because both the starting material and the product contain a halogenated aromatic ring, they are both highly UV-active. Relying solely on UV quenching (254 nm) is a critical error, as it confirms the presence of the aromatic core but does not validate the chemical transformation of the functional group.

A self-validating system requires orthogonal detection : using a non-destructive general method (UV) followed by a destructive, functional-group-specific method (Ninhydrin). Ninhydrin reacts specifically with primary amines to form a highly conjugated chromophore (Ruhemann's purple), providing definitive proof of reduction[4][5].

TechniqueTarget Chromophore/GroupNitrile (SM) ResponseAmine (Product) ResponseDiagnostic Value
UV (254 nm) Conjugated Aromatic RingDark Spot (Quenching)Dark Spot (Quenching)Low (Cannot differentiate SM vs Product easily)
Ninhydrin Stain Primary Amine (-NH₂)Negative (No color)Positive (Pink/Purple) High (Definitive proof of reduction)
KMnO₄ Stain General Oxidizable GroupsWeak/NegativePositive (Yellow on Purple)Moderate (Prone to false positives from solvents)

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following methodology is designed to inherently prevent false positives from matrix effects (e.g., metal-amine complexes from the reducing agent) and confirm the exact chemical identity of the product.

Phase 1: Sample Preparation (Micro-Workup)

Causality: Direct spotting of a reduction reaction (e.g., LiAlH₄ or Borane) places metal salts on the baseline that coordinate with the amine, artificially altering its


.
  • Extract 50 µL of the crude reaction mixture into a microcentrifuge tube.

  • Add 100 µL of 1M NaOH and 100 µL of Ethyl Acetate. Vortex for 10 seconds.

  • Allow the layers to separate. Use the top (organic) layer for spotting. This ensures the amine is fully free-based.

Phase 2: Plate Preparation & Co-Spotting

Causality: Co-spotting acts as an internal standard to rule out solvent-induced


 shifts, ensuring that any difference in migration is a true chemical transformation.
  • Prepare the eluent: 70 mL Hexane, 30 mL Ethyl Acetate, and 1 mL Triethylamine (TEA). Mix thoroughly.

  • On a Silica Gel 60 F₂₅₄ plate, mark three origins: Lane 1 (SM), Lane 2 (Co-spot), Lane 3 (Reaction).

  • Spot the pure 3-bromo-6-fluoro-2-methylbenzonitrile reference standard on Lanes 1 and 2.

  • Spot the organic layer from Phase 1 on Lanes 2 and 3.

  • Elute the plate in a saturated chamber until the solvent front is 1 cm from the top.

Phase 3: Orthogonal Visualization
  • Non-Destructive (UV): Visualize the dried plate under 254 nm UV light. Mark all dark spots lightly with a pencil.

  • Destructive (Ninhydrin): Dip the plate into a Ninhydrin stain solution (0.2g ninhydrin in 100mL ethanol + 3mL acetic acid)[5].

  • Heat the plate evenly with a heat gun (approx. 110 °C) until spots develop. The appearance of a distinct reddish-purple spot in Lane 3 (and Lane 2) that was absent in Lane 1 confirms the successful synthesis of the primary amine.

TLC_Workflow A Reaction Mixture (Nitrile Reduction) B Micro-Workup (Basic Extraction) A->B C TLC Spotting (Co-spotting SM & Rxn) B->C D Elution (EtOAc:Hex + 1% TEA) C->D E UV 254 nm (Aromatic Core) D->E Non-destructive F Ninhydrin Stain (Primary Amine) E->F Destructive G Validation Complete (Reaction Progress) F->G

Workflow for TLC validation of 3-Bromo-6-fluoro-2-methylbenzylamine synthesis.

References

  • TLC Stains - Reach Devices. 4

  • TLC Visualization Reagents - EPFL. 5

  • Thin Layer Chromatography - Chemistry LibreTexts. 3

  • Troubleshooting Streaking of Amines on Silica Gel Columns - Benchchem. 1

  • Tailing in TLC - can anyone help? - ResearchGate. 2

Sources

Comparative

Comparative Diagnostic Guide: 1D vs. 2D NMR (COSY &amp; HSQC) for the Structural Elucidation of 3-Bromo-6-fluoro-2-methylbenzylamine

Executive Summary In pharmaceutical research and drug development, halogenated aromatics are ubiquitous due to their enhanced metabolic stability and lipophilicity. However, poly-substituted fluorinated benzenes like 3-B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical research and drug development, halogenated aromatics are ubiquitous due to their enhanced metabolic stability and lipophilicity. However, poly-substituted fluorinated benzenes like 3-Bromo-6-fluoro-2-methylbenzylamine present a formidable analytical challenge. Fluorine-19 (19F) has a nuclear spin of 1/2, a high gyromagnetic ratio, and 100% natural abundance, making it highly responsive to NMR measurements[1]. Consequently, 19F exhibits profound spin-spin coupling with neighboring 1H and 13C nuclei[2].

Relying solely on baseline 1D NMR (1H, 13C, 19F) to elucidate this molecule often leads to ambiguous assignments due to overlapping homonuclear (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) and heteronuclear (

,

) multiplets. As an Application Scientist, I have designed this guide to objectively compare the diagnostic performance of 1D NMR against advanced 2D homonuclear (COSY) and heteronuclear (HSQC) correlation techniques.

The Analytical Challenge: Multiplet Ambiguity

The core structure of 3-Bromo-6-fluoro-2-methylbenzylamine consists of a fully substituted benzene ring with only two adjacent aromatic protons: H4 and H5.

  • H4 (meta to F6) : Expected to appear as a doublet of doublets (dd) due to ortho-coupling with H5 (

    
     Hz) and meta-coupling with F6 (
    
    
    
    Hz).
  • H5 (ortho to F6) : Also a dd, driven by ortho-coupling with H4 (

    
     Hz) and ortho-coupling with F6 (
    
    
    
    Hz)[2].

In a standard 1D 1H NMR spectrum, these overlapping dd patterns can mimic complex second-order effects or obscure true chemical shifts. 2D NMR is strictly required to deconvolve these interactions and prevent structural misassignment[3].

Experimental Protocols: A Self-Validating System

To ensure reproducibility and high diagnostic yield, the following protocols are designed as a self-validating system where the results of the 1D spectra dictate the parameterization of the 2D acquisitions.

Step 1: Sample Preparation
  • Dissolve 15 mg of 3-Bromo-6-fluoro-2-methylbenzylamine in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: CDCl3 is chosen for its lack of exchangeable protons, preserving the broad singlet of the benzylamine

    
     group (~1.5-2.0 ppm). The high concentration (15 mg) ensures sufficient signal-to-noise (S/N) for the 13C natural abundance required in the subsequent HSQC experiment.
    
Step 2: Baseline 1D NMR Acquisition (1H and 19F)
  • Acquire a standard 1H spectrum (zg30 pulse program) with 16 scans and a relaxation delay (D1) of 2.0 s.

  • Acquire a 19F spectrum with inverse gated 1H decoupling to remove 19F-1H splitting, simplifying the 19F signal to a single peak[4].

  • Causality: The 1D 1H spectrum establishes the exact spectral width (SW) required for the F2 dimension in COSY and HSQC, preventing spectral aliasing and optimizing digital resolution.

Step 3: 2D COSY (Correlation Spectroscopy) Protocol
  • Utilize a magnitude-mode gradient COSY sequence (cosygpqf).

  • Set the spectral width in both F1 and F2 to match the 1H spectral window (typically 0-10 ppm).

  • Acquire 128

    
     increments with 4 scans per increment. Set D1 = 1.5 s.
    
  • Causality: Gradient selection eliminates the need for extensive phase cycling, reducing acquisition time while suppressing

    
     noise. Because the RF pulses are tuned exclusively to the 1H Larmor frequency, 19F nuclei remain unexcited. This effectively "filters out" the 
    
    
    
    couplings in the cross-peaks, isolating the pure
    
    
    interaction between H4 and H5.
Step 4: 2D HSQC (Heteronuclear Single Quantum Coherence) Protocol
  • Utilize a multiplicity-edited 1H-13C HSQC sequence (hsqcedetgpsisp2.2).

  • Set the 13C spectral width (F1) to 0-160 ppm and 1H (F2) to 0-10 ppm.

  • Optimize the INEPT delay for a standard

    
     coupling of 145 Hz (Delay = 
    
    
    
    ms).
  • Causality: Multiplicity editing phases CH/CH3 signals positively and CH2 signals negatively. This instantly distinguishes the C1-attached

    
     group from the C2-attached 
    
    
    
    group.

Performance Comparison: 1D vs. 2D Techniques

Analytical TechniquePrimary Diagnostic YieldResolution of Heteronuclear CouplingTime InvestmentOverall Confidence Score
1D 1H & 13C NMR Baseline chemical shifts, integrals, and 1D multiplet patterns.Poor .

and

overlap causes severe multiplet ambiguity.
Low (~10 mins)Low (Prone to misassignment)
2D COSY Maps

connectivity (H4 ↔ H5).
Excellent . Isolates H-H coupling by remaining blind to 19F interactions.Medium (~20 mins)High (Resolves proton network)
2D HSQC Maps 1H to 13C (

). Distinguishes CH, CH2, CH3.
Excellent . Reveals 13C-19F splitting (

) in the carbon dimension.
High (~45 mins)Supreme (Definitive 2D mapping)

Mechanistic Deep Dive: Why 2D NMR is Non-Negotiable

In 3-Bromo-6-fluoro-2-methylbenzylamine, a novice might attempt to extract the coupling constants directly from the 1D spectrum, but the proximity of the chemical shifts (~6.9 ppm and ~7.4 ppm) often leads to second-order roofing effects, distorting the multiplet intensities[5].

By employing COSY , the magnetization transfer occurs exclusively between scalar-coupled protons. The resulting off-diagonal cross-peaks connect H4 and H5. Because the 19F nucleus is not pulsed, the


 coupling does not generate cross-peaks, allowing the analyst to measure the pure 

coupling directly from the F2 slice of the COSY spectrum[3].

HSQC provides the ultimate structural proof. The molecule contains three distinct aliphatic/heteroatom-adjacent proton environments: the


 (singlet), the 

(singlet or finely split doublet due to

), and the

(broad singlet). The multiplicity-edited HSQC will show the

and aromatic CH protons as positive contours, while the

will appear as a negative contour. Most importantly, in the F1 (13C) dimension, the carbon attached to H5 (C5) will appear as a distinct doublet due to

coupling (~20-25 Hz), whereas C4 will show a much smaller

splitting. This heteronuclear mapping unequivocally assigns the aromatic protons relative to the fluorine atom.

Visualizing the Analytical Logic

Workflow Start Sample Prep: 3-Bromo-6-fluoro-2-methylbenzylamine OneD 1D NMR (1H, 13C, 19F) Baseline Analysis Start->OneD COSY 2D COSY Isolate H-H Coupling OneD->COSY Resolves Overlap HSQC 2D HSQC Map 1H to 13C-19F Splits OneD->HSQC Carbon Mapping Result Unambiguous Elucidation COSY->Result HSQC->Result

Workflow comparing 1D and 2D NMR techniques for structural elucidation.

Magnetization H4 Proton H4 (dd) H5 Proton H5 (dd) H4->H5 COSY (3J_HH) F6 Fluorine F6 H4->F6 1D (4J_HF) C4 Carbon C4 (d) H4->C4 HSQC (1J_CH) H5->F6 1D (3J_HF) C5 Carbon C5 (d) H5->C5 HSQC (1J_CH)

COSY and HSQC magnetization transfer pathways resolving H-H and C-H couplings.

Conclusion

For highly substituted halogenated aromatics like 3-Bromo-6-fluoro-2-methylbenzylamine, 1D NMR is insufficient as a standalone diagnostic tool. The integration of 2D COSY and HSQC transforms a probabilistic interpretation of overlapping multiplets into a deterministic, self-validating proof of molecular structure. By isolating homonuclear couplings and mapping heteronuclear splits, these 2D techniques provide the highest confidence score for drug development professionals.

References

  • Alfa Chemistry. "19F Coupling Constants Table - Organofluorine". Alfa Chemistry.
  • Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy". Wikipedia.
  • Hebrew University of Jerusalem. "19Flourine NMR". HUJI.
  • AZoM. "Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds". AZoM.
  • CONICET. "19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes". CONICET.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-6-fluoro-2-methyl-benzenemethanamine

Advanced Safety and Operational Protocol for Handling 3-Bromo-6-fluoro-2-methyl-benzenemethanamine As drug development professionals and synthetic chemists, handling multi-functionalized building blocks requires moving b...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling 3-Bromo-6-fluoro-2-methyl-benzenemethanamine

As drug development professionals and synthetic chemists, handling multi-functionalized building blocks requires moving beyond basic safety data sheets to understand the mechanistic reasons behind safety protocols. 3-Bromo-6-fluoro-2-methyl-benzenemethanamine (CAS: 1427365-82-9) is a highly reactive, halogenated benzylamine derivative. This guide provides a self-validating, field-proven operational framework to ensure absolute safety and logistical efficiency during laboratory handling.

Mechanistic Toxicology & Hazard Assessment

To design an effective safety protocol, we must first understand the molecular behavior of the compound and why it poses specific biological risks. The danger of 3-Bromo-6-fluoro-2-methyl-benzenemethanamine is twofold, driven by its distinct functional groups:

  • Nucleophilic Basicity: The primary amine (-NH₂) is highly basic and nucleophilic. Upon contact with physiological tissues, it rapidly deprotonates water and biological acids, leading to localized liquefaction necrosis. Benzylamine derivatives are universally classified as causing severe skin burns and eye damage (Hazard Statement H314) and are harmful via dermal absorption[1].

  • Halogen-Driven Lipophilicity: The substitution of bromine and fluorine on the aromatic ring significantly increases the molecule's partition coefficient (logP). This enhanced lipophilicity allows the molecule to bypass the skin's natural aqueous barriers, facilitating rapid diffusion across the lipid-rich stratum corneum[2].

Because of this synergistic effect—where the halogens drive the molecule deep into the tissue and the amine destroys the cellular structure—standard PPE used for simple aqueous bases is insufficient.

MechanisticToxicity A 3-Bromo-6-fluoro-2-methyl- benzenemethanamine B Halogenation (Br, F) Increases Lipophilicity A->B C Primary Amine (-NH2) High Nucleophilicity A->C D Rapid Stratum Corneum Penetration B->D E Protein Alkylation & Cellular Membrane Lysis C->E D->E Synergistic Damage F Systemic Toxicity D->F G Severe Tissue Burns E->G

Mechanistic pathway of dermal toxicity for halogenated benzylamines.

Mandatory Personal Protective Equipment (PPE) Matrix

The selection of PPE must account for both the corrosive nature of the amine and the permeation capabilities of the halogenated aromatic ring. Do not rely on standard laboratory nitrile gloves for primary protection.

Glove MaterialHalogenated Permeation ResistanceAmine Degradation ResistanceDexterityOperational Recommendation
Nitrile (Standard) Low (< 10 mins)ModerateHighInner layer only. Provides baseline dexterity.
Butyl Rubber High (> 240 mins)HighLowPrimary outer layer. Mandatory for direct handling.
Neoprene Moderate (~60 mins)HighModerateAcceptable alternative for short-duration tasks.
Latex Poor (Immediate breakthrough)PoorHighDO NOT USE. Offers zero chemical protection here.

Additional Mandatory PPE:

  • Eye Protection: Indirect-vented chemical splash goggles paired with a full-face shield.

  • Body Protection: Flame-resistant (FR) lab coat with a polyethylene-coated Tyvek apron to prevent liquid/dust penetration to the skin.

  • Respiratory Protection: All handling must be restricted to a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

Operational Workflow & Engineering Controls

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure containment and prevent cross-contamination during weighing and transfer.

Phase 1: Pre-Operational Validation

  • Airflow Verification: Verify the chemical fume hood's continuous monitor reads a face velocity between 80–120 feet per minute (fpm).

  • PPE Integrity Check: Perform an inflation test on the outer butyl rubber gloves to check for microscopic pinholes before donning over the inner nitrile gloves.

Phase 2: Chemical Handling & Transfer

  • Static Mitigation: Halogenated amine powders can carry static charges, leading to aerosolization. Wipe the exterior of the reagent bottle and the weighing balance with an anti-static cloth.

  • Weighing: Place an anti-static weighing boat on the analytical balance. Using a grounded stainless-steel or PTFE-coated spatula, carefully transfer the required mass.

  • Sealing: Immediately recap the primary reagent bottle and seal it with Parafilm. Store it in a secondary containment vessel designated for corrosive/toxic materials at 2-8°C.

Phase 3: Decontamination

  • Neutralization: Wipe down all spatulas, balance surfaces, and the hood floor with a Kimwipe wetted with a dilute acidic solution (e.g., 1M HCl). Causality: The acid protonates the freebase amine, converting it into a water-soluble, non-volatile hydrochloride salt, neutralizing the immediate burn hazard.

  • Final Clean: Follow the acid wipe with a secondary wipe using distilled water, then dry the surfaces.

Workflow S1 1. Fume Hood Validation (Face Velocity >100 fpm) S2 2. PPE Donning (Butyl over Nitrile) S1->S2 S3 3. Chemical Transfer (Anti-static tools) S2->S3 S4 4. Decontamination (1M HCl wipe down) S3->S4 S5 5. Waste Segregation (Halogenated Stream) S4->S5

Step-by-step operational workflow for safe chemical handling.

Emergency Response & Spill Mitigation

In the event of an operational failure, immediate, targeted action is required to prevent severe tissue damage.

  • Dermal Exposure: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water using a safety shower for a minimum of 15 minutes. Critical Note: Do NOT attempt to neutralize the amine on the skin with acids; the resulting exothermic neutralization reaction will cause severe thermal burns on top of the chemical burns. Seek immediate medical attention.

  • Solid/Liquid Spills: Do not use combustible materials (like sawdust) to absorb spills. Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Sweep the absorbed material using non-sparking tools into a dedicated, sealable hazardous waste container.

Waste Disposal & Environmental Compliance

The disposal of 3-Bromo-6-fluoro-2-methyl-benzenemethanamine must strictly adhere to environmental regulations regarding halogenated pharmaceutical intermediates to prevent ecological contamination and align with green chemistry practices[3].

  • Segregation: All waste containing this compound (including contaminated Kimwipes, gloves, and reaction byproducts) must be strictly segregated into containers labeled "Halogenated Organic Waste - Corrosive."

  • Incompatibilities: Never mix this waste stream with heavy metals, strong oxidizing agents, or non-halogenated aqueous waste. Mixing halogenated amines with strong oxidizers can generate highly toxic and explosive nitrogen trihalide gases.

  • Labeling & Manifesting: Ensure the waste container clearly lists the presence of brominated and fluorinated organics, as this dictates the specific high-temperature incineration protocols required by environmental disposal facilities.

References

  • RSC Advances. (2024). Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives. Retrieved from [Link]

  • MDPI. (2025). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Retrieved from[Link]

Sources

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